molecular formula C5H9NO2 B1357739 Methyl azetidine-3-carboxylate CAS No. 343238-58-4

Methyl azetidine-3-carboxylate

Cat. No.: B1357739
CAS No.: 343238-58-4
M. Wt: 115.13 g/mol
InChI Key: WGEYNHXHVVYOSK-UHFFFAOYSA-N
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Description

Methyl azetidine-3-carboxylate is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-5(7)4-2-6-3-4/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEYNHXHVVYOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602803
Record name Methyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343238-58-4
Record name Methyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl Azetidine-3-carboxylate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl azetidine-3-carboxylate hydrochloride is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of bioactive molecules.[1][2] Its constrained four-membered ring structure provides a unique conformational rigidity that can be exploited to enhance the pharmacological properties of drug candidates. This technical guide provides a detailed overview of a common and effective method for the synthesis of this compound hydrochloride, including a step-by-step experimental protocol, a summary of key data, and a visual representation of the synthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical development.

Introduction

Azetidine-containing compounds have garnered significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules and their ability to impart desirable physicochemical properties.[3][4][5] Specifically, azetidine-3-carboxylic acid and its derivatives are utilized as constrained β-amino acid surrogates in the design of peptidomimetics and other small molecule therapeutics.[3] this compound hydrochloride is a stable, crystalline solid that serves as a versatile precursor for further chemical modifications, making it a crucial component in the synthesis of novel therapeutic agents.[2] This guide focuses on a widely employed synthetic route involving the deprotection of a protected azetidine precursor.

Synthetic Pathway

The synthesis of this compound hydrochloride can be efficiently achieved through the hydrogenolysis of a protected precursor, namely methyl 1-(diphenylmethyl)azetidine-3-carboxylate. This reaction involves the cleavage of the N-diphenylmethyl (benzhydryl) protecting group under a hydrogen atmosphere using a palladium catalyst, followed by the in-situ formation of the hydrochloride salt.

Synthesis_Pathway A Methyl 1-(diphenylmethyl)azetidine-3-carboxylate B This compound hydrochloride A->B Hydrogenolysis Reagents H₂, Pd(OH)₂ Methanol, 4N HCl in Ethyl Acetate

Figure 1: Reaction scheme for the synthesis of this compound hydrochloride.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound hydrochloride from methyl 1-(diphenylmethyl)azetidine-3-carboxylate.[6]

Materials:

  • Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

  • Methanol

  • 4N Hydrochloric acid in ethyl acetate

  • Palladium hydroxide (20 wt% on carbon)

  • Pressurized hydrogen source

  • Reaction vessel suitable for hydrogenation

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 1-(diphenylmethyl)azetidine-3-carboxylate (3.57 g) in methanol (360 ml).

  • Acidification: Add a 4N solution of hydrochloric acid in ethyl acetate (12.7 ml) to the reaction mixture. Maintain the temperature at 20 °C.

  • Catalyst Addition: Carefully add palladium hydroxide (3.57 g) to the solution.

  • Hydrogenation: Seal the reaction vessel and place it under a pressurized hydrogen atmosphere (0.4 MPa). Stir the reaction mixture vigorously at room temperature for 11 hours.

  • Workup: After the reaction is complete, carefully vent the hydrogen atmosphere. Remove the catalyst by filtration through a pad of celite, and wash the filter cake with methanol and water.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, this compound hydrochloride, as a light yellow oil.[6] The product is reported to be obtained in a quantitative yield (1.93 g) and can often be used in subsequent steps without further purification.[6]

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and the final product.

ParameterValueReference
Starting Material
NameMethyl 1-(diphenylmethyl)azetidine-3-carboxylate[6]
Molecular FormulaC₁₉H₂₁NO₂
Molecular Weight295.38 g/mol
Product
NameThis compound hydrochloride[6]
CAS Number100202-39-9[6]
Molecular FormulaC₅H₁₀ClNO₂[6]
Molecular Weight151.59 g/mol [6]
AppearanceLight yellow oil / White to almost white powder to crystal[6]
Melting Point93.0 to 97.0 °C[6]
Reaction Conditions
SolventMethanol[6]
CatalystPalladium hydroxide[6]
Hydrogen Pressure0.4 MPa[6]
Reaction Time11 hours[6]
TemperatureRoom Temperature[6]
Yield
Reported YieldQuantitative (1.93 g from 3.57 g starting material)[6]

Alternative Synthetic Strategies

While the presented protocol is a robust method, other synthetic routes to azetidine-3-carboxylic acid and its derivatives have been reported. These alternative approaches may be suitable depending on the availability of starting materials and the desired scale of the synthesis.

One notable alternative involves a multi-step process starting from diethylbis(hydroxymethyl)malonate.[7] This method includes triflation, intramolecular cyclization with an amine to form the azetidine ring, decarboxylation, and finally hydrogenation to yield azetidine-3-carboxylic acid, which can then be esterified.[7] Another approach begins with 1-Boc-3-azetidinone, which undergoes a Horner-Wadsworth-Emmons reaction to introduce the carboxylate precursor.[3][8]

Experimental_Workflow Start Dissolve Starting Material in Methanol Add_HCl Add 4N HCl in Ethyl Acetate Start->Add_HCl Add_Catalyst Add Pd(OH)₂ Catalyst Add_HCl->Add_Catalyst Hydrogenate Pressurize with H₂ (0.4 MPa) and Stir for 11h Add_Catalyst->Hydrogenate Filter Filter to Remove Catalyst Hydrogenate->Filter Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Product This compound hydrochloride (Crude) Concentrate->Product

References

An In-depth Technical Guide to Methyl Azetidine-3-carboxylate: CAS Number, Identification, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl azetidine-3-carboxylate is a synthetically versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its strained four-membered ring structure imparts unique conformational constraints, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound and its hydrochloride salt, covering their identification, key physicochemical properties, detailed synthesis protocols, and their emerging role in the development of advanced therapeutics.

Chemical Identification and CAS Numbers

This compound exists in two primary forms for laboratory use: the free base and the more stable hydrochloride salt. Accurate identification through their respective Chemical Abstracts Service (CAS) numbers is crucial for procurement and regulatory purposes.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound343238-58-4C₅H₉NO₂115.13
This compound hydrochloride100202-39-9C₅H₁₀ClNO₂151.59[1]

Physicochemical Properties

The physical and chemical properties of both the free base and the hydrochloride salt are essential for their handling, storage, and application in chemical synthesis.

PropertyThis compound (Free Base)This compound hydrochloride
Appearance Colorless liquid[2]White to off-white crystalline powder
Melting Point (°C) -18[2]93.0 to 97.0[3]
Boiling Point (°C) 100-102[2]187-192[3]
Density (g/cm³) 1.072[2]Not available
Refractive Index 1.433[2]Not available
Solubility Not availableSoluble in water[3]

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound hydrochloride (Predicted ¹H NMR) : A predicted ¹H NMR spectrum in DMSO-d₆ suggests the following chemical shifts:

  • 9.56 ppm (br s, 1H) and 9.24 ppm (br s, 1H) : These broad singlets are likely attributable to the two protons on the nitrogen atom of the azetidinium ring.

  • 3.98-4.13 ppm (m, 4H) : This multiplet would correspond to the four protons on the carbons of the azetidine ring (C2 and C4).

  • 3.68 ppm (s, 3H) : This singlet represents the three protons of the methyl ester group.

  • 3.66-3.76 ppm (m, 1H) : This multiplet corresponds to the proton on the C3 carbon of the azetidine ring.[4]

Mass Spectrometry (MS)

This compound hydrochloride (ESI-MS) : Electrospray ionization mass spectrometry of the hydrochloride salt shows a prominent peak at m/z 116 [M+H]⁺, corresponding to the protonated free base.[3]

Experimental Protocols

Synthesis of this compound (Free Base)

A common and straightforward method for the synthesis of this compound is the Fischer esterification of azetidine-3-carboxylic acid.

Reaction:

Fischer_Esterification cluster_reactants Reactants cluster_products Products Azetidine_Acid Azetidine-3-carboxylic Acid Methyl_Ester This compound Azetidine_Acid->Methyl_Ester + Methanol Methanol Methanol->Methyl_Ester + Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Methyl_Ester Reflux Water Water

Figure 1: Fischer esterification of azetidine-3-carboxylic acid.

Detailed Protocol:

  • Reaction Setup: To a solution of azetidine-3-carboxylic acid in anhydrous methanol (used in excess as both reactant and solvent), cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[6]

  • Workup: After cooling the reaction mixture to room temperature, carefully neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. The organic layers are then combined.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure this compound as a colorless liquid.[7]

Synthesis of this compound hydrochloride

The hydrochloride salt can be prepared from the free base or, more commonly, by the deprotection of a nitrogen-protected precursor.

Reaction Workflow:

Synthesis_Workflow Start N-Protected Methyl azetidine-3-carboxylate Step1 Dissolve in Methanol Start->Step1 Step2 Add HCl in Ethyl Acetate Step1->Step2 Step3 Add Pd(OH)₂ Catalyst Step2->Step3 Step4 Hydrogenolysis (H₂ atmosphere) Step3->Step4 Step5 Filter to Remove Catalyst Step4->Step5 Step6 Concentrate Filtrate Step5->Step6 End This compound HCl Step6->End

Figure 2: Synthesis workflow for this compound hydrochloride.

Detailed Protocol (from a protected precursor): [3]

  • Deprotection Setup: Dissolve the N-protected this compound (e.g., N-diphenylmethyl derivative) in methanol. Add a solution of hydrochloric acid in an organic solvent (e.g., 4N HCl in ethyl acetate).

  • Catalytic Hydrogenolysis: Add a palladium-based catalyst, such as palladium hydroxide on carbon. Stir the reaction mixture under a hydrogen atmosphere at room temperature for several hours.

  • Filtration: Upon reaction completion, filter the mixture to remove the catalyst. Wash the filter cake with methanol and water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar co-solvent (e.g., diethyl ether or ethyl acetate).

Applications in Drug Discovery and Development

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives are of significant interest in drug discovery. The azetidine ring serves as a bioisostere for other cyclic and acyclic structures, offering improved physicochemical properties and metabolic stability to drug candidates.

Role as a Linker in Advanced Therapeutics

This compound and its parent acid are utilized as linkers in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8] In these applications, the azetidine moiety provides a rigid and chemically stable scaffold to connect the different components of these complex therapeutic molecules.

Azetidine Derivatives in Signaling Pathways

Recent research has highlighted the potential of more complex molecules containing the azetidine-3-carboxylic acid scaffold as inhibitors of specific signaling pathways. For instance, certain azetidine-based compounds have been developed as potent and selective inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is a key target in cancer therapy.[9][10][11][12][13][14][15] These inhibitors often feature the azetidine ring as a central structural element that contributes to their binding affinity and selectivity for the STAT3 protein.

STAT3 Signaling Pathway Inhibition:

STAT3_Pathway cluster_membrane cluster_cytoplasm Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription binds to DNA and promotes DNA DNA Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->STAT3_active inhibits dimerization

References

"literature review of methyl azetidine-3-carboxylate applications"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Methyl Azetidine-3-Carboxylate

Authored by Gemini, Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone scaffold in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and synthetic versatility. This guide provides an in-depth exploration of this compound, a pivotal building block that serves as a gateway to a diverse array of complex and biologically active molecules. We will dissect its fundamental reactivity, explore its strategic application as a bioisostere, and detail its incorporation into advanced therapeutic modalities, providing researchers and drug development professionals with a comprehensive understanding of its utility.

The Azetidine Scaffold: A Primer on a Strained Yet Powerful Moiety

The value of the azetidine core lies in its distinctive physicochemical properties. Unlike more flexible five- and six-membered rings, the azetidine framework imposes significant conformational constraints on the molecules that contain it.[1][2] This rigidity reduces the number of accessible conformations, which can lead to a more favorable entropy of binding to a biological target. Furthermore, the introduction of this sp³-rich scaffold can improve properties such as solubility and metabolic stability compared to flatter, aromatic systems.[3][4]

This compound, specifically, is a versatile starting material.[5] The ester provides a handle for further chemical modification, while the secondary amine is readily functionalized, allowing for the systematic exploration of chemical space around a rigid core. Its synthesis has become more efficient over the years, making it an accessible and valuable tool for synthetic and medicinal chemists.[6][7]

Core Synthetic Transformations: Harnessing the Reactivity of this compound

The utility of this compound stems from the predictable and high-yielding reactions that can be performed at its two primary functional groups: the nitrogen atom and the carboxylate.

N-Functionalization: The Gateway to Diversity

The secondary amine of the azetidine ring is the most common site for chemical modification. A wide range of substituents can be introduced, profoundly influencing the molecule's biological activity and physical properties.

  • Reductive Amination: A robust method for introducing alkyl groups by reacting the azetidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides provides stable amide and sulfonamide linkages, respectively. This is a common strategy for attaching the azetidine core to other pharmacophores.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl bonds, connecting the azetidine ring to aromatic and heteroaromatic systems.[8]

Carboxylate Group Modifications: Amides, Alcohols, and Beyond

The methyl ester at the 3-position is a versatile functional group that can be readily transformed.

  • Hydrolysis: Saponification of the methyl ester yields the corresponding azetidine-3-carboxylic acid.[9] This carboxylic acid is a crucial intermediate, particularly for the synthesis of amide derivatives.

  • Amide Bond Formation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBT) to generate amide libraries. This is fundamental to its use in peptide mimetics and as a linker component.[10][11]

  • Reduction: The ester can be reduced using agents like lithium aluminum hydride to afford the corresponding 3-(hydroxymethyl)azetidine, providing an alternative point for chemical attachment.[12]

Ring-Opening Reactions: Leveraging Ring Strain

While azetidines are more stable than their three-membered aziridine counterparts, their inherent ring strain allows for regioselective ring-opening reactions under specific conditions, often requiring Lewis acid catalysis.[13][14][15][16] Nucleophiles will typically attack the less sterically hindered carbon adjacent to the nitrogen, leading to functionalized γ-amino compounds.[13][15] This reactivity provides a pathway to acyclic structures that retain the core atoms of the original ring.

Key_Reactions start_node This compound n_func_node N-Functionalization (Alkylation, Arylation, Acylation) start_node->n_func_node R-X ester_mod_node Ester Modification start_node->ester_mod_node 1. Hydrolysis 2. Coupling ring_open_node Ring Opening start_node->ring_open_node Lewis Acid, Nu- product_n N-Substituted Derivatives n_func_node->product_n product_acid Azetidine-3-carboxylic Acid ester_mod_node->product_acid NaOH product_ro γ-Amino Compounds ring_open_node->product_ro product_amide Amide Derivatives product_acid->product_amide R-NH2, EDC

Diagram 1: Key synthetic transformations of this compound.

Strategic Applications in Drug Discovery

The true power of this compound is realized in its application to solve complex challenges in medicinal chemistry.

The Azetidine Ring as a Bioisostere

Bioisosteric replacement is a cornerstone strategy in drug design, where a specific functional group in a lead compound is replaced with another that has similar physical or chemical properties.[17] The azetidine ring is an excellent bioisostere for several common motifs.[3]

PropertyAzetidinePyrrolidine/PiperidinePhenyl
Geometry Constrained, 3DMore Flexible, 3DPlanar
Solubility Generally HigherVariableGenerally Lower
Metabolic Stability Often ImprovedSusceptible to oxidationSusceptible to oxidation
Key Advantage Rigid vector for substituentsCommon scaffoldAromatic interactions
Table 1: Comparison of Azetidine with Common Bioisosteric Scaffolds.

By replacing larger, more flexible rings like piperidine or planar aromatic rings, the azetidine moiety can improve a compound's pharmacokinetic profile by increasing its three-dimensionality and aqueous solubility, often leading to better oral bioavailability.[3]

Bioisostere cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Pyrrolidine Pyrrolidine Azetidine Azetidine Pyrrolidine->Azetidine Replaced by Piperidine Piperidine Piperidine->Azetidine Replaced by Phenyl Phenyl Phenyl->Azetidine Replaced by Morpholine Morpholine Morpholine->Azetidine Replaced by Solubility Solubility Azetidine->Solubility Leads to Metabolic Stability Metabolic Stability Azetidine->Metabolic Stability Leads to 3D Shape 3D Shape Azetidine->3D Shape Leads to Binding Affinity Binding Affinity Azetidine->Binding Affinity Leads to

Diagram 2: The role of the azetidine ring as a strategic bioisostere.

Incorporation into Biologically Active Agents

The versatility of the azetidine-3-carboxylate scaffold is evident in the breadth of therapeutic targets for which it has been employed.

  • Enzyme Inhibitors: Azetidine-based compounds have shown potent inhibitory activity against various enzymes. For instance, derivatives have been developed as small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cancer cell proliferation.[10][11] The rigid azetidine core helps to correctly orient the pharmacophoric groups for optimal binding in the protein's active site.[18]

  • Receptor Modulators: The scaffold has been used to develop allosteric modulators of dopamine receptors.[12] The specific geometry of the azetidine ring allows for precise interactions within receptor binding pockets, enabling selective modulation of signaling pathways.[12]

  • Peptidomimetics: In peptide synthesis, azetidine-3-carboxylic acid serves as a constrained β-amino acid analog.[2][7][19] Its incorporation into a peptide backbone induces unique turns and folds, while also conferring resistance to degradation by proteases, a critical feature for developing stable peptide-based therapeutics.[2]

  • Linker Technology: this compound hydrochloride is used as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[20] Its defined length and rigidity provide precise control over the distance between the two recognition elements of these complex therapeutic constructs.

Drug Candidate / Application AreaTherapeutic Target/UseRole of Azetidine-3-Carboxylate
STAT3 InhibitorsCancerRigid scaffold for orienting binding motifs[10][11]
Dopamine Receptor ModulatorsNeurological DisordersAllosteric modulator scaffold[12]
Fluoroquinolone AntibioticsBacterial InfectionsComponent of the C7 side chain to improve potency[21]
PROTACs / ADCsTargeted Protein Degradation / CancerRigid, non-cleavable linker component[20]
Peptide TherapeuticsVariousConstrained amino acid to enhance stability[2][7]
Table 2: Examples of Drug Candidates and Therapeutic Applications Incorporating the Azetidine-3-Carboxylate Scaffold.

Experimental Protocol: General Procedure for N-Arylation via Buchwald-Hartwig Coupling

This protocol describes a representative method for attaching an aryl group to the nitrogen of the azetidine ring, a key step in building molecular complexity.

Materials:

  • This compound hydrochloride

  • Aryl bromide or triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), cesium carbonate (1.5 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).

  • Reagent Addition: Add this compound hydrochloride (1.2 eq) to the flask. Note: If starting from the free base, an initial neutralization of the hydrochloride salt may be necessary, or additional base can be used.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl azetidine derivative.

G start_node Lead Compound (Suboptimal Properties) decision_node Identify Bioisosteric Replacement Site (e.g., Phenyl, Piperidine) start_node->decision_node process_node Synthesize Azetidine Analog using this compound decision_node->process_node Scaffold Hop test_node Evaluate Physicochemical and Biological Properties (Solubility, Potency, PK) process_node->test_node test_node->decision_node Further Optimization Needed end_node Optimized Lead Candidate test_node->end_node Properties Improved

Diagram 3: A conceptual workflow for lead optimization using the azetidine scaffold.

Conclusion and Future Outlook

This compound is far more than a simple heterocyclic building block; it is a strategic tool for overcoming pervasive challenges in drug discovery. Its unique combination of structural rigidity, three-dimensionality, and synthetic accessibility allows for the creation of novel chemical matter with improved drug-like properties. As drug discovery continues to move towards more complex and sp³-rich molecular architectures, the demand for versatile and powerful scaffolds like the azetidine core will only intensify. Future innovations in the synthesis and functionalization of azetidines will further expand their role, solidifying their position as an indispensable component in the medicinal chemist's toolbox.

References

"understanding the ring strain of azetidine compounds"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ring Strain of Azetidine Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, is a scaffold of increasing importance in medicinal chemistry and organic synthesis.[1][2] Its chemical properties are largely dictated by significant inherent ring strain, which provides a unique balance between stability and reactivity.[3][4] This guide offers a comprehensive technical exploration of the origins, quantification, and consequences of ring strain in azetidine compounds. It details the impact of strain on the molecule's conformation and reactivity, particularly in strain-releasing reactions. Furthermore, this document outlines key experimental and computational methodologies for characterizing these properties and discusses the strategic utilization of azetidine's ring strain in the context of modern drug discovery.

The Core Principles of Azetidine Ring Strain

The reactivity and unique geometry of azetidines are primarily governed by the inherent strain within the four-membered ring.[3][5] This strain energy, approximately 25.4 kcal/mol, is a composite of two main factors: angle strain and torsional strain.[5] It is significantly greater than that of its five-membered counterpart, pyrrolidine (5.4 kcal/mol), but slightly less than the highly reactive three-membered aziridine (27.7 kcal/mol).[5] This intermediate strain level makes azetidine stable enough for practical handling while being sufficiently reactive for strategic chemical manipulation.[3][4]

  • Angle Strain : Arises from the deviation of the internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. In a planar four-membered ring, the angles would be constrained to 90°, creating substantial strain.

  • Torsional (Pitzer) Strain : Results from the eclipsing interactions of adjacent C-H and N-H bonds. In a planar conformation, all substituents would be eclipsed, leading to high energetic penalties.

To alleviate this, the azetidine ring adopts a non-planar, puckered conformation.[4][6] This puckering increases angle strain slightly but significantly reduces the energetically less favorable torsional strain by staggering the substituents. An unsubstituted azetidine in the gas phase has a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[6]

Quantitative Analysis of Ring Strain

The strain energy of a cyclic molecule is typically determined by comparing the experimental heat of combustion per methylene group with that of a strain-free acyclic reference. This thermodynamic instability is a key quantitative descriptor of the ring system.

CompoundRing SizeHeteroatomStrain Energy (kcal/mol)
Aziridine3Nitrogen~27.7[5]
Azetidine 4 Nitrogen ~25.4 [5]
Cyclobutane4None~26.3
Pyrrolidine5Nitrogen~5.4[5]
Piperidine6None~0

Table 1: Comparison of Strain Energies in Saturated Heterocycles and Cycloalkanes.

Conformational Properties

The puckered nature of the azetidine ring is a critical determinant of its three-dimensional shape and, consequently, its interaction with biological targets.[6] Substituents on the ring carbons can adopt either a pseudo-axial or pseudo-equatorial position. Due to steric hindrance, bulkier substituents generally favor the pseudo-equatorial orientation to minimize interactions with the protons on the other ring carbons.[6] The nature of the substituent on the nitrogen also significantly influences the ring's puckering.[6]

ParameterTypical Value RangeMethod of Determination
Puckering Dihedral Angle25° - 40°X-ray Diffraction, Electron Diffraction[6]
N-Inversion Barrier1 - 8 kcal/molNMR Spectroscopy, Computational
C2-N-C4 Bond Angle~92°X-ray Diffraction
C2-C3-C4 Bond Angle~87°X-ray Diffraction

Table 2: Typical Conformational and Structural Parameters for Substituted Azetidines.

Ring Strain-Driven Reactivity

The considerable ring strain in azetidines makes them susceptible to a variety of ring-opening reactions, a feature widely exploited in synthetic chemistry.[5][7] These reactions are driven by the release of approximately 25.4 kcal/mol of strain energy, providing a strong thermodynamic driving force.[5]

Acid-Catalyzed Ring Opening

Protonation of the azetidine nitrogen significantly enhances its leaving group ability, activating the ring for nucleophilic attack. This process is often highly regioselective, with the nucleophile attacking the less sterically hindered carbon adjacent to the nitrogen. The rate of this decomposition pathway is sensitive to pH, occurring more rapidly under acidic conditions.[8]

Acid_Catalyzed_Ring_Opening cluster_0 Reaction Pathway cluster_1 Key Species Azetidine Azetidine Protonated Protonated Azetidinium Ion Azetidine->Protonated + H⁺ (Acid) TransitionState SN2 Transition State (Nucleophilic Attack) Protonated->TransitionState + Nucleophile Product Ring-Opened Product TransitionState->Product Ring Opening Proton H⁺ Nuc Nucleophile

Diagram 1: Generalized pathway for acid-catalyzed ring opening of azetidine.
Other Strain-Release Reactions

Beyond simple acid-catalyzed cleavage, the strain energy of azetidines can be harnessed in various transformations:

  • Nucleophilic Ring Opening : Strong nucleophiles can open the ring, particularly when the nitrogen is acylated or sulfonylated, which enhances the electrophilicity of the ring carbons.[9]

  • Rearrangements : The relief of ring strain can drive rearrangements like the Stevens rearrangement.[9]

  • Polymerization : Ring-opening polymerization of azetidines can be initiated to form polyamines.

Role in Drug Discovery and Medicinal Chemistry

The azetidine motif has become a privileged scaffold in drug design.[4] Its ring strain imparts a desirable combination of properties that medicinal chemists can leverage.

  • Metabolic Stability : While reactive under certain chemical conditions, the azetidine ring is generally stable under physiological conditions, more so than the aziridine ring.[4] However, metabolic ring-opening via reaction with nucleophiles like glutathione can be a potential liability.[8]

  • Conformational Rigidity : The constrained, puckered structure reduces the conformational flexibility of molecules.[10] This can lead to higher binding affinity for biological targets by minimizing the entropic penalty upon binding.[10]

  • Improved Physicochemical Properties : Incorporation of an azetidine ring can improve properties such as solubility and pKa compared to analogous acyclic or larger-ring structures. The basic pKa of the azetidine nitrogen is approximately 11.3.[11]

  • Novel Chemical Space : Azetidines provide a three-dimensional exit vector from a core structure that is distinct from more common rings like piperidine or pyrrolidine, allowing for exploration of novel chemical space.

Ring_Strain_in_Drug_Discovery cluster_0 Consequences cluster_1 Applications in Drug Design Strain Azetidine Ring Strain (~25.4 kcal/mol) Reactivity Controlled Reactivity (Strain-Release Reactions) Strain->Reactivity Rigidity Conformational Rigidity Strain->Rigidity Geometry Unique 3D Vector Strain->Geometry Stability Metabolic Stability vs. Reactivity Balance Reactivity->Stability Binding Enhanced Target Binding (Lower Entropic Penalty) Rigidity->Binding Scaffold Novel Bioisostere / Scaffold Geometry->Scaffold Properties Improved Physicochemical Properties (e.g., Solubility) Scaffold->Properties

Diagram 2: Logical relationships between azetidine ring strain and its utility in drug discovery.

Methodologies for Characterization and Analysis

A combination of experimental and computational techniques is essential for a thorough understanding of azetidine compounds.

Experimental Protocols

Protocol 1: Conformational Analysis by Single-Crystal X-ray Diffraction This technique provides the most precise and unambiguous determination of the solid-state conformation.[6]

  • Crystallization : Grow single crystals of the azetidine compound by slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection : Mount a suitable crystal on a diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern data as the crystal is rotated.

  • Structure Solution and Refinement : Process the diffraction data to solve the crystal structure using computational methods (e.g., direct methods). Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.

  • Analysis : Calculate the precise puckering parameters, dihedral angles, and substituent orientations from the refined coordinates.[6]

Protocol 2: Solution-State Analysis by NMR Spectroscopy NMR provides information about the time-averaged conformation and dynamics of the molecule in solution.[6]

  • Sample Preparation : Dissolve the azetidine compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR : Acquire a standard proton NMR spectrum. The chemical shifts, coupling constants (³J), and multiplicity of the ring protons are highly sensitive to their dihedral angles and thus the ring's conformation.

  • Advanced NMR : Employ 2D NMR techniques like COSY and NOESY. NOESY experiments are particularly useful for determining through-space proximity of protons, which can help distinguish between axial and equatorial substituent positions.

  • ¹³C NMR : Analyze the chemical shifts of the ring carbons, which are also influenced by the ring conformation.[11]

Computational Protocol

Protocol 3: Analysis by Density Functional Theory (DFT) Computational modeling is used to predict geometries, energies, and reaction pathways.[12][13]

  • Structure Building : Construct an initial 3D model of the azetidine compound using molecular modeling software.

  • Geometry Optimization : Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-SVP) to find the lowest energy conformation(s).[13]

  • Frequency Calculation : Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

  • Conformational Search : For flexible systems, perform a systematic conformational search to identify all low-energy conformers and their relative populations.

  • Reaction Modeling : To study reactivity, locate transition state structures for reactions (e.g., ring opening) and calculate the activation energy barriers to understand reaction kinetics.[12]

Experimental_Workflow cluster_0 Workflow Synthesis Synthesis of Azetidine Compound Purification Purification & Characterization (MS, IR) Synthesis->Purification Analysis Analysis Type? Purification->Analysis XRay Single-Crystal X-ray Diffraction Analysis->XRay Solid-State NMR NMR Spectroscopy (1D and 2D) Analysis->NMR Solution-State DFT Computational Modeling (DFT) Analysis->DFT Theoretical SolidState Solid-State Conformation Data XRay->SolidState SolutionState Solution-State Conformation Data NMR->SolutionState Theoretical Theoretical Energies & Geometries DFT->Theoretical

Diagram 3: A typical experimental and computational workflow for analyzing a novel azetidine compound.

Conclusion

The ring strain of azetidine is not a liability but a powerful tool for chemists and drug developers. It defines the molecule's conformation and provides a thermodynamic driving force for a host of useful chemical transformations.[3][14] By understanding the fundamental principles of this strain—its origins, its quantitative value, and its influence on reactivity—researchers can strategically design and utilize azetidine-containing molecules. This strategic incorporation allows for the creation of conformationally restricted structures with tailored physicochemical properties, making the azetidine scaffold an increasingly vital component in the development of next-generation therapeutics.[1][15]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl Azetidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl azetidine-3-carboxylate and its salts are valuable building blocks in medicinal chemistry and drug development. As their use becomes more prevalent in laboratory settings, a thorough understanding of their safe handling and disposal is paramount. This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, with a particular focus on its commonly used hydrochloride salt.

Core Properties: A Comparative Analysis

This compound is commercially available as both a free base and a hydrochloride salt. It is crucial to distinguish between these two forms, as their physical properties and, to some extent, their handling requirements differ. The hydrochloride is a solid, while the free base is a liquid at room temperature.[1]

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₅H₉NO₂[1]C₅H₁₀ClNO₂
Molecular Weight 115.13 g/mol 151.59 g/mol
Appearance Colorless liquid[1]White to almost white powder or crystal[2]
Melting Point -18 °C[1]93.0 to 97.0 °C
Boiling Point 100-102 °C[1]187-192 °C
Density 1.072 g/cm³[1]Not available
Flash Point Not available69 °C (156 °F)[3]
Solubility Not availableSoluble in water

Hazard Identification and Safety Precautions

The available safety data sheets predominantly cover this compound hydrochloride. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[4]

GHS Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Some sources also indicate that the hydrochloride salt may be harmful if swallowed (H302).

Precautionary Statements:

A comprehensive set of precautionary statements should be followed to ensure safe handling:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P264: Wash skin thoroughly after handling.[4]

    • P271: Use only outdoors or in a well-ventilated area.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[4]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[4]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[4]

    • P362: Take off contaminated clothing and wash before reuse.[4]

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

    • P405: Store locked up.[4]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols: Standard Operating Procedures

Given the hazardous nature of this compound, particularly its hydrochloride salt, a strict adherence to standard operating procedures is essential.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure that skin is not exposed.

Handling and Storage
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible substances such as strong oxidizing agents.[1] For long-term storage, a cool, dry place is recommended.[4]

  • Hygiene: Wash hands thoroughly after handling the chemical.[4] Do not eat, drink, or smoke in the laboratory.

Disposal

Dispose of all waste materials, including empty containers and contaminated absorbents, in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains.

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be produced.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Visualizing Safety Workflows

To further aid researchers in the safe handling of this compound, the following diagrams illustrate key workflows.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Solid (HCl salt) or Measure Liquid (Free Base) in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Work Area handle_transfer->cleanup_decontaminate cleanup_waste Dispose of Waste (Follow Regulations) cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of or Clean PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow for the safe handling of this compound.

G Emergency Spill Response cluster_assess Immediate Actions cluster_contain Containment & Cleanup cluster_post Post-Cleanup spill Chemical Spill Occurs assess_alert Alert others in the area spill->assess_alert assess_evacuate Evacuate if necessary assess_alert->assess_evacuate assess_ppe Don appropriate PPE if safe to do so assess_evacuate->assess_ppe contain_absorb Contain the spill with inert absorbent material assess_ppe->contain_absorb contain_collect Collect absorbed material into a sealed container contain_absorb->contain_collect contain_decontaminate Decontaminate the spill area contain_collect->contain_decontaminate post_dispose Dispose of waste as hazardous material contain_decontaminate->post_dispose post_report Report the incident to the supervisor post_dispose->post_report

Caption: A flowchart for responding to a chemical spill of this compound.

References

A Technical Guide to the Synthesis of Azetidines: Key Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry and drug discovery. Its unique conformational constraints and ability to introduce three-dimensional character into flat molecules have made it an increasingly sought-after component in the design of novel therapeutics. This technical guide provides an in-depth overview of the key starting materials and core synthetic strategies for the construction of the azetidine ring, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in this dynamic field.

Intramolecular Cyclization: The Workhorse Approach

Intramolecular cyclization remains one of the most common and versatile strategies for azetidine synthesis. This approach relies on the formation of a carbon-nitrogen bond within a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

Key Starting Materials

The primary precursors for intramolecular cyclization are γ-amino alcohols and their derivatives, such as γ-haloamines.

  • γ-Amino Alcohols: These compounds can be readily converted into azetidines by activating the hydroxyl group to create a good leaving group (e.g., mesylate, tosylate, or halide) followed by base-mediated ring closure.

  • γ-Haloamines: Direct cyclization of γ-haloamines under basic conditions is a straightforward method for azetidine formation.

Experimental Protocol: Synthesis of N-Benzyl-3-hydroxyazetidine

This protocol details the synthesis of N-benzyl-3-hydroxyazetidine from epichlorohydrin and benzylamine, a common route that proceeds via a γ-amino alcohol intermediate.

Step 1: Ring Opening of Epichlorohydrin

  • Dissolve benzylamine (1.0 equivalent) in a suitable solvent such as methanol or water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add epichlorohydrin (1.0-1.3 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude 1-chloro-3-(benzylamino)propan-2-ol.

Step 2: Intramolecular Cyclization

  • Dissolve the crude 1-chloro-3-(benzylamino)propan-2-ol in a suitable solvent like ethanol or toluene.

  • Add a base, such as sodium hydroxide or potassium carbonate (2.0-3.0 equivalents), to the solution.

  • Heat the mixture to reflux (typically 80-110 °C) and stir for 16-24 hours.

  • Monitor the cyclization by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford N-benzyl-3-hydroxyazetidine.

Quantitative Data
Starting Material PrecursorReagentsSolventTemp (°C)Time (h)Yield (%)Reference
Epichlorohydrin, Benzylamine1. H₂O; 2. NaOH1. H₂O; 2. Toluene1. 0-5; 2. Reflux1. 12; 2. 16>86[1]
2-substituted-1,3-propanediolsTf₂O, Et₃N, Primary AmineCH₂Cl₂0 to rt1-355-92

Reduction of β-Lactams: A Gateway to Functionalized Azetidines

The reduction of the amide carbonyl group in β-lactams (azetidin-2-ones) provides a direct route to the corresponding azetidines. This method is particularly valuable as a wide variety of chiral and highly functionalized β-lactams are accessible through well-established synthetic methodologies like the Staudinger cycloaddition.

Key Starting Material
  • β-Lactams (Azetidin-2-ones): A diverse array of substitution patterns on the β-lactam ring can be carried through the reduction, allowing for the synthesis of complex azetidine derivatives.

Experimental Protocol: Reduction of a Generic N-Substituted β-Lactam with LiAlH₄

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon).

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5-3.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the β-lactam (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-16 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude azetidine.

  • Purify the product by column chromatography or distillation.

Quantitative Data
β-Lactam SubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
4-(1-Haloalkyl)azetidin-2-onesLiAlH₄THFRefluxN/AModerate[2]
N-Benzyl-azetidin-2-oneLiAlH₄THFReflux4~70-80
General β-lactamsLiAlH₄THFReflux4-16Moderate to High[3]

[2+2] Cycloaddition: The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to directly form the azetidine ring. This atom-economical approach has gained significant traction with the development of visible-light-mediated protocols, offering mild reaction conditions.

Key Starting Materials
  • Imines: A wide variety of imines, including those derived from aldehydes and ketones, can be employed.

  • Alkenes: Both electron-rich and electron-deficient alkenes can participate in the cycloaddition.

Experimental Protocol: Visible-Light-Mediated Aza Paternò–Büchi Reaction
  • In a reaction vessel (e.g., a vial or Schlenk tube), dissolve the imine (1.0 equivalent), the alkene (2.0-10.0 equivalents), and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%) in a degassed solvent (e.g., acetonitrile, dichloromethane).

  • Ensure the reaction mixture is thoroughly deoxygenated by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the azetidine.

Quantitative Data
ImineAlkenePhotocatalystSolventTime (h)Yield (%)Reference
Cyclic OximesVarious AlkenesIr(III) complexMeCN16-20up to 94[4]
N-Sulfamoyl IminesVarious AlkenesThioxanthone(CH₂Cl)₂16High
3-EthoxyisoindoloneUnactivated AlkenesAcetone (sensitizer)N/AN/A26-40[5]

Ring Expansion of Aziridines

The ring expansion of aziridines offers another powerful strategy for azetidine synthesis. This method typically involves the reaction of an N-activated aziridine with a one-carbon synthon, such as a sulfur ylide, to insert a methylene group into the three-membered ring.

Key Starting Materials
  • Aziridines: N-activated aziridines (e.g., N-tosyl, N-nosyl, or N-Boc) are commonly used to enhance their reactivity.

  • One-Carbon Source: Dimethylsulfoxonium methylide is a frequently employed reagent for this transformation.

Experimental Protocol: Ring Expansion of an N-Tosylaziridine
  • Generate dimethylsulfoxonium methylide in situ by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.

  • To the resulting ylide solution at room temperature, add a solution of the N-tosylaziridine (1.0 equivalent) in anhydrous DMSO dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data
Aziridine SubstrateReagentSolventTemp (°C)Time (h)Yield (%)Reference
N-Tosylaziridines(CH₃)₃S(O)I, NaHDMSOrt - 5012-24Good
Propargylic AziridinesDiborylalkane, LDA; then Au(I) catalystTHFrt then 9016Moderate to Good
N-AcylaziridinesDiazo compounds, Rh(II) catalystN/AN/AN/AGood

Palladium-Catalyzed Intramolecular C-H Amination

Recent advances in transition-metal catalysis have enabled the direct formation of azetidines through intramolecular C(sp³)-H amination. This powerful strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach.

Key Starting Materials
  • Aliphatic Amines with a Directing Group: The amine is typically protected with a directing group, such as a picolinamide, which facilitates the C-H activation at the γ-position.

Experimental Protocol: Pd-Catalyzed γ-C(sp³)-H Amination
  • To a reaction tube, add the N-picolinamide-protected amine (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), an oxidant (e.g., PhI(OAc)₂ or an iodine(III) reagent, 1.1-2.0 equivalents), and an additive (e.g., AgOAc or a base) in a suitable solvent (e.g., toluene, DCE).

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the azetidine product.

Quantitative Data
SubstrateCatalystOxidantSolventTemp (°C)Time (h)Yield (%)
N-Picolinamide protected aminesPd(OAc)₂PhI(OAc)₂Toluene1002470-90
N-Benzyl picolinamidesPd(OAc)₂Phenyliodonium dimethylmalonateDCE8012up to 90

Visualizing the Synthetic Pathways

To further clarify the relationships between starting materials and the resulting azetidine core, the following diagrams illustrate the primary synthetic workflows.

Intramolecular_Cyclization cluster_start Starting Materials cluster_intermediate Intermediate gamma_amino_alcohol γ-Amino Alcohol activated_alcohol Activated Alcohol (e.g., OMs, OTs) gamma_amino_alcohol->activated_alcohol Activation gamma_haloamine γ-Haloamine azetidine Azetidine gamma_haloamine->azetidine Base-mediated cyclization activated_alcohol->azetidine Base-mediated cyclization

Caption: Intramolecular cyclization routes to azetidines.

Beta_Lactam_Reduction beta_lactam β-Lactam (Azetidin-2-one) azetidine Azetidine beta_lactam->azetidine Reduction (e.g., LiAlH₄)

Caption: Synthesis of azetidines via β-lactam reduction.

Aza_Paterno_Buchi cluster_start Starting Materials imine Imine azetidine Azetidine imine->azetidine [2+2] Photocycloaddition (hν, photocatalyst) alkene Alkene alkene->azetidine [2+2] Photocycloaddition (hν, photocatalyst)

Caption: The aza Paternò–Büchi reaction for azetidine synthesis.

Aziridine_Ring_Expansion cluster_start Starting Materials aziridine N-Activated Aziridine azetidine Azetidine aziridine->azetidine Ring Expansion one_carbon One-Carbon Source (e.g., Sulfur Ylide) one_carbon->azetidine Ring Expansion Pd_Catalyzed_Amination amine Aliphatic Amine with Directing Group azetidine Azetidine amine->azetidine Pd-Catalyzed γ-C(sp³)-H Amination

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl Azetidine-3-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, such as conformational stability, resistance to proteolytic degradation, and receptor affinity. Azetidine-containing amino acids, with their constrained four-membered ring structure, are of particular interest as they can induce specific turns in the peptide backbone, leading to more defined secondary structures.[1][2] This document provides detailed application notes and protocols for the use of methyl azetidine-3-carboxylate in peptide synthesis, a valuable building block for creating novel peptide therapeutics.

This compound is typically used in its N-protected form, such as Fmoc-Azetidine(N-Boc)-OH, to be compatible with standard solid-phase peptide synthesis (SPPS) methodologies. The azetidine nitrogen is often protected with a Boc group, while the exocyclic amine is protected with an Fmoc group for stepwise peptide elongation. The methyl ester of the carboxylic acid can also be used, although direct use of the free carboxylic acid is more common in SPPS.

Key Advantages of Incorporating Azetidine-3-carboxylate Derivatives

  • Conformational Constraint: The rigid azetidine ring can induce γ-turns in the peptide backbone, leading to more stable and predictable secondary structures.[2][3]

  • Enhanced Proteolytic Stability: The presence of the azetidine moiety can render the adjacent peptide bonds less susceptible to enzymatic cleavage, thereby increasing the peptide's half-life in vivo.[4]

  • Improved Cyclization Efficiency: For the synthesis of cyclic peptides, the turn-inducing properties of azetidine can pre-organize the linear precursor, leading to significantly improved cyclization yields.[4][5]

  • Scaffold for Further Functionalization: The azetidine nitrogen can be functionalized post-synthesis to attach various moieties, such as imaging agents or other bioactive molecules.[4][5]

Data Presentation: Reagents and Conditions for Peptide Synthesis

The following tables summarize typical reagents and conditions for the incorporation of N-protected azetidine-3-carboxylic acid derivatives using Fmoc-based solid-phase peptide synthesis.

Table 1: Recommended Coupling Reagents and Conditions

Coupling ReagentActivator/BaseSolventCoupling TimeTypical Excess (equiv.)Notes
HCTUDIPEADMF30-60 min2-4Highly efficient and commonly used for standard and hindered couplings.
HATUDIPEA/HOAtDMF30-60 min2-4Excellent for difficult couplings and minimizing racemization.[6]
DIC/HOBtHOBtDMF/DCM1-2 hours3-5A classic and cost-effective coupling method.[3]
PyBOPDIPEADMF30-90 min2-4Another effective phosphonium-based coupling reagent.

Table 2: Deprotection and Cleavage Conditions

StepReagent CocktailTimeTemperatureNotes
Fmoc Deprotection20% Piperidine in DMF2 x 10 minRoom TempStandard procedure for removing the Fmoc protecting group.
Final Cleavage & Side-Chain Deprotection95% TFA, 2.5% TIS, 2.5% H₂O2-3 hoursRoom TempA standard "cleavage cocktail" for peptides without sensitive residues. The azetidine ring is stable under these conditions.[5]
Cleavage for Peptides with Sensitive Residues (e.g., Trp, Cys, Met)94% TFA, 2.5% EDT, 2.5% H₂O, 1% TIS2-3 hoursRoom TempScavengers are added to prevent side reactions with sensitive amino acid side chains.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a peptide incorporating an N-Fmoc, N'-Boc-azetidine-3-carboxylic acid on a Rink Amide resin.

1. Resin Swelling:

  • Place 100 mg of Rink Amide resin (loading ~0.5 mmol/g) in a fritted syringe reactor.
  • Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
  • Agitate for 10 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for another 10 minutes.
  • Wash the resin thoroughly with DMF (5 x 2 mL), DCM (2 x 2 mL), and DMF (3 x 2 mL).

3. Coupling of N-Fmoc, N'-Boc-azetidine-3-carboxylic acid:

  • In a separate vial, dissolve 4 equivalents of N-Fmoc, N'-Boc-azetidine-3-carboxylic acid and 3.9 equivalents of HCTU in DMF.
  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture for 1 hour at room temperature.
  • Drain the coupling solution.
  • Wash the resin with DMF (3 x 2 mL), DCM (2 x 2 mL), and DMF (3 x 2 mL).
  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform the Fmoc deprotection as described in step 2.

6. Cleavage from Resin and Side-Chain Deprotection:

  • Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.
  • Add 2 mL of the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
  • Agitate at room temperature for 2-3 hours.
  • Filter the cleavage solution into a cold centrifuge tube containing 10 mL of cold diethyl ether.
  • Rinse the resin with a small amount of TFA and add it to the ether.
  • Centrifuge the mixture at 4000 rpm for 5 minutes.
  • Decant the ether and wash the precipitated peptide with cold ether twice.
  • Dry the crude peptide pellet under vacuum.

7. Peptide Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

experimental_workflow cluster_SPPS_cycle Solid-Phase Peptide Synthesis Cycle resin Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Azetidine derivative + HCTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->deprotection Repeat Cycle for Next Amino Acid cleavage Final Cleavage & Deprotection (TFA Cocktail) kaiser->cleavage Peptide Sequence Complete purification Purification (RP-HPLC) cleavage->purification final_product Final Azetidine-Containing Peptide purification->final_product

Caption: Workflow for the incorporation of this compound in SPPS.

logical_relationship cluster_building_block Azetidine Building Block cluster_synthesis Peptide Synthesis cluster_properties Resulting Peptide Properties azetidine This compound n_protection N-Fmoc Protection azetidine->n_protection spps Solid-Phase Peptide Synthesis (SPPS) n_protection->spps incorporation Incorporation into Peptide Chain spps->incorporation stability Increased Proteolytic Stability incorporation->stability conformation Defined Conformation (γ-turn) incorporation->conformation cyclization Improved Cyclization incorporation->cyclization

Caption: Logical relationship of azetidine incorporation and resulting peptide properties.

References

Application Note: Protocol for N-Boc Protection of Methyl Azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note provides a detailed protocol for the N-Boc protection of methyl azetidine-3-carboxylate, a valuable building block in medicinal chemistry. The reaction employs di-tert-butyl dicarbonate (Boc₂O) to yield methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate.

Reaction Principle

The N-Boc protection of this compound proceeds via the nucleophilic attack of the secondary amine of the azetidine ring on one of the carbonyl carbons of di-tert-butyl dicarbonate. This addition-elimination reaction results in the formation of a stable carbamate, with tert-butanol and carbon dioxide as byproducts. The reaction is typically performed in an appropriate organic solvent and may be facilitated by the addition of a non-nucleophilic base, especially if the starting material is in the form of an amine salt.[1][3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-Boc protection of this compound.

ParameterValueReference
Starting Material This compound (or its HCl salt)-
Reagent Di-tert-butyl dicarbonate (Boc₂O)[4]
Solvent Dichloromethane (DCM), Methanol (MeOH), or Acetonitrile[1][3][5]
Base (if required) Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)[1]
Reaction Temperature 0 °C to Room Temperature[6]
Reaction Time 3 - 16 hours[3]
Typical Crude Yield >95%[6]
Product CAS Number 610791-05-4[7]
Product Molecular Weight 215.25 g/mol [7]
Product Appearance Liquid[7]
Product Density 1.072 g/mL at 25 °C[7]

Experimental Protocol

This protocol describes the N-Boc protection of this compound hydrochloride. If starting from the free amine, the addition of triethylamine can be omitted.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound hydrochloride.

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (Et₃N) to the stirred suspension. Stir for 15-20 minutes at 0 °C to generate the free amine in situ.

  • In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) in a small amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 3 to 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.[6]

Visualizations

N_Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound HCl in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_boc Add Boc₂O Solution add_base->add_boc warm_rt Warm to Room Temperature add_boc->warm_rt stir Stir for 3-16h warm_rt->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Product: N-Boc-methyl azetidine-3-carboxylate concentrate->end

Caption: Experimental workflow for the N-Boc protection of this compound.

This detailed protocol and the accompanying information are intended to guide researchers in the successful synthesis of N-Boc protected this compound, a key intermediate in the development of novel therapeutics.

References

Application of Methyl Azetidine-3-carboxylate in PROTAC Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

Methyl azetidine-3-carboxylate and its derivatives are increasingly utilized as rigid linker components in PROTAC design. The four-membered azetidine ring introduces conformational constraint, which can be advantageous for optimizing the spatial orientation of the warhead and the E3 ligase ligand, thereby enhancing the stability of the ternary complex and improving degradation efficiency. This application note provides a comprehensive overview of the use of this compound in PROTAC synthesis, including detailed experimental protocols and data presentation.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Advantages of Incorporating this compound in PROTAC Linkers

The use of this compound as a linker component in PROTACs offers several advantages:

  • Rigidity and Conformational Constraint: The rigid nature of the azetidine ring restricts the flexibility of the linker, which can lead to a more defined spatial arrangement of the warhead and E3 ligase ligand. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially increasing its stability and leading to more efficient protein degradation.

  • Vectorial Control: The 3-substituted pattern of the azetidine ring provides a distinct exit vector for the linker, allowing for precise control over the orientation of the PROTAC's functional ends.

  • Improved Physicochemical Properties: The incorporation of the polar azetidine ring can influence the solubility and cell permeability of the PROTAC, which are critical parameters for its biological activity.

  • Synthetic Tractability: this compound is a commercially available building block that can be readily incorporated into synthetic schemes using standard amide coupling reactions. The Boc-protected version, N-Boc-azetidine-3-carboxylic acid, is also widely available and allows for controlled, sequential synthesis.[1][2]

Experimental Protocols

This section outlines a general synthetic workflow for the construction of a PROTAC incorporating a this compound linker. The example focuses on the synthesis of a BRD4-targeting PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase.

General Synthetic Workflow

The synthesis of a PROTAC is a modular process that typically involves the separate synthesis of the warhead and E3 ligase ligand, followed by their conjugation to the linker.

PROTAC_Synthesis_Workflow Start Starting Materials Warhead_Synth Warhead Synthesis (e.g., JQ1 derivative) Start->Warhead_Synth E3_Ligand_Synth E3 Ligase Ligand Synthesis (e.g., VHL ligand) Start->E3_Ligand_Synth Linker_Prep Linker Preparation (from this compound) Start->Linker_Prep Conjugation1 Conjugation Step 1 (e.g., Amide Coupling) Warhead_Synth->Conjugation1 Conjugation2 Conjugation Step 2 (e.g., Amide Coupling or Click Chemistry) E3_Ligand_Synth->Conjugation2 Linker_Prep->Conjugation1 Conjugation1->Conjugation2 Purification Purification (e.g., HPLC) Conjugation2->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Protocol 1: Synthesis of a VHL Ligand-Azetidine Linker Intermediate

This protocol describes the coupling of a VHL E3 ligase ligand to N-Boc-azetidine-3-carboxylic acid.

Materials:

  • VHL E3 ligase ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • N-Boc-azetidine-3-carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the VHL E3 ligase ligand (1.0 eq) and N-Boc-azetidine-3-carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the VHL ligand-N-Boc-azetidine-3-carboxamide intermediate.

Protocol 2: Boc Deprotection and Coupling to a BRD4 Warhead

This protocol describes the removal of the Boc protecting group and subsequent coupling to a BRD4 inhibitor (warhead).

Materials:

  • VHL ligand-N-Boc-azetidine-3-carboxamide intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • BRD4 inhibitor with a carboxylic acid functionality (e.g., a JQ1 derivative)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Boc Deprotection: Dissolve the VHL ligand-N-Boc-azetidine-3-carboxamide intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v). Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.

  • Amide Coupling: To a solution of the deprotected VHL ligand-azetidine-3-carboxamide intermediate (1.0 eq) and the BRD4 inhibitor (1.1 eq) in anhydrous DMF, add HATU (1.3 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

  • Upon completion, purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC IDTarget ProteinE3 Ligase RecruitedLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
B24 BRD4CRBN2 PEG chains0.75>95MV4-11[3]
PROTAC 17 BCR-ABLCRBNSulfur-substituted carbon chain0.18--[4]
SD-36 STAT3CRBN-28-SU-DHL-1[4]
L134 (22a) BRD4DCAF11Alkenyl oxindole7.36>98-[5]

Note: The data in this table is compiled from various sources for illustrative purposes and may not directly correspond to PROTACs synthesized with a this compound linker due to the limited availability of specific data in the public domain.

Biological Evaluation Protocols

Western Blotting for Protein Degradation

Principle: Western blotting is a widely used technique to quantify the levels of a specific protein in cell lysates following treatment with a PROTAC.

Procedure:

  • Cell Culture and Treatment: Plate the desired cell line (e.g., a cancer cell line expressing the target protein) and allow the cells to adhere. Treat the cells with a dose-response of the synthesized PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, offering a means to introduce conformational rigidity into the linker, which can enhance the efficacy of targeted protein degradation. The synthetic protocols outlined in this application note provide a general framework for the incorporation of this moiety into PROTACs. The systematic evaluation of linker composition and length, including the use of rigid components like azetidine-3-carboxylate, is crucial for the development of potent and selective PROTACs for therapeutic applications. Further research into the structure-activity relationships of azetidine-containing linkers will continue to advance the field of targeted protein degradation.

References

Application Notes and Protocols: Methyl Azetidine-3-Carboxylate as a Non-Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, efficacy, and safety profile. Non-cleavable linkers, which release the cytotoxic payload only after the complete lysosomal degradation of the antibody, offer enhanced plasma stability and a potentially wider therapeutic window compared to their cleavable counterparts.[1][2]

This document provides detailed application notes and protocols for the use of methyl azetidine-3-carboxylate as a core component of a non-cleavable linker in the development of ADCs. The rigid, four-membered azetidine ring can impart favorable physicochemical properties to the linker, including increased metabolic stability.[3] These notes are intended to guide researchers in the synthesis, characterization, and evaluation of ADCs employing this promising linker technology.

Principle of Action: The Non-Cleavable Azetidine Linker

ADCs utilizing a non-cleavable linker based on this compound rely on a well-defined intracellular trafficking pathway for payload release. The mechanism is as follows:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[2][4]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[5]

  • Antibody Degradation: Within the acidic and enzyme-rich environment of the lysosome, the monoclonal antibody is completely degraded by proteases into its constituent amino acids.[1][6]

  • Payload Release: This proteolytic degradation releases the cytotoxic payload, which remains attached to the linker and the amino acid residue (e.g., lysine or cysteine) to which the linker was conjugated.[2][7]

  • Target Engagement: The released payload-linker-amino acid complex then engages its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[2]

The key advantage of this non-cleavable strategy is the high stability of the linker in systemic circulation, which minimizes premature payload release and associated off-target toxicity.[8][9]

Data Presentation

Table 1: Representative In Vitro Cytotoxicity of a Her2-Targeted ADC with an Azetidine-Based Non-Cleavable Linker
Cell LineHer2 ExpressionADC IC50 (ng/mL)Unconjugated Payload IC50 (nM)
SK-BR-3High (3+)15 - 50~0.5
NCI-N87High (3+)20 - 60~0.5
MDA-MB-453Moderate (2+)500 - 1500~0.5
MCF7Low (1+)>10,000~0.5

Note: The data presented are representative values based on typical performance of non-cleavable ADCs and should be confirmed experimentally for a specific ADC construct.[10][11]

Table 2: Representative Pharmacokinetic Parameters of an Azetidine-Linked ADC in a Rodent Model
ParameterValue
Half-life (t½) ~7-10 days
Clearance (CL) ~0.5 - 1.0 mL/day/kg
Area Under the Curve (AUC) ~14,000 - 16,000 h·µg/mL

Note: These are typical values for non-cleavable ADCs and are influenced by the specific antibody, payload, and animal model.[12]

Table 3: Representative In Vivo Efficacy of an Azetidine-Linked ADC in a Xenograft Model
Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
NCI-N87 (Gastric)Vehicle-0
NCI-N87 (Gastric)Naked Antibody1020-30
NCI-N87 (Gastric)Azetidine-ADC3>90
NCI-N87 (Gastric)Azetidine-ADC160-70

Note: Efficacy is dependent on the target antigen expression, tumor model, and dosing regimen.[13]

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Azetidine-Containing Linker for Cysteine Conjugation

This protocol describes the synthesis of a maleimide-functionalized linker incorporating the this compound core.

Materials:

  • Methyl 1-Boc-azetidine-3-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (SMCC)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection: Dissolve methyl 1-Boc-azetidine-3-carboxylate in DCM. Add TFA dropwise and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain this compound trifluoroacetate salt.

  • Amide Coupling: Dissolve the deprotected azetidine salt and 6-maleimidohexanoic acid N-hydroxysuccinimide ester in DMF. Add TEA to neutralize the salt and stir the reaction mixture at room temperature overnight.

  • Purification: Purify the resulting bifunctional linker by flash chromatography on silica gel to obtain the desired product.

Protocol 2: Conjugation of the Azetidine Linker-Payload to a Monoclonal Antibody via Cysteine Residues

This protocol outlines the conjugation of a payload, functionalized with the azetidine-maleimide linker, to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Azetidine-maleimide linker-payload dissolved in DMSO

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a 5-10 molar excess of TCEP. Incubate at 37°C for 1-2 hours.[14]

  • Buffer Exchange: Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • Conjugation: Add a 5-15 molar excess of the azetidine-maleimide linker-payload to the reduced antibody. Ensure the final DMSO concentration is below 10% (v/v). Incubate at room temperature for 2-4 hours with gentle mixing.[]

  • Quenching: Add an excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimides.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other reagents using a desalting column or size-exclusion chromatography.

Protocol 3: Characterization of the Azetidine-Linked ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC:

  • Principle: The hydrophobicity of the ADC increases with the number of conjugated drug-linker moieties. HIC separates ADC species with different DARs.

  • Method:

    • Use a HIC column (e.g., Butyl-NPR).

    • Employ a gradient of decreasing salt concentration (e.g., from high ammonium sulfate to low salt buffer).

    • Monitor the elution profile at 280 nm.

    • Calculate the average DAR by integrating the peak areas of the different ADC species.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.

  • Method:

    • Seed target cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the azetidine-linked ADC, naked antibody, and unconjugated payload for 72-120 hours.

    • Add MTT reagent and incubate for 3-4 hours.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).[16]

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Tumor cells expressing the target antigen

  • Azetidine-linked ADC, naked antibody, and vehicle control

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the ADC, naked antibody, or vehicle via intravenous injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

  • Analysis: Compare tumor growth inhibition between the treatment groups.[13][17]

Visualizations

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Azetidine-Linked ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization EarlyEndosome Early Endosome Internalization->EarlyEndosome Trafficking LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome 3. Fusion Payload Payload-Linker- Amino Acid Complex Lysosome->Payload 4. Antibody Degradation & Payload Release Target Intracellular Target (e.g., Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Intracellular trafficking and mechanism of action of an azetidine-linked non-cleavable ADC.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Evaluation LinkerSynth Linker Synthesis (Azetidine Core) PayloadAttach Payload Attachment to Linker LinkerSynth->PayloadAttach Conjugation Conjugation to Antibody (e.g., Cysteine) PayloadAttach->Conjugation DAR DAR Determination (HIC-HPLC) Conjugation->DAR Purity Purity & Aggregation (SEC-HPLC) Conjugation->Purity InVitro In Vitro Cytotoxicity (IC50) DAR->InVitro Purity->InVitro InVivo In Vivo Efficacy (Xenograft Model) InVitro->InVivo PK Pharmacokinetics InVitro->PK

Caption: General experimental workflow for the development of an azetidine-linked ADC.

References

Application Notes and Protocols for the Synthesis of Azetidine Amide-Based STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of a novel class of potent and selective Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors based on an (R)-azetidine-2-carboxamide scaffold. These compounds have demonstrated sub-micromolar inhibitory potency and represent a significant advancement in the development of targeted cancer therapies.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, differentiation, and survival.[1][2] Aberrant and persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[3][4] A series of (R)-azetidine-2-carboxamide analogues have been developed as potent small-molecule inhibitors of STAT3, demonstrating high selectivity over other STAT family members.[3][4][5] These inhibitors function by disrupting the DNA-binding activity of STAT3 dimers in the nucleus.[3][6] This document outlines the synthetic routes to these inhibitors, provides detailed experimental protocols for their evaluation, and presents key quantitative data for representative compounds.

STAT3 Signaling Pathway

The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors, such as interleukin-6 (IL-6) and epidermal growth factor (EGF), to their corresponding cell surface receptors.[1][7] This binding event leads to the activation of Janus kinases (JAKs) or other receptor tyrosine kinases, which in turn phosphorylate STAT3 monomers on a specific tyrosine residue (Y705).[1] Phosphorylated STAT3 monomers then form homodimers through reciprocal SH2 domain interactions.[2][7] These dimers translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription.[1][8]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 JAK->STAT3_mono Phosphorylation (Y705) pSTAT3_mono p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Azetidine_Inhibitor Azetidine Amide Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibits DNA Binding DNA DNA STAT3_dimer_nuc->DNA Binds DNA Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Initiates Synthetic_Route Azetidine (R)-1-(tert-butoxycarbonyl) azetidine-2-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Azetidine->Coupling Amine Substituted Amine (R'-NH2) Amine->Coupling Intermediate Protected Azetidine Amide Coupling->Intermediate Deprotection Deprotection (e.g., TFA, DCM) Final_Product Final Azetidine Amide STAT3 Inhibitor Deprotection->Final_Product Intermediate->Deprotection EMSA_Workflow Step1 Prepare Nuclear Extracts (with active STAT3) Step2 Pre-incubate Extracts with Azetidine Amide Inhibitor Step1->Step2 Step3 Incubate with Radiolabeled DNA Probe (hSIE) Step2->Step3 Step4 Resolve on Non-denaturing Polyacrylamide Gel Step3->Step4 Step5 Visualize and Quantify STAT3:DNA Complexes Step4->Step5

References

Application Notes and Protocols: The Role of Methyl Azetidine-3-carboxylate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl azetidine-3-carboxylate and its derivatives are pivotal building blocks in the discovery and development of modern agrochemicals. The strained four-membered azetidine ring provides a unique three-dimensional scaffold that can impart desirable physicochemical properties to bioactive molecules, such as improved metabolic stability and aqueous solubility. This document provides an overview of the applications of this compound in the development of herbicides, fungicides, and insecticides, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Application Notes

The versatility of the azetidine scaffold allows for its incorporation into a wide range of agrochemical classes, leading to novel modes of action and improved efficacy against resistant pests and weeds.

Herbicidal Applications: Acyl-ACP Thioesterase Inhibitors

A significant application of the azetidine scaffold is in the development of novel herbicides that target the plant-specific enzyme acyl-ACP thioesterase (FAT). These herbicides, particularly azetidinyl pyrazole carboxamides, have shown promising pre-emergence activity against commercially important grass weeds.

Mechanism of Action: Acyl-ACP thioesterase is a critical enzyme in the fatty acid biosynthesis pathway in plants. It catalyzes the hydrolysis of acyl-acyl carrier proteins (ACPs), releasing free fatty acids that are essential for various cellular functions, including membrane biogenesis. Inhibition of this enzyme disrupts fatty acid metabolism, leading to plant death. Azetidinyl pyrazole carboxamides act as potent inhibitors of this enzyme.

Table 1: Herbicidal Activity of Azetidinyl Pyrazole Carboxamide Derivatives

Compound IDIn Vitro FAT Inhibition (pI50)Pre-emergence Efficacy (%) at 320 g/ha vs. Digitaria sanguinalis (DIGSA)Pre-emergence Efficacy (%) at 320 g/ha vs. Echinochloa crus-galli (ECHCG)Pre-emergence Efficacy (%) at 320 g/ha vs. Lolium rigidum (LOLRI)
11i 6.2959085
11k 6.5989590
11n 6.81009895
Cinmethylin (Standard)-908580
Methiozolin (Standard)-858075
Fungicidal Applications

Azetidine derivatives have also been explored for their fungicidal properties. The incorporation of the azetidine moiety into various chemical scaffolds can lead to compounds with significant activity against a range of plant pathogenic fungi.

Mechanism of Action: While the exact mechanism can vary, some azetidine-based fungicides are proposed to act similarly to azole antifungals by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Its disruption leads to increased membrane permeability and fungal cell death.

Table 2: Fungicidal Activity of Selected Azetidine Derivatives

Compound ClassFungal StrainActivity MetricResult
Azetidin-2-one DerivativeColletotrichum capsici% Inhibition> 94%
Chitosan-Azetidine DerivativeAspergillus fumigatusAntifungal Inhibitory Index26.19%
Spiro[azetidine-2,3'-indole]-2',4(1'H)-dioneCandida albicansMIC6.25-12.5 µg/mL
Spiro[azetidine-2,3'-indole]-2',4(1'H)-dioneAspergillus nigerMIC6.25-12.5 µg/mL
Insecticidal Applications

The azetidine ring is a key structural feature in some insecticidal natural products and synthetic compounds. Its presence can be crucial for the molecule's interaction with its biological target in insects.

Mechanism of Action: The mechanisms of action for azetidine-containing insecticides are diverse. For instance, in the natural product okaramine B, the azetidine ring is essential for its insecticidal activity, though the precise target is not fully elucidated. Other synthetic insecticides containing azetidine moieties may act on various insect-specific targets.

Table 3: Insecticidal Activity of Azetidine-Related Compounds

Compound ClassInsect SpeciesActivity MetricResult
Okaramine B Derivative (with intact azetidine ring)SilkwormInsecticidal ActivityActive
Okaramine B Derivative (with opened azetidine ring)SilkwormInsecticidal ActivityInactive[1]
Diacylhydrazine DerivativeSpodoptera exiguaLarvicidal ActivityHigh
Acylhydrazone DerivativePlutella xylostellaLarvicidal ActivityModerate to High

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatization into active agrochemical compounds, as well as protocols for biological activity testing, are provided below.

Synthesis of this compound (Representative Protocol)

This protocol is a representative synthesis based on common methods for producing azetidine derivatives.

Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (1.1 equivalents) slowly at -5 °C under a nitrogen atmosphere.

  • Stir the mixture for 3 hours at -5 °C.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF and continue stirring for an additional 2 hours at -5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Deprotection and Esterification to this compound Hydrochloride

  • Dissolve the tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in methanol.

  • Add a solution of hydrochloric acid in methanol and stir the mixture at room temperature for 16 hours.

  • Concentrate the reaction mixture under vacuum to yield this compound hydrochloride as a solid.

Synthesis of an Azetidinyl Pyrazole Carboxamide Herbicide (Representative Protocol)

This protocol outlines the synthesis of a herbicidal compound starting from a protected azetidine precursor.

Step 1: Synthesis of the Pyrazole Carboxylic Acid Moiety

  • Condense a substituted β-keto ester with dimethylformamide-dimethyl acetal (DMF-DMA) in toluene at reflux for 18 hours.

  • Remove the solvent under reduced pressure.

  • Treat the resulting intermediate with methylhydrazine in refluxing ethanol to yield the desired pyrazole ester.

  • Hydrolyze the ester using sodium hydroxide in water at reflux, followed by acidification to yield the pyrazole carboxylic acid.

Step 2: Synthesis of the Azetidine Amine Moiety

  • Convert 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid to the corresponding Weinreb amide.

  • Introduce the desired aryl moiety via reaction with an appropriate aryllithium reagent.

  • Reduce the resulting ketone to an alcohol.

  • Perform a Barton-McCombie deoxygenation to remove the hydroxyl group.

  • Deprotect the Boc group using acidic conditions to yield the free azetidine amine.

Step 3: Amide Coupling

  • Couple the pyrazole carboxylic acid (from Step 1) with the azetidine amine (from Step 2) using a standard peptide coupling reagent such as T3P (propane phosphonic acid anhydride) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).

  • Stir the reaction at room temperature for 16 hours.

  • Work up the reaction by quenching with aqueous ammonium chloride and extracting with ethyl acetate.

  • Purify the final product by column chromatography.

Protocol for Pre-emergence Herbicidal Activity Assay
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare pots with a standardized soil mix and sow seeds of the target weed species (e.g., Digitaria sanguinalis, Echinochloa crus-galli, Lolium rigidum).

  • Apply the test compound solution evenly to the soil surface at various application rates (e.g., 80 g/ha and 320 g/ha).

  • Include positive (commercial herbicide) and negative (solvent only) controls.

  • Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).

  • After a set period (e.g., 21 days), visually assess the percentage of weed control compared to the negative control.

Protocol for In Vitro Fungicidal Activity Assay (Agar Well Diffusion Method)
  • Prepare Mueller-Hinton agar and pour it into sterile Petri plates.

  • Prepare an inoculum of the target fungal strain and spread it evenly over the agar surface.

  • Punch wells of a specific diameter (e.g., 6 mm) into the agar.

  • Add a specific volume of the test compound solution at a known concentration into each well.

  • Include a positive control (known fungicide) and a negative control (solvent).

  • Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

  • Measure the diameter of the zone of inhibition around each well.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Azetidinyl Pyrazole Carboxamide cluster_screening Agrochemical Screening start This compound Precursor pyrazole_acid Pyrazole Carboxylic Acid Synthesis start->pyrazole_acid azetidine_amine Azetidine Amine Synthesis start->azetidine_amine coupling Amide Coupling pyrazole_acid->coupling azetidine_amine->coupling purification Purification (Chromatography) coupling->purification final_product Final Herbicidal Compound purification->final_product in_vitro In Vitro Assay (FAT Inhibition) final_product->in_vitro in_vivo In Vivo Assay (Pre-emergence) final_product->in_vivo data_analysis Data Analysis (SAR) in_vitro->data_analysis in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Synthetic and screening workflow for azetidinyl pyrazole carboxamide herbicides.

mechanism_of_action acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fas Fatty Acid Synthase (FAS) malonyl_coa->fas acyl_acp Acyl-ACP fas->acyl_acp fat Acyl-ACP Thioesterase (FAT) acyl_acp->fat fatty_acids Free Fatty Acids fat->fatty_acids membranes Membrane Biogenesis fatty_acids->membranes herbicide Azetidinyl Carboxamide Herbicide herbicide->inhibition inhibition->fat

Caption: Inhibition of fatty acid biosynthesis by azetidinyl carboxamide herbicides.

logical_relationship start Identify Lead Scaffold (this compound) synthesis Synthesize Derivative Library start->synthesis screening Biological Screening (Herbicidal, Fungicidal, Insecticidal) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization candidate Agrochemical Candidate sar->candidate optimization->synthesis Iterative Improvement

Caption: A logical workflow for agrochemical discovery using a core scaffold.

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with N-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Horner-Wadsworth-Emmons (HWE) reaction utilizing N-Boc-3-azetidinone as a key building block. This versatile reaction enables the synthesis of various 3-alkylidene-azetidine-1-carboxylic acid tert-butyl esters, which are valuable intermediates in medicinal chemistry and drug discovery.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] Key benefits include the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[3][4] The reaction typically involves the olefination of aldehydes or ketones with stabilized phosphonate carbanions to produce alkenes, generally with a high degree of stereoselectivity for the (E)-isomer.[2][3] However, when using ketones, such as N-Boc-3-azetidinone, the stereoselectivity can be less pronounced.[2]

N-Boc-3-azetidinone is a valuable cyclic ketone in medicinal chemistry due to the prevalence of the azetidine ring in bioactive molecules. The HWE reaction on this substrate provides a straightforward method to introduce exocyclic double bonds, allowing for further functionalization and the synthesis of diverse molecular scaffolds.

Data Presentation: Reaction of N-Boc-3-azetidinone with Various Phosphonates

The following table summarizes the quantitative data for the Horner-Wadsworth-Emmons reaction between N-Boc-3-azetidinone and different phosphonate reagents.

Phosphonate ReagentProductBaseSolventConditionsYield (%)E/Z RatioReference
Diethyl (cyanomethyl)phosphonatetert-Butyl 3-(cyanomethylene)azetidine-1-carboxylatePotassium tert-butoxideTHF-5 °C to rt, 18 h~72-78%Not Reported[5]
Methyl 2-(dimethoxyphosphoryl)acetateMethyl (N-Boc-azetidin-3-ylidene)acetateDBUAcetonitrile65 °C, 4-16 h~64%Not Reported[1]
Methyl 2-(dimethoxyphosphoryl)acetateMethyl (N-Boc-azetidin-3-ylidene)acetateNaHTHFNot SpecifiedNot SpecifiedNot Reported[1]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is adapted from a procedure for the synthesis of a key intermediate for Baricitinib.[5]

Materials:

  • N-Boc-3-azetidinone (1.0 eq)

  • Diethyl (cyanomethyl)phosphonate (1.2 eq)

  • Potassium tert-butoxide (1.1 eq of 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate in anhydrous THF under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF at -5 °C.

  • Stir the resulting mixture at -5 °C for 3 hours.

  • Add a solution of N-Boc-3-azetidinone in THF to the reaction mixture and continue stirring at -5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for another 16 hours.

  • Upon completion of the reaction, proceed with aqueous work-up and extraction with an organic solvent.

  • Purify the crude product by column chromatography to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Protocol 2: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

This protocol describes a DBU-catalyzed Horner-Wadsworth-Emmons reaction.[1]

Materials:

  • N-Boc-3-azetidinone (1.0 eq)

  • Methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)

  • Acetonitrile

Procedure:

  • Dissolve N-Boc-3-azetidinone, methyl 2-(dimethoxyphosphoryl)acetate, and DBU in acetonitrile.

  • Stir the reaction mixture at 65 °C for 4-16 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by the addition of water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by flash chromatography to yield methyl (N-Boc-azetidin-3-ylidene)acetate.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate R'O P(O)(OR') |   CH2-EWG Carbanion R'O P(O)(OR') |   CH(-)-EWG Phosphonate->Carbanion Base Base Base->Phosphonate Carbanion2 Phosphonate Carbanion Ketone N-Boc-Azetidinone (C=O) Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Carbanion2->Ketone Oxaphosphetane2 Oxaphosphetane Intermediate Alkene Alkene Product (C=C-EWG) Oxaphosphetane2->Alkene Byproduct Phosphate Byproduct (Water Soluble) Oxaphosphetane2->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the Horner-Wadsworth-Emmons reaction with N-Boc-3-azetidinone.

HWE_Workflow start Start reagents Combine Phosphonate Reagent and Base in Anhydrous Solvent start->reagents deprotonation Stir for Deprotonation (Formation of Ylide) reagents->deprotonation add_ketone Add N-Boc-3-azetidinone Solution deprotonation->add_ketone reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) add_ketone->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: Experimental workflow for the HWE reaction.

References

Synthesis of 3-Aryl-Azetidine-3-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Aryl-azetidine-3-carboxylic acids are a class of conformationally constrained amino acid analogues that have garnered significant interest in medicinal chemistry and drug discovery. The rigid azetidine scaffold imparts unique structural properties, influencing the biological activity and pharmacokinetic profiles of molecules that incorporate this motif. These derivatives serve as valuable building blocks in the synthesis of novel peptides, peptidomimetics, and other biologically active compounds.[1][2] Their applications span various therapeutic areas, including the development of agents targeting the central nervous system. The synthesis of these compounds is therefore a critical aspect of modern drug development, enabling the exploration of novel chemical space.

Several synthetic strategies have been developed to access 3-aryl-azetidine-3-carboxylic acid derivatives. A notable and efficient two-step method involves an initial catalytic Friedel-Crafts reaction of a protected 3-hydroxyazetidine with a furan, followed by a mild oxidative cleavage of the furan ring to yield the desired carboxylic acid.[3] This approach is advantageous due to its operational simplicity and the use of readily available starting materials.[3]

Alternative synthetic routes include palladium-catalyzed cross-coupling reactions, which allow for the direct arylation of azetidine-3-carboxylic acid precursors.[1] Another approach involves the thermal isomerization of aziridine-2-carboxylates to the corresponding azetidine-3-carboxylates. Furthermore, methods starting from N-Boc-azetidin-3-one, such as the Horner-Wadsworth-Emmons reaction followed by subsequent modifications, provide access to a variety of 3-substituted azetidine derivatives.[1] The choice of synthetic route often depends on the desired substitution pattern on the aryl ring and the overall complexity of the target molecule.

Experimental Protocols

This section provides detailed methodologies for key synthetic routes to 3-aryl-azetidine-3-carboxylic acid derivatives.

Protocol 1: Two-Step Synthesis via Friedel-Crafts Reaction and Oxidative Cleavage

This protocol is based on the method described by Dubois et al. and involves two main steps: the synthesis of a 3-aryl-3-(furan-2-yl)azetidine intermediate via a Friedel-Crafts reaction, followed by its oxidative cleavage to the carboxylic acid.[3]

Step 1: Synthesis of tert-Butyl 3-(Furan-2-yl)-3-hydroxyazetidine-1-carboxylate

  • Materials:

    • N-Boc-3-azetidinone

    • 2-Bromofuran

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-bromofuran in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi dropwise. Stir the mixture at this temperature for 30 minutes.

    • Add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(furan-2-yl)-3-hydroxyazetidine-1-carboxylate.

Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-3-arylazetidine-3-carboxylic Acid

  • Materials:

    • tert-Butyl 3-(furan-2-yl)-3-hydroxyazetidine-1-carboxylate

    • Arene (e.g., benzene, toluene, anisole)

    • Lewis acid catalyst (e.g., Bi(OTf)₃)

    • Dichloromethane (DCM)

    • Ruthenium(III) chloride (RuCl₃)

    • Sodium periodate (NaIO₄)

    • Acetonitrile (MeCN)

    • Water

    • Sodium bicarbonate (NaHCO₃) solution

    • Hydrochloric acid (HCl)

  • Procedure:

    • To a solution of tert-butyl 3-(furan-2-yl)-3-hydroxyazetidine-1-carboxylate and the arene in DCM, add the Lewis acid catalyst.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude intermediate, tert-butyl 3-aryl-3-(furan-2-yl)azetidine-1-carboxylate, by flash column chromatography.

    • Dissolve the purified intermediate in a mixture of MeCN and water.

    • Add RuCl₃ followed by NaIO₄ portion-wise.

    • Stir the reaction vigorously at room temperature for 12 hours.

    • Dilute the reaction with water and extract with EtOAc.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution.

    • Acidify the aqueous layer with HCl and extract with EtOAc.

    • Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the 1-(tert-butoxycarbonyl)-3-arylazetidine-3-carboxylic acid.

Protocol 2: Palladium-Catalyzed α-Arylation of an Azetidine-3-carboxylate Precursor

This protocol provides a general procedure for the direct introduction of an aryl group at the 3-position of an azetidine ring using a palladium catalyst.

  • Materials:

    • tert-Butyl azetidine-3-carboxylate

    • Aryl bromide or iodide

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Phosphine ligand (e.g., a bulky, electron-rich phosphine)

    • Base (e.g., LiHMDS)

    • Anhydrous toluene or dioxane

    • Saturated aqueous NH₄Cl solution

    • EtOAc

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in anhydrous toluene.

    • Add the aryl halide and tert-butyl azetidine-3-carboxylate.

    • Add the base (e.g., LiHMDS) and stir the reaction mixture at room temperature or heat as required (e.g., 80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the tert-butyl 1-boc-3-arylazetidine-3-carboxylate.

    • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the free amino acid if desired.

Quantitative Data

The following tables summarize representative yields for the synthesis of 3-aryl-azetidine-3-carboxylic acid derivatives using the two-step Friedel-Crafts/oxidative cleavage method.

Table 1: Yields for the Friedel-Crafts Arylation Step

EntryAreneProductYield (%)
1Benzenetert-Butyl 3-(furan-2-yl)-3-phenylazetidine-1-carboxylate85
2Toluenetert-Butyl 3-(furan-2-yl)-3-(p-tolyl)azetidine-1-carboxylate82
3Anisoletert-Butyl 3-(furan-2-yl)-3-(4-methoxyphenyl)azetidine-1-carboxylate90
4Naphthalenetert-Butyl 3-(furan-2-yl)-3-(naphthalen-1-yl)azetidine-1-carboxylate78

Table 2: Yields for the Oxidative Cleavage Step

EntryStarting MaterialProductYield (%)
1tert-Butyl 3-(furan-2-yl)-3-phenylazetidine-1-carboxylate1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid75
2tert-Butyl 3-(furan-2-yl)-3-(p-tolyl)azetidine-1-carboxylate1-(tert-Butoxycarbonyl)-3-(p-tolyl)azetidine-3-carboxylic acid72
3tert-Butyl 3-(furan-2-yl)-3-(4-methoxyphenyl)azetidine-1-carboxylate1-(tert-Butoxycarbonyl)-3-(4-methoxyphenyl)azetidine-3-carboxylic acid80
4tert-Butyl 3-(furan-2-yl)-3-(naphthalen-1-yl)azetidine-1-carboxylate1-(tert-Butoxycarbonyl)-3-(naphthalen-1-yl)azetidine-3-carboxylic acid70

Visualizations

The following diagrams illustrate the key synthetic workflow and a representative signaling pathway where these molecules could be of interest.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Reaction cluster_step2 Step 2: Oxidative Cleavage Start1 N-Boc-3-azetidinone Step1_React 1. n-BuLi 2. N-Boc-3-azetidinone Start1->Step1_React Start2 2-Bromofuran Start2->Step1_React Start3 Arene Step1_FC Arene, Lewis Acid Start3->Step1_FC Intermediate1 tert-Butyl 3-(furan-2-yl)-3-hydroxyazetidine-1-carboxylate Step1_React->Intermediate1 Intermediate1->Step1_FC Intermediate2 tert-Butyl 3-aryl-3-(furan-2-yl)azetidine-1-carboxylate Step1_FC->Intermediate2 Step2_Ox RuCl3, NaIO4 Intermediate2->Step2_Ox FinalProduct 1-(tert-Butoxycarbonyl)-3-arylazetidine-3-carboxylic acid Step2_Ox->FinalProduct

Caption: Two-step synthesis workflow for 3-aryl-azetidine-3-carboxylic acid derivatives.

Signaling_Pathway_Concept Receptor GPCR / Ion Channel G_Protein G-Protein / Effector Receptor->G_Protein Activates Azetidine 3-Aryl-azetidine Derivative (Ligand) Azetidine->Receptor Binds to Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Modulates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

References

Application of Methyl Azetidine-3-Carboxylate Analogues in the Synthesis of Baricitinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key intermediates of Baricitinib, a Janus kinase (JAK) inhibitor. While the direct use of methyl azetidine-3-carboxylate is not extensively documented in publicly available literature for this specific application, a closely related and widely utilized starting material is its N-Boc protected analogue, tert-butyl 3-oxoazetidine-1-carboxylate. This document outlines the well-established synthetic route from this precursor to the crucial intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, which is a fundamental building block in the total synthesis of Baricitinib.[1][2][3]

The synthetic pathway involves a three-step sequence: a Horner-Wadsworth-Emmons reaction, followed by N-Boc deprotection, and finally N-ethylsulfonylation.

I. Synthetic Pathway Overview

The synthesis of the key Baricitinib intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, from tert-butyl 3-oxoazetidine-1-carboxylate is a robust and scalable process. The overall transformation is depicted in the following workflow:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Intermediate start_node tert-Butyl 3-oxoazetidine-1-carboxylate intermediate_1 tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate start_node->intermediate_1 Horner-Wadsworth-Emmons (Diethyl (cyanomethyl)phosphonate, NaH or KOtBu) intermediate_2 2-(Azetidin-3-ylidene)acetonitrile intermediate_1->intermediate_2 N-Boc Deprotection (TFA or HCl) product_node 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile intermediate_2->product_node N-Ethylsulfonylation (Ethanesulfonyl chloride, Base)

Caption: Synthetic workflow for a key Baricitinib intermediate.

II. Experimental Data

The following tables summarize the quantitative data for each key synthetic step, based on reported literature.

Table 1: Horner-Wadsworth-Emmons Reaction

ParameterValueReference
Starting Materialtert-Butyl 3-oxoazetidine-1-carboxylate[1]
ReagentDiethyl (cyanomethyl)phosphonate[1]
BaseSodium Hydride (NaH)[1]
SolventTetrahydrofuran (THF)[1]
TemperatureRoom Temperature[1]
Reaction TimeNot Specified[1]
Yield84%[1]

Table 2: N-Boc Deprotection

ParameterValueReference
Starting Materialtert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate[1][4]
ReagentTrifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)[1][4]
SolventAcetonitrile (CH₃CN)[4]
TemperatureRoom Temperature[4]
Reaction Time16 hours[4]
YieldNot specified (used in next step without purification)[1]

Table 3: N-Ethylsulfonylation

ParameterValueReference
Starting Material2-(Azetidin-3-ylidene)acetonitrile[1]
ReagentEthanesulfonyl chloride[1]
BaseNot Specified[1]
SolventNot Specified[1]
TemperatureNot Specified[1]
Reaction TimeNot Specified[1]
YieldHigh (not explicitly quantified)[1]

III. Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key Baricitinib intermediate.

Protocol 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is based on the Horner-Wadsworth-Emmons reaction.[1]

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Brine

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Cool the mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Protocol 2: Synthesis of 2-(Azetidin-3-ylidene)acetonitrile

This protocol describes the N-Boc deprotection of the product from Protocol 1.[4]

Materials:

  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • Acetonitrile (CH₃CN)

  • Hydrochloric Acid (3 M aqueous solution)

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in acetonitrile.

  • Add hydrochloric acid (3 M solution) to the mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under vacuum. The resulting product, 2-(azetidin-3-ylidene)acetonitrile hydrochloride, is often used in the next step without further purification.

Protocol 3: Synthesis of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

This protocol details the N-ethylsulfonylation of the deprotected intermediate.

Materials:

  • 2-(Azetidin-3-ylidene)acetonitrile hydrochloride

  • Ethanesulfonyl chloride

  • Anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile)

  • A suitable base (e.g., Triethylamine, DI PEA)

  • Standard laboratory glassware

Procedure:

  • Suspend 2-(azetidin-3-ylidene)acetonitrile hydrochloride (1.0 eq) in an anhydrous solvent.

  • Add the base (2.2 eq) to the suspension and stir for a few minutes.

  • Cool the mixture to 0 °C.

  • Add ethanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Further purification can be performed by chromatography if necessary.

IV. Logical Relationships in the Synthetic Pathway

The logical progression of the synthesis is based on the sequential modification of the azetidine ring system.

Logical_Relationships A Start with N-protected azetidin-3-one B Introduce C=C bond and nitrile (Horner-Wadsworth-Emmons) A->B C Remove N-protecting group (Deprotection) B->C D Introduce ethylsulfonyl group (N-Sulfonylation) C->D E Key Baricitinib Intermediate D->E

Caption: Logical steps in the synthesis of the azetidine intermediate.

These protocols and data provide a comprehensive guide for the synthesis of a key intermediate for Baricitinib, contributing to the development and manufacturing of this important pharmaceutical agent.

References

Application Notes and Protocols: Employing Azetidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent ring strain imparts a unique conformational rigidity, allowing for precise spatial orientation of substituents and enhancing binding affinity and selectivity to biological targets.[1] This constrained molecular framework offers a distinct advantage over more flexible acyclic or larger ring systems, making it an attractive component in the design of novel therapeutic agents. Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and modulation of central nervous system targets.[2] This document provides detailed application notes, experimental protocols, and data presentation for researchers engaged in the discovery and development of azetidine-based compounds.

I. Therapeutic Applications and Biological Activities

Azetidine-containing molecules have shown promise in a variety of therapeutic areas. Their unique structural and physicochemical properties contribute to their diverse biological activities.

Anticancer Activity

Azetidine derivatives have been investigated as potent anticancer agents. For instance, certain (R)-azetidine-2-carboxamide analogues have been identified as sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.[3][4]

Quantitative Data: Anticancer Activity of Azetidine Derivatives

Compound IDCancer Cell LineBiological TargetIC50 (µM)Reference
5a -STAT3 DNA-binding0.55[3][4]
5o -STAT3 DNA-binding0.38[3][4]
8i -STAT3 DNA-binding0.34[3][4]
7g MDA-MB-231 (Breast)Cell Viability (EC50)~1.0[5]
9k MDA-MB-231 (Breast)Cell Viability (EC50)~1.9[5]
Antibacterial Activity

The azetidine ring is a core component of β-lactam antibiotics. Beyond this well-established class, other azetidine derivatives have also demonstrated significant antibacterial properties against various bacterial strains.

Quantitative Data: Antibacterial Activity of Azetidine Derivatives

Compound IDBacterial StrainActivity (MIC, µg/mL)Reference
Azetidine Analog 1 Staphylococcus aureus12.5Fictional Data
Azetidine Analog 2 Escherichia coli25Fictional Data
Azetidine Analog 3 Pseudomonas aeruginosa50Fictional Data
Central Nervous System (CNS) Activity

Azetidine scaffolds have been successfully employed to develop agents targeting the CNS. A notable example is their use as inhibitors of GABA (γ-aminobutyric acid) uptake, a key mechanism in the regulation of neurotransmission.

Quantitative Data: GABA Uptake Inhibition by Azetidine Derivatives

Compound IDTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative 1 GAT-12.83Fictional Data
Azetidin-2-ylacetic acid derivative 2 GAT-12.01Fictional Data
Azetidine-3-carboxylic acid derivative GAT-315.3Fictional Data
Other Therapeutic Areas

The versatility of the azetidine scaffold extends to other important therapeutic targets:

  • Ghrelin Receptor Inverse Agonists: Spirocyclic piperidine-azetidine derivatives have been identified as inverse agonists of the ghrelin receptor, a target for metabolic disorders.[1][6][7][8]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Azetidin-2-one derivatives have been evaluated as inhibitors of FAAH, an enzyme involved in the endocannabinoid system with implications for pain and inflammation.[9][10]

  • Janus Kinase (JAK) Inhibitors: Azetidine derivatives have been patented as inhibitors of JAKs, which are involved in inflammatory and autoimmune diseases.

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of representative azetidine scaffolds and the execution of key biological assays.

Synthesis Protocols

Protocol 2.1.1: General Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors

This protocol is a representative synthesis for the (R)-azetidine-2-carboxamide core, which has shown potent STAT3 inhibitory activity.[3][4]

Materials:

  • (R)-1-Boc-azetidine-2-carboxylic acid

  • Amine of interest (e.g., 2-amino-5-cyclohexylpyridine)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Amide Coupling:

    • To a solution of (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in DCM, add DIPEA (3.0 eq).

    • Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the Boc-protected azetidine amide.

  • Boc Deprotection:

    • Dissolve the Boc-protected azetidine amide in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final (R)-azetidine-2-carboxamide derivative.

Protocol 2.1.2: Synthesis of a Spirocyclic Piperidine-Azetidine Ghrelin Inverse Agonist

This protocol outlines the synthesis of a key spirocyclic intermediate used in the development of ghrelin receptor inverse agonists.[1][6][7][8]

Materials:

  • 1-Boc-4-piperidone

  • 1,3-Dibromopropane

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Benzylamine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Ammonium formate

Procedure:

  • Formation of the Spirocyclic Azetidine Core:

    • To a solution of 1,3-dibromopropane (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (2.2 eq) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • To the crude product, add benzylamine (2.0 eq) and heat at 80 °C for 24 hours.

    • Cool the reaction and purify by flash column chromatography to yield the N-benzyl spirocyclic azetidine.

  • N-Debenzylation:

    • Dissolve the N-benzyl spirocyclic azetidine in methanol.

    • Add ammonium formate (5.0 eq) and 10% Pd/C (0.1 eq).

    • Reflux the mixture for 2 hours.

    • Cool the reaction, filter through Celite, and concentrate the filtrate to obtain the spirocyclic piperidine-azetidine core.

Biological Assay Protocols

Protocol 2.2.1: MTT Assay for Anticancer Activity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of azetidine compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Azetidine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37 °C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the azetidine compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO).

    • Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2.2.2: Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

This protocol describes the broth microdilution method to determine the MIC of azetidine compounds against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Azetidine compound stock solution (in a suitable solvent)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the azetidine compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Visualizations of Signaling Pathways and Workflows

Diagram 1: General Synthetic Workflow for Azetidine Scaffolds

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Starting_Material β-Amino Alcohol or γ-Haloamine Cyclization Intramolecular Cyclization Starting_Material->Cyclization Protection N-Protection (e.g., Boc) Cyclization->Protection Functionalization Functional Group Interconversion Protection->Functionalization Deprotection N-Deprotection Functionalization->Deprotection Azetidine_Scaffold Functionalized Azetidine Scaffold Deprotection->Azetidine_Scaffold

Caption: General workflow for the synthesis of functionalized azetidine scaffolds.

Diagram 2: JAK-STAT Signaling Pathway and Inhibition

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment P_STAT P-STAT STAT->P_STAT 5. Phosphorylation Dimer P-STAT Dimer P_STAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription 8. Transcription Azetidine_Inhibitor Azetidine-based JAK Inhibitor Azetidine_Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by an azetidine-based inhibitor.

Diagram 3: Ghrelin Receptor Signaling and Inverse Agonism

G Ghrelin Ghrelin Ghrelin_Receptor Ghrelin Receptor (GHS-R1a) Ghrelin->Ghrelin_Receptor Agonist Binding G_Protein Gq/11 Ghrelin_Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., GH Secretion) Ca_Release->Cellular_Response PKC->Cellular_Response Azetidine_Inverse_Agonist Spirocyclic Azetidine Inverse Agonist Azetidine_Inverse_Agonist->Ghrelin_Receptor Reduces Basal Activity

Caption: Inverse agonism of the ghrelin receptor by a spirocyclic azetidine derivative.

IV. Conclusion

The azetidine scaffold represents a valuable and versatile platform for the design of novel therapeutic agents. Its unique conformational constraints and amenability to diverse functionalization provide medicinal chemists with a powerful tool to develop potent and selective modulators of various biological targets. The protocols and data presented herein serve as a practical guide for researchers aiming to explore and exploit the full potential of azetidine chemistry in their drug discovery endeavors. Continued exploration of this privileged scaffold is anticipated to yield a new generation of innovative medicines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl Azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of methyl azetidine-3-carboxylate. Our aim is to help you optimize your reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic routes are commonly employed, each with its own advantages and challenges. The primary methods include:

  • Catalytic Hydrogenation of a Protected Precursor: This is a widely used method involving the deprotection of a precursor like methyl 1-diphenylmethylazetidine-3-carboxylate using a catalyst such as palladium hydroxide under a hydrogen atmosphere.[1]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This approach typically starts from N-Boc-3-azetidinone and a phosphonate reagent to form an intermediate that is subsequently reduced and esterified.[2][3] This method is advantageous for its stereoselectivity, often favoring the formation of (E)-alkenes.[4][5][6]

  • Intramolecular Cyclization: This can involve the ring closure of a suitable precursor, such as a γ-amino alcohol, often mediated by a Lewis acid catalyst.

Q2: I'm observing a low yield in my azetidine ring formation step. What are the likely causes?

A2: Low yields in azetidine ring formation are a common issue, often attributed to the inherent ring strain of the four-membered ring.[7] Potential causes include:

  • Incomplete reaction: The reaction may require longer times or higher temperatures to proceed to completion.

  • Catalyst deactivation: The catalyst can be deactivated by impurities in the reagents or solvents.

  • Side reactions: Competing reactions such as intermolecular polymerization or the formation of more stable five- or six-membered rings can reduce the yield of the desired azetidine.

  • Steric hindrance: Bulky substituents on the starting materials can impede the cyclization process.

Q3: What are the best practices for purifying this compound?

A3: Purification can be challenging due to the product's polarity and potential instability. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the product from starting materials and byproducts.[2]

  • Distillation: While possible, it should be approached with caution as the strained azetidine ring may be susceptible to decomposition at elevated temperatures.

  • Crystallization: If the product or its salt form is a solid, recrystallization can be an effective purification method.

Q4: What are the key considerations for N-protection in azetidine synthesis?

A4: The choice of the nitrogen protecting group is critical for a successful synthesis. The ideal protecting group should be stable under the reaction conditions for ring formation and functional group manipulations, and easily removable without affecting the azetidine ring. Common protecting groups for azetidines include:

  • Boc (tert-butyloxycarbonyl): Widely used due to its stability and ease of removal under acidic conditions.[8][9]

  • Cbz (Carboxybenzyl): Removable by catalytic hydrogenation, which can sometimes be performed concurrently with other reduction steps.

  • Trityl and Diphenylmethyl: Bulky groups that can be removed under specific hydrogenolysis conditions.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Ineffective catalyst in hydrogenation step.Ensure the catalyst (e.g., Palladium hydroxide) is fresh and active. Optimize catalyst loading and hydrogen pressure.[1] Consider using a different catalyst or solvent system.
Poor reactivity in the Horner-Wadsworth-Emmons reaction.Check the quality of the base (e.g., NaH) and ensure anhydrous reaction conditions. The phosphonate carbanion is highly reactive and sensitive to moisture.[2]
Inefficient intramolecular cyclization.Screen different Lewis acid catalysts (e.g., La(OTf)₃) and optimize the reaction temperature and solvent.[10]
Formation of Multiple Products/Impurities Incomplete reaction leading to a mix of starting material and product.Monitor the reaction progress closely using TLC or LC-MS. Increase reaction time or temperature if necessary.
Side reactions such as ring-opening or polymerization.Use milder reaction conditions. Ensure the proper protecting group is used to stabilize the azetidine nitrogen.
Formation of isomeric byproducts (e.g., pyrrolidine derivatives).In syntheses from epoxy amines, the regioselectivity of ring-opening is crucial. The choice of a cis-epoxide and a suitable Lewis acid can favor azetidine formation.[10]
Difficulty in Product Isolation and Purification Product is highly soluble in the aqueous phase during workup.Saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency with an organic solvent.
Product decomposition on silica gel during chromatography.Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent). Alternatively, consider using a different stationary phase like alumina.
Product is an oil and difficult to handle.Convert the product to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Catalytic Hydrogenation

This protocol is adapted from a general procedure for the deprotection of a diphenylmethyl-protected azetidine.[1]

Materials:

  • Methyl 1-diphenylmethylazetidine-3-carboxylate

  • Methanol (MeOH)

  • 4N Hydrochloric acid (HCl) in ethyl acetate

  • Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve methyl 1-diphenylmethylazetidine-3-carboxylate (1.0 eq) in methanol.

  • Add 4N HCl in ethyl acetate (1.1 eq) to the solution.

  • Carefully add Pd(OH)₂/C (typically 10-20% by weight of the starting material) to the reaction mixture.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 0.4 MPa).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound hydrochloride. The product is often used in the next step without further purification.

Protocol 2: Synthesis of a Precursor via Horner-Wadsworth-Emmons Reaction

This protocol describes the formation of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a key intermediate that can be further processed to obtain the target molecule.[2]

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 1-Boc-3-azetidinone

Procedure:

  • To a suspension of NaH (1.05 eq) in dry THF, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF to the reaction mixture.

  • Stir the reaction for 1-2 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Azetidine Synthesis.

Synthetic RouteKey ReagentsSolventTemperatureTypical YieldReference
Catalytic HydrogenationPd(OH)₂/C, H₂MethanolRoom TemperatureQuantitative (crude)[1]
Horner-Wadsworth-EmmonsNaH, PhosphonateTHF0 °C to RT60-70% (for intermediate)[2]
Aza-Michael AdditionDBU, N-heterocycleAcetonitrile65 °C64%[2]

Visualizations

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation Route cluster_hwe Horner-Wadsworth-Emmons Route start_H Methyl 1-diphenylmethyl azetidine-3-carboxylate step1_H Dissolve in MeOH, add HCl and Pd(OH)₂/C start_H->step1_H step2_H Hydrogenate (H₂ pressure) step1_H->step2_H step3_H Filter to remove catalyst step2_H->step3_H end_H This compound HCl step3_H->end_H start_HWE 1-Boc-3-azetidinone step1_HWE React with phosphonate and NaH in THF start_HWE->step1_HWE intermediate_HWE Unsaturated ester intermediate step1_HWE->intermediate_HWE step2_HWE Further synthetic steps (e.g., reduction, esterification) intermediate_HWE->step2_HWE end_HWE This compound step2_HWE->end_HWE

Caption: Key synthetic workflows for this compound.

troubleshooting_yield start Low Yield Observed q1 Is the reaction going to completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there significant side products? a1_yes->q2 sol1 Increase reaction time/temperature. Check catalyst activity. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Use milder conditions. Optimize solvent and catalyst. Check for isomeric impurities. a2_yes->sol2 q3 Are there significant purification losses? a2_no->q3 end_node Yield Optimized sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Optimize extraction/chromatography. Consider product derivatization (e.g., salt formation). a3_yes->sol3 a3_no->end_node sol3->end_node

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of Methyl Azetidine-3-Carboxylate Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of methyl azetidine-3-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound products?

A1: The most effective and commonly employed purification techniques for this compound and its analogues are flash column chromatography and recrystallization.[1] Flash chromatography is highly effective for separating the target compound from reaction mixtures, while recrystallization is a powerful method for obtaining highly pure crystalline solids.[1]

Q2: My product is the hydrochloride salt of this compound. How does this affect purification?

A2: The hydrochloride salt is typically a white to off-white crystalline solid with increased stability and water solubility.[2] Purification can often be achieved through recrystallization from an appropriate solvent system. If chromatography is necessary, the polarity of the salt will be significantly higher than the free base, requiring more polar solvent systems. It's also possible to neutralize the salt to the free base before chromatographic purification, though this adds an extra step and may not be necessary. The crude product of this compound hydrochloride is often an oil that can be used directly in subsequent reactions or purified further.[2]

Q3: What are common impurities encountered during the synthesis of this compound?

A3: Impurities can include unreacted starting materials, reagents from preceding steps (like N-Boc or N-benzhydryl protecting groups), and by-products from side reactions such as polymerization or elimination, which are common due to the ring strain of the azetidine core.[3] Analysis of each synthetic step is crucial to identify the source of impurities.

Q4: How should I store purified this compound and its hydrochloride salt to ensure stability?

A4: this compound and its derivatives can be sensitive. For long-term storage, it is recommended to keep the compound in a dark place, sealed in a dry environment at room temperature or refrigerated.[2] For the hydrochloride salt, storage at -20°C for up to a month or -80°C for up to six months is recommended for stock solutions to prevent degradation.[4]

Troubleshooting Guides

Problem 1: Low recovery or yield after flash column chromatography.

Possible Causes & Solutions

  • Product Volatility: The free base of this compound may be volatile, leading to loss during solvent removal under high vacuum.

    • Solution: Use a rotary evaporator with controlled temperature and pressure. Avoid heating the flask excessively.

  • Irreversible Adsorption on Silica Gel: The basic nitrogen of the azetidine ring can strongly adsorb to the acidic silica gel, leading to streaking on TLC and poor recovery from the column.

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system. This will neutralize the acidic sites on the silica and improve elution.

    • Solution 2: Use a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

  • Improper Solvent System: An eluent system with polarity that is too low will result in very slow or no elution, while one with polarity that is too high can cause co-elution with impurities.

    • Solution: Methodically develop the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation.

Problem 2: The product fails to crystallize during recrystallization.

Possible Causes & Solutions

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation, causing the product to remain as an oil.

    • Solution: Re-purify the material using flash column chromatography to remove the impurities that are hindering crystallization.

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.

    • Solution: Perform a systematic solvent screen with small amounts of the product. Test various solvents of different polarities (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes).

  • Supersaturation: The solution may be supersaturated and require initiation for crystal growth.

    • Solution 1: Add a seed crystal from a previous pure batch to induce crystallization.

    • Solution 2: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Solution 3: Cool the solution very slowly. Start at room temperature and then gradually lower the temperature in a refrigerator or freezer.

Problem 3: TLC analysis shows overlapping spots or streaking.

Possible Causes & Solutions

  • Compound Overload: Applying too much sample to the TLC plate can lead to broad, streaky spots that are difficult to interpret.

    • Solution: Dilute the sample before spotting it on the TLC plate.

  • Acidic/Basic Nature of the Compound: As mentioned, the basic nitrogen in the azetidine ring can interact with the acidic silica gel on the TLC plate.

    • Solution: Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the TLC developing solvent to obtain sharper, more defined spots.

  • Inappropriate Solvent System: The chosen eluent may not have the correct polarity to resolve the components of the mixture.

    • Solution: Experiment with different solvent systems. Try varying the ratio of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes). A gradient elution might be necessary for complex mixtures.[1]

Data Presentation

Table 1: Example Solvent Systems for Flash Column Chromatography of Azetidine Derivatives
Compound TypeStationary PhaseEluent SystemReference
N-Boc-3-methylideneazetidineSilica Gel10% Ethyl Acetate in Hexanes[5]
Phenylmethyl 3-azidoethyl-3-hydroxyazetidine-1-carboxylateSilica GelHexanes:Ethyl Acetate (1:1)[5]
N-Boc-3-hydroxy-3-hydroxyethylazetidineSilica Gel70-80% Ethyl Acetate in Hexanes[5]
1-(Diphenylmethyl)azetidin-3-oneSilica Gel8:1 Hexanes:Ethyl Acetate[5]
tert-Butyl 3-phenylazetidine-1-carboxylateSilica GelHexane/EtOAc (9:1)[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound derivatives.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., gradients of hexanes and ethyl acetate) to find an eluent that provides good separation and an Rf value of ~0.3 for the desired product.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent identified during TLC analysis.

    • Pour the slurry into the column and allow the silica to settle into a well-packed bed. Use gentle pressure or tapping to ensure no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it using a rotary evaporator to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent mixture.

    • Gradually increase the eluent polarity as needed (gradient elution) based on TLC monitoring.[1]

    • Collect fractions in separate test tubes.

    • Monitor the composition of the collected fractions by TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final Product Start Crude this compound TLC TLC Analysis Start->TLC Decision Are impurities well-separated by TLC? TLC->Decision Chroma Flash Column Chromatography Decision->Chroma No / Complex Mixture Recryst Recrystallization Decision->Recryst Yes / Simple Purification Pure Pure Product Chroma->Pure Recryst->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Flowchart cluster_chroma Column Chromatography Issues cluster_recryst Recrystallization Issues Start Purification Issue Encountered Chroma_Issue Low Yield or Streaking Start->Chroma_Issue Recryst_Issue Fails to Crystallize (Oiling Out) Start->Recryst_Issue Chroma_Cause1 Strong Adsorption on Silica? Chroma_Issue->Chroma_Cause1 Chroma_Sol1 Add Triethylamine to Eluent Chroma_Cause1->Chroma_Sol1 Yes Chroma_Cause2 Incorrect Solvent System? Chroma_Cause1->Chroma_Cause2 No Chroma_Sol2 Re-optimize Eluent via TLC Chroma_Cause2->Chroma_Sol2 Yes Recryst_Cause1 Impurities Present? Recryst_Issue->Recryst_Cause1 Recryst_Sol1 Pre-purify with Chromatography Recryst_Cause1->Recryst_Sol1 Yes Recryst_Cause2 Incorrect Solvent? Recryst_Cause1->Recryst_Cause2 No Recryst_Sol2 Perform Solvent Screen Recryst_Cause2->Recryst_Sol2 Yes

References

Technical Support Center: Troubleshooting N-Boc Deprotection of Azetidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-Boc deprotection of azetidine esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the successful deprotection of your N-Boc-azetidine esters while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when deprotecting N-Boc-azetidine esters?

The main challenges stem from the inherent reactivity of the strained four-membered azetidine ring and the lability of the ester group under acidic conditions required for Boc removal. The key potential side reactions are:

  • Incomplete Deprotection: The Boc group may not be fully removed, leading to a mixture of starting material and product. This can be caused by insufficient acid strength, short reaction times, or steric hindrance.[1][2]

  • Ester Hydrolysis: The acidic conditions can hydrolyze the ester moiety to the corresponding carboxylic acid, a particularly common issue with methyl and ethyl esters.

  • Azetidine Ring Opening: The strained azetidine ring can undergo nucleophilic attack and cleavage under harsh acidic conditions, leading to undesired byproducts.[3]

Q2: Which acidic condition is generally preferred for deprotecting N-Boc-azetidine esters: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)?

Both TFA and HCl are commonly used for Boc deprotection, and the optimal choice depends on the specific substrate and the other functional groups present.

  • TFA: Typically used in a solution with dichloromethane (DCM), it is a strong acid that effectively cleaves the Boc group, often at room temperature. For some azetidine-containing molecules, deprotection with TFA has been shown to proceed without evidence of ring opening.[4]

  • HCl: Often used as a solution in an organic solvent like dioxane or methanol. While effective, harsher conditions (e.g., 6N HCl at elevated temperatures) have been reported to cause simultaneous deprotection of the Boc group and hydrolysis of an ethyl ester.[5] Milder conditions, such as 4M HCl in dioxane at 0°C, are often recommended to improve selectivity.[6]

A kinetic study on Boc deprotection (not on azetidine esters specifically) showed a second-order dependence on HCl concentration, indicating that small changes in HCl concentration can significantly impact the reaction rate.[7][8]

Q3: What is the role of scavengers in the deprotection reaction, and are they necessary for azetidine esters?

Scavengers are crucial for successful Boc deprotection, especially when sensitive functional groups are present. The primary role of a scavenger is to "trap" the reactive tert-butyl cation that is generated during the cleavage of the Boc group.[1][2][9] If not trapped, this carbocation can alkylate nucleophilic sites on the starting material or product.

For azetidine esters, scavengers like triisopropylsilane (TIS) are highly recommended to prevent t-butylation. It is important to note that while TIS is an excellent carbocation scavenger, it can also act as a reducing agent under certain conditions.[9][10]

Q4: How can I monitor the progress of the deprotection reaction?

Regular monitoring is key to preventing over-exposure to acidic conditions, which can lead to side reactions. The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and effective way to visualize the consumption of the starting material and the appearance of the more polar product (the free amine or its salt).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more detailed analysis, allowing for the identification of the desired product and any side products by their mass-to-charge ratio.

Troubleshooting Guides

Issue 1: Incomplete Deprotection
  • Symptom: Presence of starting material in the crude reaction mixture as observed by TLC or LC-MS.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid. For TFA, a 20-50% solution in DCM is common.[11] For HCl, a 4M solution in dioxane is a standard choice. The reaction rate can be highly dependent on acid concentration.[7][8]
Inadequate Reaction Time Increase the reaction time and continue to monitor by TLC or LC-MS. Typical reaction times range from 30 minutes to a few hours at room temperature.[12]
Low Reaction Temperature Allow the reaction to warm to room temperature. For particularly stubborn substrates, gentle heating (e.g., to 40°C) may be necessary, but this also increases the risk of side reactions.[1]
Steric Hindrance If the azetidine ester is sterically hindered, longer reaction times or stronger acidic conditions may be required. Consider switching from TFA/DCM to 4M HCl in dioxane.[1][2]
Issue 2: Ester Hydrolysis
  • Symptom: Detection of a product with a mass corresponding to the azetidine carboxylic acid.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Prolonged Exposure to Strong Acid Minimize the reaction time by closely monitoring the reaction's progress. Once the starting material is consumed, quench the reaction immediately.
Presence of Water Ensure all solvents and reagents are anhydrous. Water can act as a nucleophile to hydrolyze the ester.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0°C) to slow down the rate of hydrolysis relative to the deprotection.[6]
Ester Lability Methyl and ethyl esters are more susceptible to hydrolysis. If possible, consider using a more robust ester, such as a tert-butyl ester, although this would likely be cleaved under the same conditions.
Issue 3: Azetidine Ring Opening
  • Symptom: Observation of unexpected byproducts, potentially with masses corresponding to the addition of a nucleophile to the opened ring.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Harsh Acidic Conditions Use the mildest effective acidic conditions. Start with a lower concentration of acid and a lower temperature. The pKa of the azetidine nitrogen is a key factor in its stability; protonation increases ring strain.[3]
Presence of Nucleophiles Ensure the reaction is free from strong nucleophiles that could attack the protonated azetidine ring.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection with TFA/DCM
  • Reaction Setup: Dissolve the N-Boc-azetidine ester in anhydrous dichloromethane (DCM) (0.1-0.2 M). Add a scavenger, such as triisopropylsilane (TIS) (1.5-2.0 equivalents).

  • Addition of Acid: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt can often be used directly in the next step.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: General Procedure for N-Boc Deprotection with HCl in Dioxane
  • Reaction Setup: Dissolve the N-Boc-azetidine ester in a minimal amount of a co-solvent like DCM if necessary.

  • Addition of Acid: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the hydrochloride salt of the product often precipitates. The solid can be collected by filtration and washed with a cold solvent like diethyl ether.[12]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General N-Boc Deprotection Pathway and Potential Side Reactions

G cluster_main N-Boc Deprotection of Azetidine Ester cluster_side Potential Side Reactions Start N-Boc Azetidine Ester Acid + H+ (TFA or HCl) Protonated Protonated Intermediate Deprotection Boc Cleavage Protonated->Deprotection Hydrolysis Ester Hydrolysis Protonated->Hydrolysis + H2O RingOpening Azetidine Ring Opening Protonated->RingOpening Harsh Conditions Product Azetidine Ester (Salt) Deprotection->Product Carbocation t-Butyl Cation Deprotection->Carbocation releases tButylation t-Butylation Carbocation->tButylation attacks nucleophile

Caption: General pathway for N-Boc deprotection and common side reactions.

Diagram 2: Troubleshooting Workflow for Incomplete Deprotection

G Start Incomplete Deprotection (Starting Material Remains) CheckTime Increase Reaction Time? Start->CheckTime Monitor Monitor by TLC/LC-MS CheckTime->Monitor Yes CheckAcid Increase Acid Concentration? CheckAcid->Monitor Yes CheckTemp Increase Temperature? CheckTemp->Monitor Yes SwitchReagent Switch Deprotection Reagent? (e.g., TFA to HCl) SwitchReagent->Monitor Yes Success Complete Deprotection Monitor->CheckAcid Still Incomplete Monitor->CheckTemp Still Incomplete Monitor->SwitchReagent Still Incomplete Monitor->Success Complete

Caption: A logical workflow for troubleshooting incomplete N-Boc deprotection.

Diagram 3: Decision Tree for Selecting Deprotection Conditions

G Start Select Deprotection Conditions EsterType What type of ester? Start->EsterType MethylEthyl Methyl or Ethyl Ester EsterType->MethylEthyl Methyl/Ethyl tButyl tert-Butyl Ester EsterType->tButyl t-Butyl MildConditions Use Milder Conditions: - Lower Temp (0°C) - Monitor Closely MethylEthyl->MildConditions StandardConditions Standard Conditions Likely Sufficient: - RT - 20-50% TFA or 4M HCl tButyl->StandardConditions SensitiveGroups Other Acid-Sensitive Groups Present? MildConditions->SensitiveGroups StandardConditions->SensitiveGroups UseScavengers Use Scavengers (e.g., TIS) SensitiveGroups->UseScavengers Yes NoSensitiveGroups No

Caption: A decision tree to guide the selection of appropriate deprotection conditions.

References

Technical Support Center: Addressing Solubility Issues of Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges frequently encountered with azetidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my azetidine-based compounds often show poor aqueous solubility?

A1: Azetidine-based compounds can exhibit poor aqueous solubility for several reasons. The azetidine ring itself is a small, rigid structure that, depending on the substituents, can contribute to a crystalline lattice that is difficult to solvate. Furthermore, many azetidine derivatives developed as therapeutic agents are designed to be lipophilic to cross cell membranes, which inherently reduces their water solubility. The presence of a basic nitrogen atom in the azetidine ring means that the solubility of these compounds is often highly dependent on pH.[1][2]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly transferred to an aqueous environment where its solubility is much lower. Here are several troubleshooting steps:

  • Perform a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your assay medium. This gradual decrease in the organic solvent concentration can help keep the compound in solution.[1]

  • Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final assay medium. Try testing a lower final concentration.[1]

  • Use Co-solvents: Consider incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol 400 (PEG400), in your final assay medium.[1] Always run a vehicle control to ensure the co-solvent does not interfere with your experiment.[3]

  • Adjust the pH: Since the azetidine moiety is basic, lowering the pH of your buffer can protonate the nitrogen, forming a more soluble salt.[1][4]

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonication bath can help dissolve the compound. However, be cautious as excessive heat or prolonged sonication may degrade the compound.[1]

Q3: How can I improve the overall solubility of my azetidine-based lead compound for in vivo studies?

A3: For in vivo applications, more advanced formulation strategies are often necessary:

  • Salt Formation: For acidic or basic compounds, forming a salt is a common and effective way to increase solubility and dissolution rates.[5][6]

  • Structural Modification: In some cases, medicinal chemists can introduce polar functional groups to the molecule to enhance its aqueous solubility.[7]

  • Amorphous Solid Dispersions: By dispersing the crystalline API into an amorphous polymer matrix, the energy barrier to dissolution is lowered, which can significantly enhance solubility.[8][9]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, leading to a faster dissolution rate.[8][10]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and oral absorption.[8][10]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic azetidine compound, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.[11][12][13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium, leading to variable effective concentrations.1. Visually inspect for precipitates: Check all solutions for cloudiness or solid particles. 2. Perform a solubility test: Before your main experiment, test the solubility of your compound at the desired concentration and conditions. 3. Use a freshly prepared solution: Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[1]
Low bioavailability in animal models despite good in vitro activity. Poor aqueous solubility leading to limited dissolution and absorption in the gastrointestinal tract.1. Characterize the pH-solubility profile: Determine the solubility at different pH values to understand its behavior in the GI tract.[14][15] 2. Explore enabling formulations: Consider salt formation, amorphous solid dispersions, or lipid-based formulations to improve in vivo exposure.[5][8]
Difficulty preparing a concentrated stock solution. The compound has low solubility even in organic solvents like DMSO.1. Try alternative solvents: Test other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). 2. Gentle heating and sonication: Carefully apply gentle heat or sonication to aid dissolution.[1] 3. Prepare a suspension: If a true solution cannot be made, you may need to work with a uniformly dispersed suspension, though this can introduce variability.

Data Presentation: Solubility of Azetidine-Based Compounds

The following tables summarize quantitative data on the solubility of representative azetidine-based compounds.

Table 1: Kinetic Solubility of Azetidine-Based Anti-Tuberculosis Agents (BGAz Series)

CompoundAmine FunctionalityKinetic Solubility (μM) in aqueous bufferReference
BGAz-002Secondary9 - 57[9]
BGAz-003Secondary9 - 57[9]
BGAz-004Secondary9 - 57[9]
BGAz-005Tertiary117[9]

Table 2: Efficacy of Azetidine-Based STAT3 Inhibitors

CompoundIn Vitro Potency (EMSA IC50)Cellular Activity (EC50)CommentsReference
5a 0.55 µMWeak activity up to 10 µMThe carboxylic acid motif, while important for in vitro potency, can lead to poor cell permeability, which is often associated with solubility issues.[2][7][7]
7g -0.9 - 1.9 µMStructural modifications to address cell permeability and other physicochemical issues resulted in improved cellular activity.[7][7]
9k -0.9 - 1.9 µMSimilar to 7g, modifications led to better cellular outcomes.[7][7]
H182 0.66 µMPotent in cellular assaysAn optimized lead compound with improved properties.[16][16][17]

Experimental Protocols

Protocol 1: Kinetic Solubility Determination using Turbidimetry/Nephelometry

This method provides a rapid assessment of solubility and is suitable for high-throughput screening.[1][4]

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when diluted from a DMSO stock solution.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96- or 384-well microplates.

  • A plate reader with nephelometry or turbidity measurement capabilities.

Procedure:

  • Prepare Compound Dilutions: In a microplate, prepare a serial dilution of the compound stock solution in DMSO.

  • Dilution into Aqueous Buffer: Add the aqueous buffer to the wells of a new microplate.

  • Transfer Compound: Transfer a small, fixed volume of the DMSO stock dilutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should typically be ≤1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Determination using the Shake-Flask Method

This is the "gold standard" method for determining the equilibrium solubility of a compound.[3][18][19]

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

  • Pure solid test compound.

  • Solvents of interest (e.g., water, PBS pH 7.4, 0.1 N HCl).

  • Glass vials with screw caps.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a glass vial. Ensure there is enough solid that some will remain undissolved at equilibrium.

  • Add Solvent: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully remove an aliquot of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS. The measured concentration is the thermodynamic solubility.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Addressing Solubility Issues cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Strategies cluster_validation Validation Compound_Precipitation Compound Precipitates in Aqueous Assay Buffer Stepwise_Dilution Stepwise Dilution Compound_Precipitation->Stepwise_Dilution Try First pH_Adjustment pH Adjustment (e.g., to pH 6.0-6.5) Compound_Precipitation->pH_Adjustment If Basic Moiety Co_solvents Use Co-solvents (e.g., PEG400, Ethanol) Compound_Precipitation->Co_solvents Cyclodextrins Complexation with Cyclodextrins Compound_Precipitation->Cyclodextrins If Persistent Issues Kinetic_Solubility_Assay Kinetic Solubility Assay (Nephelometry) Stepwise_Dilution->Kinetic_Solubility_Assay pH_Adjustment->Kinetic_Solubility_Assay Co_solvents->Kinetic_Solubility_Assay Cyclodextrins->Kinetic_Solubility_Assay Thermodynamic_Solubility_Assay Thermodynamic Solubility (Shake-Flask) Kinetic_Solubility_Assay->Thermodynamic_Solubility_Assay For Lead Candidates Successful_Assay Successful Assay (No Precipitation) Thermodynamic_Solubility_Assay->Successful_Assay signaling_pathway Impact of Solubility on STAT3 Inhibition cluster_invitro In Vitro (Biochemical Assay) cluster_cellular Cellular Assay cluster_solubility_barrier Solubility Barrier Azetidine_Inhibitor Azetidine-Based STAT3 Inhibitor STAT3_Protein STAT3 Protein Azetidine_Inhibitor->STAT3_Protein High Affinity Extracellular Extracellular Space Binding Direct Binding STAT3_Protein->Binding Inhibition Inhibition Binding->Inhibition Potent Inhibition (Low IC50) Cell_Membrane Cell Membrane Poor_Solubility Poor Aqueous Solubility & Cell Permeability Extracellular->Poor_Solubility Intracellular Intracellular Space STAT3_Signaling STAT3 Signaling (Phosphorylation, Dimerization) Nuclear_Translocation Nuclear Translocation STAT3_Signaling->Nuclear_Translocation Gene_Transcription Gene Transcription Nuclear_Translocation->Gene_Transcription No_Inhibition No Inhibition Gene_Transcription->No_Inhibition Poor_Solubility->Intracellular Limited Entry

References

Technical Support Center: Functionalization of Methyl Azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of methyl azetidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when functionalizing this compound?

A1: The primary challenges arise from the inherent ring strain of the four-membered azetidine ring. This makes the molecule susceptible to several side reactions, including ring-opening, polymerization, and epimerization at stereocenters. Careful selection of reagents, reaction conditions, and purification methods is crucial to minimize these undesired pathways.[1]

Q2: Which protecting group is recommended for the azetidine nitrogen during functionalization?

A2: The tert-butoxycarbonyl (Boc) group is a widely used and recommended protecting group for the azetidine nitrogen. It is stable under a variety of reaction conditions used for functionalizing other parts of the molecule and can be readily removed under acidic conditions.[1] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed for orthogonal deprotection strategies.[1]

Q3: My azetidine derivative appears to be degrading on the silica gel column during purification. What is happening and how can I prevent it?

A3: Standard silica gel is slightly acidic, which can promote ring-opening or epimerization of sensitive azetidine derivatives. To mitigate this, you can neutralize the silica gel by pre-treating it with a base like triethylamine (typically 1-2% in the eluent). Alternatively, consider using other stationary phases such as neutral or basic alumina. Minimizing the time the compound spends on the column by using flash chromatography can also reduce degradation.

Troubleshooting Guides

Issue 1: Low Yield of N-Alkylation/N-Acylation Product with Suspected Side Reactions
Symptom Possible Cause Suggested Solution
Complex mixture of products observed by NMR/LC-MS. Ring-Opening: The azetidine ring is susceptible to nucleophilic attack, especially under harsh basic or acidic conditions, leading to ring-opened byproducts.[2]Use milder bases such as potassium carbonate or cesium carbonate instead of strong bases like sodium hydride.[3][4] Run the reaction at the lowest effective temperature.
Formation of a viscous or solid, insoluble material. Polymerization: Cationic ring-opening polymerization (CROP) can be initiated by acidic conditions or certain electrophiles.[5] Alcoholic solvents can also promote this side reaction.Ensure the reaction is performed under anhydrous and inert conditions. If an acidic byproduct is generated (e.g., from an acyl chloride), use a non-nucleophilic scavenger base like triethylamine or pyridine.[6] Avoid alcoholic solvents if polymerization is observed.
Product mass is correct, but NMR shows loss of stereochemistry. Epimerization: If your starting material or product has a stereocenter, particularly at C2 or C4, the basic conditions used for N-functionalization can cause epimerization.Use a less harsh base and lower the reaction temperature. Screen different solvents, as coordinating solvents like THF can sometimes help stabilize intermediates and preserve stereochemistry.[7]
Appearance of a byproduct with a mass corresponding to the hydrolyzed ester. Ester Hydrolysis: Strong basic conditions (e.g., NaOH, KOH) can lead to the saponification of the methyl ester.[8]Use non-hydroxide bases like K₂CO₃ or Cs₂CO₃. If hydrolysis is still an issue, consider performing the reaction at a lower temperature or for a shorter duration.
Issue 2: Poor Selectivity and Side Products in C-H Functionalization
Symptom Possible Cause Suggested Solution
Formation of a significant amount of a ring-contracted azetidine byproduct during Pd-catalyzed C-H arylation. Competitive Azetidination Pathway: In palladium-catalyzed C-H functionalization using a directing group like picolinamide, a competitive intramolecular C-N bond formation can occur, leading to an azetidine byproduct. This is particularly prevalent with electron-deficient aryl iodides.[9][10]Use aryl iodides with electron-donating groups to favor the desired C-H arylation. To selectively form the azetidination product, use an electron-deficient aryl iodide like 1-iodo-4-nitrobenzene.[9][10]
Low conversion or complex mixture in other C-H functionalization attempts. Inappropriate Reaction Conditions: C-H functionalization of azetidines is sensitive to the catalyst, oxidant, and directing group used.For intramolecular C-H amination, Pd(II) catalysts with oxidants like benziodoxole tosylate have been shown to be effective.[8] For radical-based approaches, ensure appropriate initiation and propagation conditions.
Issue 3: Problems with C-Functionalization via Lithiation
Symptom Possible Cause Suggested Solution
Low yield of the desired C-alkylated product and recovery of starting material. Incomplete Deprotonation: The acidity of the C-H bond adjacent to the ester can be influenced by the N-protecting group and reaction conditions.Use a strong, sterically hindered base like lithium diisopropylamide (LDA) or s-BuLi with a coordinating agent like TMEDA. Ensure anhydrous conditions and accurate titration of the organolithium base.[7]
Formation of a diastereomeric mixture of products where a single diastereomer was expected. Epimerization of the Lithiated Intermediate: The lithiated intermediate may be configurationally unstable, leading to epimerization before the electrophile is trapped. This is temperature-dependent.Perform the deprotonation and electrophilic quench at very low temperatures, typically -78 °C, to favor the kinetic product. The choice of solvent can also influence the stability of the lithiated species.[7]

Quantitative Data on Side Reactions

The following table presents data on the competition between C-H arylation and azetidination in the palladium-catalyzed functionalization of a picolinamide-directed triterpenoid containing an azetidine moiety.

Aryl Iodide (Ar-I)Substituent on ArDesired C-H Arylation Product Yield (%)Azetidination Side Product Yield (%)
4-iodoanisole4-OCH₃ (electron-donating)up to 83%Minor byproduct
4-iodotoluene4-CH₃ (electron-donating)~70%Minor byproduct
IodobenzeneH~50%Minor byproduct
1-iodo-4-cyanobenzene4-CN (electron-withdrawing)Low64%
1-iodo-4-nitrobenzene4-NO₂ (electron-withdrawing)0%61% (single product)
Data extracted from a study on a complex triterpenoid scaffold and may not be directly transferable but illustrates the principle.[10]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq) and dissolve it in DCM or THF.

  • Add triethylamine or DIPEA (2.2 eq) to the solution to neutralize the hydrochloride salt and act as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-methyl azetidine-3-carboxylate.

Protocol 2: N-Alkylation of this compound with an Alkyl Halide

This protocol outlines a general procedure for the N-alkylation using a mild base to minimize side reactions.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq) and potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile or DMF.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

N_Functionalization_Pathways cluster_start Starting Material cluster_reagents Reagents cluster_products Reaction Outcomes start This compound desired Desired Product (N-Functionalized) start->desired Desired Pathway side1 Side Product 1 (Ring-Opening) start->side1 Harsh Base/ High Temp side2 Side Product 2 (Ester Hydrolysis) start->side2 Strong Hydroxide Base side3 Side Product 3 (Polymerization) start->side3 Acidic Conditions/ Protic Solvents reagents Base (e.g., K₂CO₃) Electrophile (R-X) reagents->desired reagents->side1 reagents->side2 reagents->side3

Caption: Competing pathways in N-functionalization.

CH_Functionalization_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Reaction Outcomes start N-Picolinoyl Azetidine desired C-H Arylation Product start->desired Electron-Donating Ar side Azetidination Product (Intramolecular C-N Coupling) start->side Electron-Withdrawing Ar reagents Pd(OAc)₂ / Oxidant Aryl Iodide (Ar-I) reagents->desired reagents->side

Caption: Pd-catalyzed C-H functionalization selectivity.

References

Technical Support Center: Scale-Up Synthesis of Methyl Azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of methyl azetidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A1: The main challenges stem from the inherent strain of the four-membered azetidine ring, which makes it susceptible to ring-opening reactions, especially under harsh conditions. Key scale-up challenges include:

  • Low Yields: Competing side reactions such as polymerization and elimination can significantly reduce the yield of the desired product.

  • Purification Difficulties: The polarity and potential volatility of azetidine derivatives can make purification by chromatography or distillation challenging at a large scale.

  • Safety Concerns: The use of hazardous reagents, such as azides or highly reactive intermediates, requires stringent safety protocols during large-scale production.[1]

  • Reaction Control: Exothermic reactions can be difficult to control on a large scale, potentially leading to runaway reactions and byproduct formation.

Q2: Which N-protecting group is most suitable for the scale-up synthesis of this compound?

A2: The choice of protecting group is critical and depends on the overall synthetic strategy and the reaction conditions for subsequent steps.

Protecting GroupAdvantages for Scale-UpDisadvantages for Scale-Up
Boc (tert-Butoxycarbonyl) Stable under many reaction conditions; easily removed with mild acids.Can be sensitive to strong acids and high temperatures.
Cbz (Carbobenzyloxy) Stable to a wide range of conditions; removed by hydrogenolysis, which is often clean.Hydrogenolysis may not be compatible with other functional groups and requires specialized equipment for handling hydrogen gas at scale.
Benzyl (Bn) Stable; can be removed by hydrogenolysis.Similar to Cbz, requires catalytic hydrogenation.

For many applications, the Boc group is preferred for its ease of removal under non-hydrogenation conditions, which can simplify the overall process at an industrial scale.

Q3: What are the recommended purification methods for this compound at an industrial scale?

A3: Large-scale purification strategies aim to avoid chromatography where possible due to cost and solvent usage.

  • Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid intermediates and final products. The hydrochloride salt of this compound is often a crystalline solid, making this an attractive option.

  • Distillation: For thermally stable and volatile azetidine intermediates, vacuum distillation can be an effective purification method.

  • Extraction: Liquid-liquid extraction is crucial for work-up procedures to remove impurities.

Troubleshooting Guides

Problem 1: Low Yield in Azetidine Ring Formation

Symptoms:

  • The isolated yield of the N-protected azetidine-3-carboxylate is significantly lower than in lab-scale experiments.

  • Analysis of the crude reaction mixture shows the presence of multiple byproducts or starting material.

Potential Causes and Solutions:

Potential CauseProposed Solution
Intermolecular Polymerization: At higher concentrations typical of scale-up, intermolecular reactions can outcompete the desired intramolecular cyclization.Implement high-dilution conditions by slowly adding the substrate to the reaction mixture. This favors the intramolecular pathway.
Inefficient Leaving Group: The leaving group on the cyclization precursor may not be reactive enough.Convert hydroxyl groups to better leaving groups like tosylates or mesylates. If using a halide, consider an in-situ Finkelstein reaction to generate a more reactive iodide.
Suboptimal Base: The base used may not be strong enough or may be too nucleophilic, leading to side reactions.For cyclization of γ-haloamines, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Poor Heat Transfer: In large reactors, localized "hot spots" can lead to decomposition or side reactions.Ensure efficient stirring and use a reactor with a high surface area-to-volume ratio or a jacketed reactor with precise temperature control.
Problem 2: Difficulties in Product Isolation and Purification

Symptoms:

  • The product is difficult to crystallize.

  • The product is an oil that is difficult to handle and purify by chromatography at scale.

  • Significant product loss during filtration and drying.

Potential Causes and Solutions:

Potential CauseProposed Solution
Residual Solvents and Impurities: These can inhibit crystallization.Perform thorough aqueous washes during work-up to remove water-soluble impurities. Consider a solvent swap to a solvent from which the product is known to crystallize well.
Product is an Oil: The freebase form of this compound may be a low-melting solid or an oil.Convert the product to a stable, crystalline salt, such as the hydrochloride salt, which is often easier to handle, filter, and dry.
Slow Filtration: Small particle size or amorphous material can clog the filter.Optimize the crystallization process to obtain larger, more uniform crystals. Consider using a filter press or a Nutsche filter-dryer for more efficient solid-liquid separation at scale.
Product Decomposition During Drying: The product may be thermally sensitive.Dry the product under vacuum at a lower temperature. Use a gentle drying method like a paddle dryer or a conical screw dryer.

Experimental Protocols

Protocol 1: N-Boc-azetidine-3-carboxylic acid Synthesis (Gram Scale)

This protocol describes a common route to a key intermediate.

  • Triflation and Cyclization:

    • Triflation of diethyl bis(hydroxymethyl)malonate followed by cyclization with benzylamine can yield the corresponding N-benzyl-azetidine-3,3-dicarboxylate.

  • Hydrolysis and Decarboxylation:

    • A two-step hydrolysis of the diester affords the diacid.

    • Careful, pH-controlled monodecarboxylation yields N-benzyl-azetidine-3-carboxylic acid.

  • Deprotection and Protection:

    • Hydrogenolysis of the benzyl group provides azetidine-3-carboxylic acid.

    • Protection of the nitrogen with di-tert-butyl dicarbonate (Boc₂O) yields N-Boc-azetidine-3-carboxylic acid.

Protocol 2: Esterification to Methyl N-Boc-azetidine-3-carboxylate
  • Reaction Setup:

    • Dissolve N-Boc-azetidine-3-carboxylic acid (1 equivalent) in methanol.

    • Cool the solution to 0 °C.

  • Esterification:

    • Slowly add a suitable esterification reagent (e.g., thionyl chloride or by using a carbodiimide coupling agent).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Isolation:

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl N-Boc-azetidine-3-carboxylate.

Visualizations

Scale_Up_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Azetidine Ring Formation cluster_2 Esterification cluster_3 Purification and Isolation A Starting Materials B N-Protection A->B C Functional Group Manipulation B->C D Intramolecular Cyclization C->D E Esterification of Azetidine-3-carboxylic Acid D->E F Work-up & Extraction E->F G Crystallization / Distillation F->G H Filtration & Drying G->H I Final Product: This compound H->I

Caption: General workflow for the scale-up synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in Cyclization Concentration High Concentration? Start->Concentration LeavingGroup Good Leaving Group? Concentration->LeavingGroup No HighDilution Use High Dilution Conditions Concentration->HighDilution Yes TempControl Good Temperature Control? LeavingGroup->TempControl Yes ImproveLG Improve Leaving Group (e.g., to Tosylate) LeavingGroup->ImproveLG No ImproveMixing Improve Stirring/ Use Jacketed Reactor TempControl->ImproveMixing No End Yield Improved TempControl->End Yes HighDilution->End ImproveLG->End ImproveMixing->End

Caption: Troubleshooting decision tree for low yield in azetidine ring formation.

References

Technical Support Center: Palladium Catalyst Removal in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from azetidine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my azetidine synthesis reaction mixture?

A1: The most prevalent methods for palladium removal in pharmaceutical and fine chemical synthesis include:

  • Adsorption onto Solid Supports: This involves using materials like activated carbon or specialized silica-based scavengers that bind to the palladium, which is then removed by filtration.[1][2]

  • Scavenger Resins: These are functionalized polymers (e.g., polystyrene-based) or silica gels with ligands that chelate palladium.[2][3][4] Popular examples include thiol, amine, and thiourea-based scavengers.[5]

  • Filtration: This is effective for removing heterogeneous palladium catalysts (e.g., Pd on carbon) or palladium that has precipitated from the solution. Filtration is often done through a pad of Celite.[6][7]

  • Crystallization: Purifying the azetidine product through crystallization can leave the palladium impurities behind in the mother liquor.[1]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium into a phase separate from the product.[6]

  • Organic Solvent Nanofiltration (OSN): This is an emerging, energy-efficient method for separating homogeneous catalysts from the product.[8]

Q2: How do I choose the best palladium removal method for my specific azetidine derivative?

A2: The choice of method depends on several factors:

  • Nature of the Palladium Species: Heterogeneous catalysts like Pd/C can often be removed by simple filtration.[6] Soluble palladium complexes may require scavengers or adsorbents.[7]

  • Properties of Your Azetidine Derivative: Consider the solubility, stability, and presence of functional groups on your product that might interact with the removal agent.[7]

  • Solvent System: The effectiveness of scavengers and adsorbents can be solvent-dependent.[7][9]

  • Required Final Palladium Level: Stringent regulations for active pharmaceutical ingredients (APIs) often require palladium levels below 5 or 10 ppm.[10][11] This may necessitate the use of high-efficiency scavengers.

  • Scale of the Reaction: Some methods are more amenable to large-scale production than others.[2]

Q3: What are typical residual palladium levels before and after treatment?

A3: Initial palladium levels can range from several hundred to thousands of parts per million (ppm). Effective removal methods can reduce these levels to well below 10 ppm, and often below 5 ppm, to meet regulatory requirements for pharmaceuticals.[3][5][12]

Troubleshooting Guides

Problem 1: Incomplete Palladium Removal After Filtration

Symptoms:

  • The filtrate remains colored (black or gray).

  • Analysis (e.g., ICP-MS) shows palladium levels are still above the acceptable limit.

Possible Causes & Solutions:

  • Cause: The palladium is not entirely heterogeneous. Soluble or colloidal palladium species may be present.

    • Solution: Switch to a method suitable for soluble palladium, such as using a scavenger resin or activated carbon.[7] You could also try to induce precipitation of the soluble palladium by adding an anti-solvent before filtration.[7]

  • Cause: The filter medium is not fine enough to capture all the palladium particles.

    • Solution: Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[7] Ensure your Celite bed is well-packed and of sufficient thickness (1-2 cm).[7]

  • Cause: Colloidal palladium has formed.

    • Solution: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium before filtration.[7]

Problem 2: Low Efficiency of Palladium Scavengers

Symptoms:

  • Residual palladium levels remain high after treatment with a scavenger resin.

Possible Causes & Solutions:

  • Cause: Incorrect scavenger selection for the palladium's oxidation state or the solvent system.

    • Solution: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[7] Always ensure the scavenger is compatible with your reaction solvent.[9] It is often beneficial to screen a small panel of different scavengers to find the most effective one for your specific system.[7]

  • Cause: Insufficient amount of scavenger or inadequate reaction time.

    • Solution: Increase the equivalents of the scavenger relative to the palladium content and/or extend the reaction time. Heating the mixture can also improve the scavenging rate.[13]

  • Cause: The scavenger's binding sites are sterically hindered or blocked.

    • Solution: Ensure good mixing to facilitate contact between the palladium and the scavenger. Diluting the reaction mixture may also help.

Problem 3: Product Loss During Palladium Removal

Symptoms:

  • The final yield of the azetidine derivative is significantly lower than expected.

Possible Causes & Solutions:

  • Cause: The product is being adsorbed onto the scavenger or activated carbon.

    • Solution: Reduce the amount of the scavenger or adsorbent to the minimum effective quantity. After filtration, wash the solid material with fresh solvent to recover any adsorbed product.[7] Consider trying a different type of scavenger that may have a lower affinity for your product.[7]

  • Cause: The product is co-precipitating with the palladium.

    • Solution: Adjust the precipitation conditions (e.g., solvent, temperature) to be more selective for the palladium species.

  • Cause: The product is degrading under the conditions of palladium removal.

    • Solution: Ensure the chosen method is compatible with the stability of your azetidine derivative. For example, avoid strongly acidic or basic conditions if your product is sensitive to them.

Data Presentation

Table 1: Efficiency of Various Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Biotage® MP-TMT33,000< 2005 equivalents, RT, overnight[5]
Biotage® MP-TMT500-800< 105 equivalents, RT, overnight[5]
Biotage® MP-TMT~800< 55 equivalents, RT[5]
PhosphonicS SPM322100 (in MeCN)<10.52 mL scavenger in 50 mL solution, 1000 RPM, 20 hours[14]
QuadraSil™ TA1000<100.5 g scavenger in 10 mL THF, 5 minutes[15]
QuadraSil™ MTU1000<100.5 g scavenger in 10 mL THF, 5 minutes[15]
Activated Carbon300< 10.2 wt Darco KB-B, 45 °C, 18 h in THF[2]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C).

  • Prepare the Celite Pad:

    • In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly.

    • Add a 1-2 cm thick layer of Celite onto the filter paper.

    • Gently compact the Celite to form a level bed.

    • Pre-wet the Celite pad with the solvent used in your reaction mixture to prevent the bed from cracking during filtration.[7]

  • Filter the Reaction Mixture:

    • If necessary, dilute your reaction mixture with a suitable solvent to reduce its viscosity.[7]

    • Slowly pour the diluted mixture onto the center of the Celite bed.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash and Collect:

    • Wash the Celite pad with fresh solvent to ensure the complete recovery of your product.[7]

    • The collected filtrate contains your product, now free from the heterogeneous palladium catalyst.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

This protocol is effective for removing soluble palladium species.

  • Select the Appropriate Scavenger:

    • Choose a scavenger based on the oxidation state of the palladium, the solvent system, and the nature of your azetidine product.

  • Add the Scavenger:

    • Add the recommended amount of the solid-supported scavenger (often specified by the manufacturer in weight percent or equivalents relative to the palladium) to your reaction mixture or solution containing the product.[7]

  • Stir the Mixture:

    • Stir the mixture at room temperature or with gentle heating as recommended by the manufacturer. The required time can range from a few minutes to several hours.[13][15]

  • Filter off the Scavenger:

    • Remove the solid scavenger by filtration. You can use a simple funnel with filter paper or a fritted glass funnel.

  • Wash and Concentrate:

    • Wash the filtered scavenger with a small amount of fresh solvent to recover any retained product.

    • Combine the filtrates and concentrate them to obtain your purified product.

Visualizations

Palladium_Removal_Workflow cluster_start Start: Crude Azetidine Product cluster_analysis Analysis & Decision cluster_hetero Heterogeneous Palladium cluster_soluble Soluble Palladium cluster_end End: Purified Product start Crude Product (with Pd catalyst) decision Heterogeneous or Soluble Pd? start->decision filtration Filtration (e.g., through Celite) decision->filtration Heterogeneous scavenging Scavenging (Resin or Activated Carbon) decision->scavenging Soluble end Purified Azetidine (Pd removed) filtration->end scavenging->end

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Palladium_Removal cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem High Residual Palladium cause1 Soluble Pd Species problem->cause1 cause2 Incorrect Scavenger problem->cause2 cause3 Insufficient Scavenging problem->cause3 cause4 Product Adsorption problem->cause4 Leads to Low Yield solution1 Use Scavenger/ Activated Carbon cause1->solution1 solution2 Screen Different Scavengers cause2->solution2 solution3 Increase Scavenger Amount/ Time/Temperature cause3->solution3 solution4 Wash Scavenger/ Use Less Scavenger cause4->solution4

Caption: Troubleshooting logic for high residual palladium.

References

Technical Support Center: Diastereoselective Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective synthesis of substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and characterization of these valuable heterocyclic compounds.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to specific problems you may encounter during your experiments.

Issue 1: Low Diastereoselectivity or Incorrect Diastereomer

  • Question: My reaction is producing a nearly 1:1 mixture of diastereomers, or the undesired diastereomer is the major product. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity in azetidine synthesis is a common challenge, often influenced by subtle changes in reaction conditions. Here are several factors to investigate:

    • Solvent Polarity: The polarity of the solvent can significantly influence the transition state of the cyclization. For Staudinger-type [2+2] cycloadditions, non-polar solvents like benzene or toluene generally favor the formation of cis-azetidines, while polar solvents such as dichloromethane (DCM) or acetonitrile may favor the trans isomer by stabilizing zwitterionic intermediates.[1]

    • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. Conversely, increasing the temperature might favor the thermodynamically more stable diastereomer. It is crucial to experiment with a range of temperatures to find the optimal conditions for your specific substrate.[1]

    • Steric Hindrance: The steric bulk of substituents on your reactants can play a crucial role in directing the stereochemical outcome. The use of bulky protecting groups on the imine nitrogen or specific substituents on the ketene precursor can effectively shield one face of the molecule, leading to higher diastereoselectivity.

    • Chiral Auxiliaries: Employing a chiral auxiliary on either the imine or the ketene precursor is a powerful strategy to induce facial selectivity. Evans oxazolidinones are a well-established class of effective chiral auxiliaries.[1][2] The choice of auxiliary and its point of attachment are critical for achieving high levels of stereocontrol.

    • Reagent Stoichiometry and Addition Rate: The rate of addition of one reagent to another can influence local concentrations and potentially affect selectivity. A slow, controlled addition of the ketene precursor to the imine solution is often beneficial.

Issue 2: Low or No Product Yield

  • Question: My reaction is resulting in a low yield of the desired azetidine, or I am not observing any product formation. What are the potential causes and solutions?

  • Answer: Low yields in azetidine synthesis can often be attributed to the inherent ring strain of the four-membered ring, which makes it susceptible to side reactions.[3][4][5]

    • Competing Side Reactions: A common side reaction is the electrocyclic ring-opening of azetine intermediates to form aza-dienes.[4][6] Polymerization of reactive intermediates, such as ketenes in the Staudinger reaction, is also a frequent issue.[7]

      • Troubleshooting: Carefully control the reaction temperature; lower temperatures often suppress side reactions.[4] Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis or decomposition of sensitive intermediates.[7]

    • Protecting Group Strategy: The choice of the nitrogen protecting group is critical. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions.[3] Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed, offering different deprotection strategies.

    • Reactivity of Starting Materials: The electronic properties of the substituents on your imine and ketene (or alkene) precursors can significantly impact reactivity. Electron-donating groups on the imine can enhance its nucleophilicity, while electron-withdrawing groups on the ketene can increase its electrophilicity, potentially leading to a more efficient reaction.[7][8]

Issue 3: Difficulty in Purification

  • Question: I am struggling to separate the diastereomers of my substituted azetidine, or the product is difficult to purify from reaction byproducts. What purification strategies are recommended?

  • Answer: The purification of substituted azetidines, particularly the separation of diastereomers, can be challenging due to their similar polarities.

    • Column Chromatography: Flash column chromatography on silica gel is the most common method.[3]

      • Solvent System Optimization: A systematic approach to optimizing the eluent system is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Using a shallow gradient can improve separation.

      • Alternative Sorbents: If silica gel fails to provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

    • Separation of Diastereomers: In many cases, diastereomers of protected azetidines are separable by normal phase chromatography.[9][10] If the diastereomers are inseparable, they can sometimes be separated after a subsequent chemical transformation or deprotection step.

    • Recrystallization: For solid derivatives, recrystallization can be a highly effective method for obtaining diastereomerically pure material.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for the diastereoselective synthesis of substituted azetidines?

    • A1: The most prevalent methods include the [2+2] cycloaddition of an imine and a ketene (the Staudinger reaction), the aza Paternò-Büchi reaction which is a [2+2] photocycloaddition between an imine and an alkene, intramolecular cyclization of haloamines, and the ring-opening of 1-azabicyclo[1.1.0]butanes.[10][11][12][13][14]

  • Q2: Which protecting group is most suitable for the azetidine nitrogen?

    • A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is generally stable under many reaction conditions used for functionalizing the azetidine ring and can be readily removed under acidic conditions.[3] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also employed, offering orthogonal deprotection strategies.

  • Q3: What are the typical spectroscopic signatures of an N-Boc protected azetidine?

    • A3: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group exhibit a characteristic singlet at around 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring typically resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.[3]

Quantitative Data Summary

The following table summarizes representative data for diastereoselective azetidine syntheses from the literature, highlighting the influence of reaction conditions on yield and diastereomeric ratio (d.r.).

EntryReaction TypeKey ConditionsSubstituentsYield (%)d.r. (cis:trans or other)Reference
1Intramolecular CyclizationLiDA-KOR, THF, -78 °C2-aryl, 3-hydroxymethyl60-85>95:5 (trans)--INVALID-LINK--[15]
2[2+2] CycloadditionPhIO/Bu₄NI2-aminomalonate + chalcone65-80>99:1--INVALID-LINK--[16]
3Chiral Sulfinamide MethodThree steps from 3-chloropropanalC2-aryl, vinyl, alkyl44 (overall)85:15--INVALID-LINK--[9][10]
4Staudinger ReactionToluene, 100 °C3-hydroxy-1,4-diaryl50-90Variable (cis favored)--INVALID-LINK--[8]
5Visible-Light PhotocycloadditionIr photocatalystCyclic oxime + alkeneup to 90Modest diastereoselectivity--INVALID-LINK--[12][17]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of trans-2-Aryl-3-(hydroxymethyl)azetidines via Intramolecular Cyclization

This protocol is adapted from Kovács, E. et al., J. Org. Chem. 2020, 85, 17, 11337–11347.[15]

  • Preparation of the Superbase (LiDA-KOR):

    • In a flame-dried Schlenk tube under a nitrogen atmosphere, cool a solution of potassium tert-butoxide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 1 mL) to -78 °C.

    • Add diisopropylamine (1.0 mmol) followed by the dropwise addition of n-butyllithium (1.5 mmol, 1.6 M in hexanes).

    • Stir the reaction mixture for 20 minutes at -78 °C.

  • Cyclization Reaction:

    • To the pre-formed superbase at -78 °C, add a solution of the N-protected oxiranylmethyl-benzylamine precursor (0.5 mmol) in anhydrous THF (2 mL) dropwise.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired trans-azetidine.

Protocol 2: Staudinger [2+2] Cycloaddition for cis-Azetidin-2-ones

This is a general protocol for achieving cis-diastereoselectivity.[1]

  • Imine Formation:

    • To a solution of the desired aldehyde (1.0 equiv) in a non-polar solvent such as toluene (0.5 M), add the corresponding amine (1.0 equiv).

    • Add a dehydrating agent like anhydrous MgSO₄ and stir at room temperature until imine formation is complete (monitored by TLC or NMR).

    • Filter off the dehydrating agent.

  • Ketene Generation and Cycloaddition:

    • Cool the solution of the imine to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, prepare a solution of the desired acyl chloride (1.1 equiv) in the same solvent.

    • To the imine solution, add a tertiary amine base (e.g., triethylamine, 1.2 equiv) followed by the slow, dropwise addition of the acyl chloride solution.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Workup and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to isolate the cis-azetidin-2-one.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_optimization Optimization Strategies cluster_verification Verification start Poor Diastereoselectivity or Low Yield check_conditions Review Reaction Conditions: - Temperature - Solvent - Reagents start->check_conditions temp Optimize Temperature (Lower for kinetic, Higher for thermo) check_conditions->temp Temp issue? solvent Screen Solvents (Polar vs. Non-polar) check_conditions->solvent Solvent issue? reagents Modify Reagents - Bulky protecting groups - Chiral auxiliaries check_conditions->reagents Reagent issue? analyze Analyze Results (NMR, HPLC) temp->analyze solvent->analyze reagents->analyze analyze->check_conditions No Improvement success Problem Solved analyze->success Improved d.r./Yield

Caption: Troubleshooting workflow for diastereoselective azetidine synthesis.

References

Green Chemistry Approaches for Industrial Azetidine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of azetidines using green chemistry principles. The content is designed to address specific experimental issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry strategies for industrial azetidine synthesis?

A1: The industrial synthesis of the strained four-membered azetidine ring is challenging.[1] Key green chemistry strategies focus on improving atom economy, reducing waste, and using less hazardous substances. These include:

  • Catalytic Methods: Employing catalysts to enable efficient transformations under milder conditions. A notable example is the use of Lewis acids like Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines.[1][2]

  • Photochemical Synthesis: Utilizing visible light to mediate reactions, such as the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition of imines and alkenes.[1][3][4] This method offers a direct route to functionalized azetidines under mild conditions.[4][5]

  • Flow Chemistry: Performing reactions in continuous flow reactors enhances safety, control over reaction parameters, and scalability. It is often combined with the use of green solvents.[6][7][8]

  • Use of Sustainable Solvents: Replacing hazardous traditional solvents with greener alternatives like cyclopentyl methyl ether (CPME) or performing reactions in aqueous media.[6][7][9]

  • Enzymatic Synthesis: Exploring biocatalysis, such as the use of a two-metal enzyme cascade, for the natural synthesis of the azetidine ring.[10]

Q2: Why is the synthesis of azetidines considered challenging from a chemical standpoint?

A2: The primary challenge in synthesizing azetidines lies in the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[11][12] This high energy barrier makes the ring closure thermodynamically and kinetically challenging.[1][12] Consequently, synthetic routes can be susceptible to side reactions such as polymerization or the formation of more stable five- or six-membered rings.[1][12] Overcoming these challenges often requires carefully designed synthetic strategies and reaction conditions.

Q3: What are the advantages of using flow chemistry for azetidine synthesis on an industrial scale?

A3: Flow chemistry offers several advantages for the industrial synthesis of azetidines:

  • Enhanced Safety: Microreactors handle only small volumes of reactive intermediates at any given time, which significantly reduces the risks associated with potentially explosive or unstable compounds.[6]

  • Precise Control: The high surface-area-to-volume ratio in microreactors allows for exquisite control over reaction temperature and mixing, leading to better selectivity and yield while minimizing byproduct formation.[6]

  • Scalability: Scaling up a flow process is typically more straightforward than batch processes, as it involves running the reactor for a longer duration or using multiple reactors in parallel.[3]

  • Handling of Reactive Intermediates: Flow technology allows for the safe generation and immediate use of highly reactive intermediates, such as organolithium compounds, at temperatures higher than what is feasible in batch processing.[7][8]

  • Integration with Green Solvents: Flow chemistry is readily combined with sustainable solvents like CPME.[7]

Q4: What is the aza Paternò-Büchi reaction and why is it a promising green approach?

A4: The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine.[1][4][13] It is considered a highly atom-economical and direct method for constructing the azetidine ring.[5] The development of visible-light-mediated versions of this reaction makes it a particularly attractive green approach because it avoids the need for high-energy UV light and can be performed under mild conditions with high diastereoselectivity.[4][5] This strategy is especially useful for creating densely functionalized azetidines that are difficult to access through traditional methods.[3][4][14]

Troubleshooting Guides

Issue 1: Low Yield in La(OTf)₃-Catalyzed Intramolecular Aminolysis of Epoxy Amines
Potential Cause Troubleshooting Step
Incorrect Epoxide Stereochemistry Ensure the use of a cis-3,4-epoxy amine precursor. The trans isomer favors the formation of a 3-hydroxypyrrolidine (a five-membered ring) via a 5-endo-tet cyclization.[1][2]
Catalyst Poisoning Certain functional groups on the substrate can coordinate strongly with the Lewis acid catalyst. Consider protecting reactive functional groups or screening alternative Lewis acids like Sc(OTf)₃.[1]
Suboptimal Reaction Conditions Optimize the reaction temperature and solvent. While refluxing CH₂Cl₂ may not be sufficient for some substrates, increasing the temperature or changing the solvent can improve reaction rates.[15]
Moisture in the Reaction Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere. Anhydrous solvents are crucial for the efficiency of the Lewis acid catalyst.[1]
Issue 2: Formation of Side Products in Azetidine Synthesis
Potential Cause Troubleshooting Step
Ring-Opening or Polymerization This is common due to the high ring strain of azetidines.[1] For catalytic reactions, screen different catalysts and solvents to find milder conditions that favor the desired cyclization. For photochemical reactions, adjust the irradiation time and wavelength.
Formation of Larger Rings (e.g., Pyrrolidine) In intramolecular cyclizations, the choice of catalyst and the stereochemistry of the starting material are critical. For the aminolysis of epoxy amines, using a cis-epoxide with La(OTf)₃ favors the 4-exo-tet cyclization to form the azetidine.[1]
Electrocyclic Ring-Opening of Azetines Unsaturated azetines are prone to thermal fragmentation to form aza-dienes.[13] Employing milder reaction conditions or using flow chemistry can help to minimize this side reaction by reducing residence time at high temperatures.
Issue 3: Poor Diastereoselectivity in Visible-Light-Mediated Aza Paternò-Büchi Reaction
Potential Cause Troubleshooting Step
Suboptimal Photocatalyst The choice of photocatalyst is crucial for achieving high diastereoselectivity. Screen different iridium-based photocatalysts, such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, which has been shown to provide high diastereomeric ratios.[4]
Incorrect Wavelength of Light Ensure the light source (e.g., blue LED) emits at a wavelength that efficiently excites the photocatalyst without causing undesired side reactions of the substrates.[5]
Solvent Effects The polarity of the solvent can influence the stereochemical outcome of the reaction. Screen a range of solvents to find the optimal medium for the desired diastereoselectivity.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1La(OTf)₃ (5)CH₃CN80395[15]
2Sc(OTf)₃ (5)CH₃CN801288[1]
3Yb(OTf)₃ (5)CH₃CN80692[15]
4No CatalystCH₃CN8024<5[15]

Table 2: Performance Data for Different Azetidine Synthesis Methods

MethodKey FeaturesTypical ConditionsYield Range (%)Atom EconomyReference
Intramolecular Cyclization Well-established, relies on 1,3-amino alcohol precursors.Strong base (e.g., NaH, K₂CO₃), heat.85-92Good[5]
Visible-Light Aza Paternò-Büchi Mild conditions, high functional group tolerance.Ir-photocatalyst, blue LED, room temp.Up to 97Excellent[4][5]
Flow Synthesis (Lithiation/Trapping) Safe handling of reactive intermediates, scalable.Organolithium reagents, CPME solvent, -20 to 0 °C.60-85Varies[7][8]
Microwave-Assisted Synthesis Rapid heating, reduced reaction times.Aqueous media, sealed vessel, >100 °C.Moderate to GoodGood[9][12]

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

Objective: To synthesize a substituted azetidine from a cis-3,4-epoxy amine via Lewis acid-catalyzed intramolecular cyclization.

Materials:

  • cis-3,4-epoxy amine substrate (1.0 eq)

  • Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Organic solvent for extraction (e.g., CH₂Cl₂ or EtOAc)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Flame-dried round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).

  • Dissolve the substrate in an anhydrous solvent to a concentration of approximately 0.2 M.[1]

  • Add the La(OTf)₃ catalyst (5 mol%) to the solution at room temperature.[1]

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired azetidine.

Protocol 2: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction

Objective: To synthesize a bicyclic azetidine from an oxime precursor bearing an alkene tether via a [2+2] photocycloaddition.

Materials:

  • Oxime-alkene substrate (1.0 eq)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2.5 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., 450 nm)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, dissolve the oxime-alkene substrate (1.0 eq) and the iridium photocatalyst (e.g., 2.5 mol%) in the anhydrous, degassed solvent.[4]

  • Ensure the solution is thoroughly degassed by several freeze-pump-thaw cycles or by sparging with an inert gas.

  • Seal the vessel and place it at a fixed distance from the blue LED light source.

  • Stir the reaction mixture and irradiate at room temperature.

  • Monitor the reaction for completion using TLC or LC-MS (typically 12-24 hours).[5]

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired azetidine product.[5]

Visualizations

G cluster_0 Troubleshooting Workflow: Low Azetidine Yield A Low Yield or Side Product Formation B Check Starting Material Stereochemistry A->B C Is it a cis-epoxy amine? B->C D Synthesize cis-isomer. Trans-isomer forms pyrrolidine. C->D No E Screen Catalysts & Conditions C->E Yes F Consider catalyst poisoning. Try Sc(OTf)3 or protect groups. E->F G Optimize Temperature & Solvent E->G H Ensure Anhydrous Conditions F->H G->H I Flame-dry glassware. Use anhydrous solvent. H->I J Optimized Yield I->J

Caption: Troubleshooting logic for low yields in catalytic azetidine synthesis.

G cluster_1 Green Azetidine Synthesis Pathways cluster_catalytic Catalytic Route cluster_photo Photochemical Route cluster_flow Flow Chemistry Route start Precursors (e.g., Epoxy amines, Imines, Alkenes) cat_start cis-Epoxy Amine start->cat_start photo_start Imine + Alkene start->photo_start flow_start N-Boc-3-iodoazetidine start->flow_start cat_process Intramolecular Aminolysis (La(OTf)3) cat_start->cat_process end_product Functionalized Azetidine cat_process->end_product photo_process [2+2] Cycloaddition (Visible Light, Ir-catalyst) photo_start->photo_process photo_process->end_product flow_process Lithiation & Trapping (CPME Solvent) flow_start->flow_process flow_process->end_product

Caption: Overview of key green chemistry pathways to functionalized azetidines.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl Azetidine-3-carboxylate and Ethyl Azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of methyl azetidine-3-carboxylate and its ethyl analogue. While direct comparative kinetic studies are not extensively available in the current body of scientific literature, this document compiles available data, discusses expected reactivity trends based on established chemical principles, and provides standardized experimental protocols for key transformations. This information is intended to assist researchers in making informed decisions when selecting building blocks for drug discovery and development.

Physicochemical Properties

Azetidine-3-carboxylate esters are valuable building blocks in medicinal chemistry. The choice between the methyl and ethyl ester can influence the physicochemical properties of the molecule, which in turn can affect solubility, crystallinity, and pharmacokinetic profiles of the final compounds. A summary of the key physical properties is presented below.

PropertyThis compound HydrochlorideEthyl Azetidine-3-carboxylate
Molecular Formula C₅H₁₀ClNO₂[1]C₆H₁₁NO₂[2]
Molecular Weight 151.59 g/mol [3]129.16 g/mol [2]
Melting Point 94-99 °C[4]Not available
Boiling Point 187-192 °C[3]Not available
Flash Point 69 °C[4]Not available
LogP (calculated) Not available for free base-0.2[2]

Reactivity Comparison: Theoretical Considerations and Experimental Observations

The primary sites of reactivity for both methyl and ethyl azetidine-3-carboxylate are the secondary amine of the azetidine ring and the carboxylate group. The reactivity of these functional groups can be influenced by the nature of the ester (methyl vs. ethyl), primarily through steric and electronic effects.

N-Functionalization (Acylation and Alkylation)

The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

Theoretical Reactivity:

From a theoretical standpoint, the difference in reactivity between the methyl and ethyl esters in N-functionalization reactions is expected to be minimal. The electronic effect of the methyl versus the ethyl group on the nucleophilicity of the distal nitrogen atom is negligible. Steric hindrance from the ester group at the 3-position is also expected to be very similar for both methyl and ethyl esters when the nitrogen at the 1-position is the reaction center. Therefore, for reactions such as N-acylation or N-alkylation, both substrates are expected to exhibit comparable reaction rates and yields under identical conditions.

Experimental Data:

While no studies directly comparing the N-functionalization of methyl and ethyl azetidine-3-carboxylate were identified, numerous protocols exist for the N-acylation and N-alkylation of azetidines in general. The yields for these reactions are typically good to excellent, suggesting that both esters are competent substrates. For instance, N-acylation of various amines, including cyclic amines, can be achieved in high yields using reagents like acetic anhydride or benzoyl chloride, often without the need for a catalyst.[5]

Ester Group Reactivity (Hydrolysis and Aminolysis)

The reactivity of the ester group is pertinent in reactions such as hydrolysis to the corresponding carboxylic acid or aminolysis to form amides.

Theoretical Reactivity:

In general, methyl esters are slightly more reactive towards nucleophilic acyl substitution than ethyl esters. This is attributed to the slightly smaller size of the methyl group, which presents less steric hindrance to the attacking nucleophile, and the slightly greater electron-donating inductive effect of the ethyl group, which can marginally reduce the electrophilicity of the carbonyl carbon. Therefore, one would predict that this compound would undergo hydrolysis or aminolysis at a slightly faster rate than ethyl azetidine-3-carboxylate.

Experimental Data:

Ring-Opening Reactions

The strained four-membered ring of azetidines can undergo nucleophilic ring-opening reactions, typically activated by N-protonation or N-acylation.

Theoretical Reactivity:

The nature of the ester group at the 3-position is not expected to have a significant direct impact on the rate of ring-opening reactions where the nitrogen is the site of activation. The key factors governing these reactions are the strength of the nucleophile and the stability of the resulting intermediate or transition state.

Experimental Data:

The literature describes various methods for the ring-opening of N-functionalized azetidines. For example, N-Boc protected azetidines can be opened by various nucleophiles.[6] The specific conditions required for ring-opening will be highly dependent on the nature of the N-substituent and the attacking nucleophile.

Experimental Protocols

The following are representative experimental protocols for common transformations of azetidine-3-carboxylates. These can be adapted for both the methyl and ethyl esters.

General Protocol for N-Acylation

This protocol describes a general method for the N-acylation of azetidine-3-carboxylates using an acid chloride in the presence of a base.

Materials:

  • Methyl or Ethyl Azetidine-3-carboxylate Hydrochloride

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl or ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for N-Boc Protection

This protocol details the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Methyl or Ethyl Azetidine-3-carboxylate Hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of methyl or ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) and triethylamine (2.5 eq) in DCM, add a solution of Boc₂O (1.2 eq) in DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-Boc protected product.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general reactivity of azetidine-3-carboxylate esters and a typical workflow for their functionalization.

Azetidine Reactivity Azetidine Methyl/Ethyl Azetidine-3-carboxylate N_Func N-Functionalized Azetidine Azetidine->N_Func N-Acylation / N-Alkylation Ester_React Azetidine-3-carboxylic Acid / Amide Azetidine->Ester_React Hydrolysis / Aminolysis Ring_Open Ring-Opened Product N_Func->Ring_Open Ring Opening

Caption: General reactivity pathways of azetidine-3-carboxylate esters.

Experimental Workflow Start Start: Azetidine Ester Reaction Reaction (e.g., N-Acylation) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Pure Product Analysis->Product

Caption: A typical experimental workflow for the functionalization of azetidine esters.

Conclusion

References

A Comparative Guide: Azetidine-3-Carboxylic Acid vs. Proline in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of non-canonical amino acids on peptide structure is paramount for designing novel therapeutics with enhanced properties. This guide provides a detailed comparison of azetidine-3-carboxylic acid (Aze) and its natural homolog, proline (Pro), focusing on their distinct impacts on peptide conformation, stability, and secondary structure.

The incorporation of constrained amino acids is a powerful strategy in peptide and protein engineering to modulate biological activity and improve pharmacokinetic profiles.[1] Proline, with its five-membered pyrrolidine ring, is well-known for its unique ability to restrict peptide backbone flexibility and induce specific secondary structures, such as β-turns.[2][3] Azetidine-3-carboxylic acid, a four-membered ring analogue of proline, offers an even greater degree of conformational constraint, leading to distinct structural and functional outcomes in peptides.[4][5]

Conformational Preferences and Secondary Structure Induction

The primary structural difference between Aze and Pro lies in their ring size, which dictates their conformational preferences and, consequently, the secondary structures they tend to promote. While proline is a known β-turn inducer, the more constrained four-membered ring of azetidine preferentially stabilizes γ-turn conformations.[2][4]

In model tetrapeptides, the incorporation of 2-alkyl-azetidine-2-carboxylic acid residues was shown to stabilize γ-turn-like conformations effectively.[4] This is in contrast to analogous peptides containing proline or α-methylproline, which favor the formation of β-turns.[2][4] The presence of an alkyl group at the α-position of either Pro or the azetidine ring enhances their respective turn-inducing abilities.[4]

The 3-aminoazetidine (3-AAz) subunit has also been identified as a potent turn-inducing element, facilitating the efficient synthesis of small head-to-tail cyclic peptides.[6] This highlights the versatility of the azetidine scaffold in promoting compact, folded structures.

dot

G Comparative Influence of Aze and Pro on Peptide Turn Formation cluster_0 Peptide Backbone Linear Peptide Linear Peptide Pro Proline (Pro) (5-membered ring) Linear Peptide->Pro Induces Aze Azetidine-3-carboxylic acid (Aze) (4-membered ring) Linear Peptide->Aze Induces b_turn β-Turn Pro->b_turn Preferentially forms g_turn γ-Turn Aze->g_turn Preferentially forms

Caption: Influence of Proline vs. Azetidine on Peptide Turn Type.

Impact on Peptide Bond Conformation

The cis/trans isomerization of the Xaa-Pro peptide bond is a critical factor in protein folding and function. The smaller ring of azetidine influences this equilibrium. Studies on model peptides suggest that the amide bond involving the azetidine nitrogen has a higher propensity to adopt a cis conformation compared to the corresponding proline-containing peptides.[7]

In one study, the tetrapeptide Boc-(L-Aze-L-Pro)2-Opcp in trifluoroethanol was found to have an all-cis peptide bond conformation, consistent with a left-handed helix.[8] In contrast, the peptide Boc-(L-Pro)3-L-Aze-Opcp exhibited a mix of both cis and trans peptide bonds, suggesting that a single Aze residue can perturb the typical all-trans conformation of a polyproline sequence.[8]

Effects on Collagen Stability

Collagen, a critical structural protein, is rich in proline and hydroxyproline, which are essential for the stability of its triple-helical structure.[3] The substitution of proline with azetidine-2-carboxylic acid has been shown to destabilize the collagen triple helix.[5][9]

Energy computations have revealed that the collagen-like near-extended conformation is energetically less favorable for Aze than for Pro.[5] This leads to a greater flexibility in Aze-containing peptides, which contributes to the destabilization of the ordered triple helix.[5][9] A high level of Aze substitution is required to induce significant chemical and biological effects on collagen.[9] Furthermore, the presence of Aze can lead to increased glycosylation of hydroxylysine residues, likely due to the inhibition of triple-helix formation.[10][11]

Quantitative Comparison of Structural Parameters

ParameterProline (Pro)Azetidine-3-Carboxylic Acid (Aze)Reference
Preferred Turn Type β-Turnγ-Turn[2][4]
Ring Pucker Endo/Exo puckeringQuasi-planar[5][12]
Peptide Bond Lower propensity for cisHigher propensity for cis[7]
Collagen Stability Stabilizes triple helixDestabilizes triple helix[5][9]

Experimental Protocols

Peptide Synthesis

Peptides containing azetidine-3-carboxylic acid are typically synthesized using standard solid-phase or solution-phase peptide synthesis protocols.[1][13] The azetidine monomer is often protected with a Boc (tert-butyloxycarbonyl) group on the nitrogen atom to control its reactivity during coupling steps.[1] Standard coupling reagents such as carbodiimides or phosphonium/uronium agents are effective for incorporating the Aze residue into the growing peptide chain.[1]

dot

G General Workflow for Synthesis and Analysis of Aze/Pro Peptides cluster_0 Synthesis cluster_1 Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Coupling Coupling of Protected Aze or Pro Monomer SPPS->Coupling Deprotection Side Chain Deprotection Coupling->Deprotection Cleavage Cleavage from Resin Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification MS Mass Spectrometry (MS) (Verification of Mass) Purification->MS Characterization NMR NMR Spectroscopy (Conformational Analysis) Purification->NMR Characterization CD Circular Dichroism (CD) (Secondary Structure) Purification->CD Characterization FTIR FT-IR Spectroscopy (H-bonding) Purification->FTIR Characterization

Caption: Experimental workflow for peptide synthesis and analysis.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is extensively used to determine the three-dimensional structure of peptides in solution.[4] Key parameters analyzed include chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data to establish through-bond and through-space atomic proximities. Temperature-dependence of amide proton chemical shifts can provide information on the presence of intramolecular hydrogen bonds, which are characteristic of turn structures.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to investigate the presence of intramolecular hydrogen bonding.[4] The analysis of the N-H stretching region in dilute solutions can differentiate between free and hydrogen-bonded amide protons, providing evidence for folded conformations like β- and γ-turns.[4]

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for assessing the overall secondary structure content of peptides in solution.[8] The characteristic CD spectra of different secondary structures (e.g., β-turns, helices) allow for a qualitative and sometimes quantitative estimation of the conformational populations.[8]

Conclusion

The substitution of proline with azetidine-3-carboxylic acid offers a potent tool for modulating peptide structure and function. The smaller, more constrained four-membered ring of Aze preferentially induces γ-turns, in contrast to the β-turn preference of proline. This has significant implications for the design of peptidomimetics, where precise control over backbone conformation is crucial for biological activity. Furthermore, the increased propensity of the Aze-peptide bond to adopt a cis conformation and the destabilizing effect on collagen-like structures highlight the distinct biochemical consequences of this substitution. For drug development professionals, leveraging the unique properties of azetidine-3-carboxylic acid can lead to the creation of novel peptide therapeutics with enhanced stability, constrained conformations, and tailored biological activities.

References

Azetidine vs. Pyrrolidine Analogues: A Comparative Guide to Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a saturated heterocyclic scaffold is a critical decision in drug design, profoundly influencing the pharmacokinetic profile of a lead compound. Among the most utilized nitrogen-containing rings, the four-membered azetidine and the five-membered pyrrolidine are frequently employed as bioisosteric replacements to fine-tune a molecule's properties. This guide provides an objective, data-driven comparison of the pharmacokinetic differences between azetidine and pyrrolidine analogues, offering insights into their respective advantages and potential liabilities in drug development.

Key Pharmacokinetic Parameters: A Head-to-Head Comparison

PropertyAzetidine Derivative (example)Pyrrolidine Derivative (example)Key Considerations for Drug Design
pKa Generally lower basicity compared to pyrrolidine.Higher basicity compared to azetidine.The pKa influences the ionization state at physiological pH, which can impact cell permeability, target engagement, and off-target effects.
Lipophilicity (LogP) Typically lower LogP.Higher LogP compared to the azetidine analogue.LogP affects solubility, permeability, and the potential for non-specific binding and interactions with metabolic enzymes.
Intrinsic Microsomal Clearance Generally lower clearance, indicating higher metabolic stability.Generally higher clearance, indicating lower metabolic stability.Lower clearance is often desirable as it can lead to a longer half-life and increased drug exposure in vivo.

Note: The data in this table is generalized from a comparative study on fluorinated derivatives and may not be representative of all analogue pairs. The specific substitution pattern on the rings will significantly influence these properties.

Metabolic Stability: A Tale of Two Rings

One of the most significant distinctions between azetidine and pyrrolidine analogues lies in their metabolic stability.

Azetidine: The compact and strained nature of the azetidine ring often confers enhanced metabolic stability. A key advantage is its increased resistance to N-dealkylation, a common metabolic pathway for larger saturated amines catalyzed by cytochrome P450 (CYP) enzymes. This can lead to a more predictable pharmacokinetic profile, a longer half-life, and potentially reduced formation of active or toxic metabolites.

Pyrrolidine: The pyrrolidine ring is a ubiquitous scaffold in many approved drugs. However, it can be more susceptible to metabolic degradation. The carbons adjacent to the nitrogen atom are prone to oxidation by CYP enzymes, which can lead to the formation of reactive iminium ions. While often a manageable metabolic liability, this pathway can contribute to faster clearance and, in some cases, potential toxicity.

Structural and Metabolic Pathway Diagrams

To better visualize the concepts discussed, the following diagrams illustrate the structural differences and metabolic fates of azetidine and pyrrolidine rings.

Structural Comparison cluster_0 Azetidine cluster_1 Pyrrolidine A Azetidine (4-membered ring) P Pyrrolidine (5-membered ring) General Metabolic Pathways cluster_azetidine Azetidine Analogue cluster_pyrrolidine Pyrrolidine Analogue Azetidine Azetidine-containing Drug Metabolite_A Metabolites (often avoids N-dealkylation) Azetidine->Metabolite_A Metabolism (e.g., CYP450) Resistant Resistant to N-dealkylation Azetidine->Resistant Pyrrolidine Pyrrolidine-containing Drug Iminium Iminium Ion (Reactive Intermediate) Pyrrolidine->Iminium CYP450 Oxidation Metabolite_P Oxidized Metabolites Iminium->Metabolite_P Microsomal Stability Assay Workflow Prep Prepare Reagents (Compound, Microsomes, NADPH) Incubate Incubate at 37°C Prep->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction (Acetonitrile + IS) Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Calculate t½ and CLint Analyze->Data

A Comparative Guide to Analytical Methods for Characterizing Methyl Azetidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of methyl azetidine-3-carboxylate and its derivatives. As valuable building blocks in medicinal chemistry, the robust and accurate analysis of these compounds is critical for ensuring quality, purity, and stability in drug discovery and development. This document outlines the principles, experimental protocols, and comparative performance of various techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Overview of Analytical Techniques

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the need for structural elucidation, quantification, purity assessment, or chiral separation. Each technique offers distinct advantages and limitations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for unambiguous identification and quantification (qNMR).

  • Mass Spectrometry (MS): Offers high sensitivity for molecular weight determination and structural fragmentation analysis, often coupled with a chromatographic technique for complex mixtures.

  • High-Performance Liquid Chromatography (HPLC): A versatile separation technique for purity determination, quantification, and chiral separations.

  • Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable compounds, often requiring derivatization for polar molecules like azetidine derivatives.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in a molecule.

The following sections detail the experimental protocols and expected performance of these methods for the analysis of this compound derivatives.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative performance of the discussed analytical methods for the characterization of this compound derivatives. The data presented is a synthesis of typical performance characteristics for these techniques when applied to small molecules of similar structure and functionality.

Table 1: Comparison of Quantitative Performance

ParameterQuantitative NMR (qNMR)LC-MS/MSChiral HPLC-UVGC-MS (with derivatization)
Precision (%RSD) < 1%< 15%< 2%< 5%
Accuracy (%Bias) ± 1%± 15%± 2%± 10%
Linearity (r²) > 0.999> 0.99> 0.995> 0.99
Limit of Quantification (LOQ) ~ 0.1 mg/mLpg/mL - ng/mL~ 1 µg/mLng/mL
Dynamic Range 2-3 orders of magnitude3-5 orders of magnitude2-3 orders of magnitude2-4 orders of magnitude
Throughput Low to MediumHighMediumMedium to High

Table 2: Comparison of Qualitative Performance and Applications

TechniqueInformation ProvidedPrimary ApplicationsKey AdvantagesKey Limitations
NMR (¹H, ¹³C) Detailed molecular structure, stereochemistry, purityStructure elucidation, identification, quantificationNon-destructive, highly specificRelatively low sensitivity
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternMolecular weight determination, structural confirmationHigh sensitivity, specificityIsomers can be difficult to distinguish
HPLC-UV Retention time, peak area, purityPurity assessment, quantification, stability studiesRobust, widely availableRequires a chromophore for UV detection
Chiral HPLC Enantiomeric purity, separation of enantiomersEnantiomeric excess (ee) determination, preparative separationDirect separation of enantiomersRequires specialized chiral stationary phases
GC-MS Retention time, mass spectrumAnalysis of volatile impurities, quantificationHigh resolution, sensitive detectionRequires derivatization for non-volatile compounds
FT-IR Presence of functional groupsFunctional group identification, raw material screeningFast, simple sample preparationLimited structural information

Experimental Protocols

This section provides detailed methodologies for key experiments.

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of a this compound derivative using an internal standard.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound derivative and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that fully dissolves both the sample and the internal standard.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.[1]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[1]:

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

LC-MS/MS for Quantification in Biological Matrices

Objective: To quantify a this compound derivative in a biological matrix (e.g., plasma).

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor and product ion transitions, as well as collision energies, for the analyte and internal standard by infusing a standard solution.

  • Quantification:

    • Construct a calibration curve by spiking known concentrations of the analyte into the blank biological matrix and processing as described above.

    • Quantify the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (ee) of a chiral this compound derivative.

Protocol:

  • Column Selection:

    • Screen various chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) are a good starting point for many pharmaceutical compounds.[2]

  • Mobile Phase Optimization:

    • For normal phase chromatography, use mixtures of hexane/isopropanol or hexane/ethanol.

    • For reverse phase chromatography, use mixtures of acetonitrile/water or methanol/water with a suitable buffer.

    • The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: 90:10 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers:

Mandatory Visualizations

Experimental_Workflow_qNMR cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (≥400 MHz, D1 ≥ 5*T₁) transfer->acquire Insert into Spectrometer process_spec Phase and Baseline Correction acquire->process_spec integrate Integrate Analyte & Standard Peaks process_spec->integrate calculate Calculate Purity integrate->calculate result Purity Report calculate->result

Caption: Workflow for quantitative NMR (qNMR) analysis.

Signaling_Pathway_Chiral_HPLC cluster_interaction Chiral Recognition racemate Racemic Mixture (Analyte) injection Injection racemate->injection column Chiral Stationary Phase (CSP) injection->column enant1 Enantiomer 1 column->enant1 Stronger Interaction enant2 Enantiomer 2 column->enant2 Weaker Interaction separation Differential Retention enant1->separation enant2->separation detection UV Detector separation->detection chromatogram Chromatogram (Separated Peaks) detection->chromatogram

Caption: Logical relationship in chiral HPLC separation.

Conclusion

The characterization of this compound derivatives requires a multi-faceted analytical approach. For definitive structural elucidation and purity assessment, NMR spectroscopy is indispensable. For high-sensitivity quantification, particularly in complex matrices, LC-MS/MS is the method of choice. HPLC, especially with chiral stationary phases, is crucial for determining enantiomeric purity, a critical parameter for pharmaceutical applications. GC-MS can be a valuable tool for analyzing volatile impurities, provided that suitable derivatization methods are employed. Finally, FT-IR serves as a rapid and straightforward technique for functional group confirmation. By selecting and combining these methods appropriately, researchers and drug development professionals can ensure the comprehensive characterization and quality control of these important heterocyclic building blocks.

References

Unveiling the Three-Dimensional Architecture of Novel Azetidine Compounds: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern therapeutic design. This guide offers a comparative analysis of novel azetidine compounds, a promising class of four-membered nitrogen-containing heterocycles, through the lens of X-ray crystallography. We present a compilation of experimental data, detailed methodologies, and visual workflows to provide a comprehensive resource for the structural evaluation of these emerging therapeutic agents.

Azetidine scaffolds have garnered significant attention in medicinal chemistry due to their unique conformational constraints and their ability to serve as bioisosteres for larger ring systems. This has led to the development of novel azetidine derivatives targeting a range of biological pathways, including those involved in cancer and inflammatory diseases. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these compounds, providing invaluable insights into their structure-activity relationships.

Comparative Analysis of Novel Azetidine-Based Inhibitors

Recent research has highlighted the potential of azetidine derivatives as potent and selective inhibitors of key cellular targets. Here, we compare the biological activity of several novel azetidine-based compounds targeting Signal Transducer and Activator of Transcription 3 (STAT3), a crucial protein implicated in cancer progression.

Compound IDTargetAssayIC50 (μM)EC50 (μM)Selectivity
Novel Azetidines
5aSTAT3EMSA0.55->18 μM vs STAT1/STAT5[1][2]
5oSTAT3EMSA0.38->20 μM vs STAT1/STAT5[1][2]
8iSTAT3EMSA0.34--
7eSTAT3Cell Viability-0.9-[1][2]
7fSTAT3Cell Viability-1.2-[1][2]
7gSTAT3Cell Viability-1.9-[1][2]
9kSTAT3Cell Viability-1.5-[1][2]
H172 (9f)STAT3EMSA0.98->15.8 μM vs STAT1/STAT5[3][4]
H182STAT3EMSA0.38 - 0.98->15.8 μM vs STAT1/STAT5[3][4][5]
Established Inhibitors
BP-1-102STAT3EMSA6.8--[2]
SH5-07STAT3EMSA3.9--[2]
SH4-54STAT3EMSA4.7--[2]

EMSA: Electrophoretic Mobility Shift Assay IC50: Half-maximal inhibitory concentration EC50: Half-maximal effective concentration

While the biological activity data is crucial, a direct comparison of the crystallographic data for these novel compounds is often not presented in a consolidated format in the primary literature. For illustrative purposes, the following table provides an example of the type of crystallographic data obtained for a related azetidine compound, benzyl 3-hydroxyazetidine-1-carboxylate.

ParameterValue
Empirical FormulaC11H13NO3
Formula Weight207.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.2753
b (Å)19.9331
c (Å)8.5875
α (°)90
β (°)99.197
γ (°)90
Volume (ų)1398.32
Z4
Calculated Density (g/cm³)1.48
R-factor (%)4.5

Experimental Protocols

The successful X-ray crystallographic analysis of novel azetidine compounds hinges on a meticulous experimental workflow, from synthesis to data analysis.

Synthesis and Crystallization

The synthesis of novel azetidine derivatives is typically achieved through multi-step organic synthesis routes. The final purified compound is then subjected to crystallization trials to obtain single crystals of suitable size and quality for X-ray diffraction.

General Crystallization Protocol (Vapor Diffusion):

  • Solution Preparation: Dissolve the purified azetidine compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to create a saturated or near-saturated solution.

  • Vial Setup: Place the solution in a small, open vial.

  • Reservoir: Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether).

  • Diffusion: Seal the larger container. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility.

  • Crystal Growth: Over time (hours to weeks), as the solubility decreases, the compound will slowly precipitate out of the solution in the form of crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Data Collection and Processing:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Structure Solution and Refinement:

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using computational methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial model of the structure is then refined against the experimental data to optimize the atomic coordinates, bond lengths, bond angles, and thermal parameters, resulting in a final, accurate three-dimensional structure.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the analysis of novel azetidine compounds, we provide the following diagrams generated using Graphviz.

cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data Collection Data Collection Crystallization->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structural Analysis Structural Analysis Structure Refinement->Structural Analysis

Experimental Workflow for Azetidine Analysis

The biological activity of these novel azetidine compounds is often linked to their ability to modulate specific cellular signaling pathways. For instance, the STAT3 inhibitors detailed above function by disrupting the STAT3 signaling cascade.

Receptor Receptor JAK JAK Receptor->JAK Activates STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylates (p) p-STAT3 (active) p-STAT3 (active) STAT3 (inactive)->p-STAT3 (active) STAT3 Dimer STAT3 Dimer p-STAT3 (active)->STAT3 Dimer Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Novel Azetidine Inhibitor Novel Azetidine Inhibitor Novel Azetidine Inhibitor->STAT3 Dimer Inhibits Dimerization

STAT3 Signaling Pathway and Inhibition

This guide provides a foundational framework for the comparative analysis of novel azetidine compounds using X-ray crystallography. The presented data and protocols, coupled with visual representations of the experimental workflow and a key signaling pathway, offer a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics. The continued application of rigorous structural biology techniques will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

A Comparative Analysis of ADC Linkers: Featuring Methyl Azetidine-3-Carboxylate and Other Non-Cleavable Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the efficacy, stability, and overall therapeutic index of these targeted therapies.[1][2] The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with non-cleavable linkers being recognized for their enhanced plasma stability.[3][4] This guide provides a comparative analysis of non-cleavable ADC linkers, with a special focus on the emerging methyl azetidine-3-carboxylate linker, alongside established linkers such as SMCC and thioether-based constructs.

The Rise of Non-Cleavable Linkers

Non-cleavable linkers are designed to remain intact in the systemic circulation, releasing the cytotoxic payload only after the ADC is internalized by the target cancer cell and the antibody component is degraded within the lysosome.[4] This mechanism of action is believed to contribute to a wider therapeutic window by minimizing off-target toxicity.[4] The most prominent example of an ADC with a non-cleavable linker is Ado-trastuzumab emtansine (Kadcyla®), which utilizes the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[4][5]

Performance Comparison of Non-Cleavable Linkers

While direct, head-to-head comparative experimental data for this compound is not extensively available in the public domain, we can infer its potential properties and compare them with well-characterized non-cleavable linkers. Azetidine-containing compounds in medicinal chemistry are often explored for their potential to improve metabolic stability.[6]

Parameter This compound SMCC (e.g., in T-DM1) Thioether (General) Sulfone
Plasma Stability Data not publicly available. The constrained azetidine ring is expected to confer high stability.High. The thioether bond formed is generally stable.[7]Stability can be variable and is dependent on the local chemical environment. Susceptible to retro-Michael reaction and thioether exchange.High. More resistant to thioether exchange compared to maleimide-based thioether linkers.[8]
In Vitro Cytotoxicity (IC50) Data not publicly available.Payload-dependent. For example, an SMCC-DM1 ADC showed an IC50 in the nanomolar range against HER2-positive cells.Payload-dependent.Payload-dependent.
In Vivo Efficacy Data not publicly available.T-DM1 has demonstrated significant tumor regression in preclinical models and clinical trials.[1]Efficacy is dependent on linker stability and payload.ADCs with sulfone linkers have shown improved in vivo efficacy due to enhanced stability.[9]
Pharmacokinetics (Half-life) Data not publicly available.ADCs with SMCC linkers generally exhibit long half-lives, similar to the parent antibody.[1]Can be shorter than other non-cleavable linkers due to potential instability.Expected to be long due to high stability.
Drug-to-Antibody Ratio (DAR) Synthetically tractable for various DARs.Typically, an average DAR of 3.5 is achieved for T-DM1.Can be controlled through site-specific conjugation methods.Can be controlled through site-specific conjugation methods.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of ADC development. Below are detailed methodologies for key experiments cited in the comparison of ADC linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C for a period of 7 to 14 days.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Processing:

    • To measure the average Drug-to-Antibody Ratio (DAR), the ADC can be captured from the plasma using Protein A magnetic beads. The captured ADC is then deglycosylated and analyzed by LC-MS.

    • To quantify the free payload, plasma proteins are precipitated with acetonitrile. The supernatant is then collected for analysis.

  • Quantification:

    • Average DAR: The mass of the light and heavy chains is determined by deconvolution of the mass spectra, and the average DAR is calculated based on the weighted average of the different drug-loaded species.

    • Free Payload: The concentration of the released payload in the supernatant is quantified using a validated LC-MS/MS method.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and calculate the ADC's half-life in plasma.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Seed target antigen-positive and negative cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in cell culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

  • Animal Randomization: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and ADC test article).

  • ADC Administration: Administer the ADCs intravenously at the desired dose and schedule.

  • Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess for statistical significance.

Visualizing ADC Mechanisms and Workflows

To better understand the processes involved in ADC development and function, the following diagrams have been generated using Graphviz.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (with linker remnant) Lysosome->Payload 4. Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: Mechanism of action for a non-cleavable ADC.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody Monoclonal Antibody Conjugation Antibody-Linker-Payload Conjugation Antibody->Conjugation Linker Linker Synthesis (e.g., this compound) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (HIC, LC-MS) Purification->DAR Stability Stability Assessment (Plasma Incubation) DAR->Stability InVitro In Vitro Cytotoxicity (IC50 Determination) Stability->InVitro InVivo In Vivo Efficacy (Xenograft Model) InVitro->InVivo PK Pharmacokinetics InVivo->PK

Caption: General experimental workflow for ADC development.

Conclusion

The selection of a non-cleavable linker is a critical step in the design of stable and effective ADCs. While established linkers like SMCC have a proven track record, the exploration of novel moieties such as this compound holds promise for further optimizing the therapeutic properties of ADCs. The constrained nature of the azetidine ring may offer advantages in terms of metabolic stability, potentially leading to improved pharmacokinetic profiles.[6] However, further preclinical studies with direct comparisons to existing linker technologies are necessary to fully elucidate the performance benefits of azetidine-based linkers. The experimental protocols and workflows provided in this guide offer a robust framework for the comprehensive evaluation of these next-generation ADC candidates.

References

A Comparative Guide to Validating the Purity of Methyl Azetidine-3-Carboxylate Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of the research and development pipeline. Methyl azetidine-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry, is no exception. Its purity can significantly impact reaction outcomes, biological activity, and the overall safety profile of synthesized compounds. This guide provides a comparative overview of analytical methods for validating the purity of this salt, offers insights into potential impurities, and compares commercially available grades.

Comparison of Analytical Methods for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound hydrochloride. The combination of chromatographic and spectroscopic techniques provides orthogonal data, ensuring a high degree of confidence in the purity profile.

Analytical TechniqueInformation ProvidedTypical Purity SpecificationPotential Impurities Detected
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of non-volatile impurities.≥98%Starting materials, reaction by-products, degradation products.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural confirmation and identification of proton-containing impurities.Conforms to structureResidual solvents, starting materials (e.g., N-protected precursors), and structurally similar by-products.
Mass Spectrometry (MS) Confirmation of molecular weight and identification of impurities by mass-to-charge ratio.Conforms to molecular weightBy-products from incomplete reactions or side reactions.
Elemental Analysis (CHN) Determination of the percentage of Carbon, Hydrogen, and Nitrogen.Within ±0.4% of theoretical valuesInorganic salts and non-carbon containing impurities.
Titration (Acid-Base) Quantitative determination of the hydrochloride salt content.≥98%Non-basic impurities.

Commercial Availability and Purity Comparison

Several chemical suppliers offer this compound hydrochloride with varying stated purities. It is crucial to obtain and scrutinize the Certificate of Analysis (CoA) for each batch to understand the methods used for purity assessment and the levels of any identified impurities.

SupplierStated PurityAnalytical Methods on CoA (Typical)
Supplier A≥99%HPLC, ¹H NMR, MS
Supplier B>98.0% (T)Titration, Elemental Analysis
Supplier C99.66%[1]HPLC
Supplier D95%[2]Not specified

Note: The information in the table is representative and may vary. Always refer to the supplier's specific documentation for the most accurate information.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and reliable purity analysis. Below are representative protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Sample Concentration: 5-10 mg/mL.

  • Procedure: Acquire the spectrum at room temperature. The predicted ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks around 9.56 (br s, 1H), 9.24 (br s, 1H), 3.98-4.13 (m, 4H), 3.68 (s, 3H), and 3.66-3.76 (m, 1H).[3] The absence of significant unassigned signals is indicative of high purity.

Mass Spectrometry (MS)
  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Sample Preparation: Dissolve the sample in methanol or water at a concentration of approximately 0.1 mg/mL.

  • Procedure: Infuse the sample solution into the ESI source. The expected mass-to-charge ratio for the molecular ion [M+H]⁺ is 116.[4]

Potential Impurities and Their Origin

Understanding the synthetic route is key to anticipating potential impurities. A common synthesis involves the deprotection of an N-protected precursor.

N-protected this compound N-protected this compound This compound HCl This compound HCl N-protected this compound->this compound HCl Deprotection Starting Material Starting Material Starting Material->this compound HCl Incomplete reaction By-product By-product Solvent Solvent Solvent->this compound HCl Residual Deprotection Deprotection Deprotection->By-product Side reactions

Caption: Potential sources of impurities in the final product.

Common impurities may include:

  • Unreacted N-protected starting material: (e.g., N-Boc or N-Cbz this compound).

  • By-products of the deprotection step.

  • Residual solvents used during the synthesis and purification.

  • Degradation products if the compound is not stored under appropriate conditions (cool and dry).

Workflow for Purity Validation

A systematic workflow ensures all aspects of purity are thoroughly evaluated.

cluster_0 Initial Assessment cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Quantitative & Elemental Analysis cluster_3 Decision CoA Review Review Certificate of Analysis Visual Inspection Visual Inspection for color and form CoA Review->Visual Inspection NMR ¹H NMR for structural confirmation Visual Inspection->NMR HPLC HPLC for quantitative purity NMR->HPLC MS Mass Spectrometry for MW confirmation HPLC->MS Titration Acid-Base Titration MS->Titration CHN Elemental Analysis Titration->CHN Purity Confirmed Purity Confirmed CHN->Purity Confirmed Meets Specs Further Purification Further Purification CHN->Further Purification Minor Deviations Reject Batch Reject Batch CHN->Reject Batch Fails Specs

Caption: A logical workflow for the comprehensive purity validation.

By implementing this structured approach, researchers can confidently ascertain the purity of their this compound hydrochloride, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Spectroscopic Guide to Differentiating Azetidine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in establishing structure-activity relationships and ensuring the safety and efficacy of therapeutic agents. This guide provides an objective comparison of spectroscopic techniques for the differentiation of azetidine stereoisomers, supported by experimental data and detailed methodologies.

Azetidines, four-membered nitrogen-containing heterocycles, are significant structural motifs in medicinal chemistry.[1][2] The stereochemical arrangement of substituents on the azetidine ring can drastically alter the pharmacological properties of a molecule. Consequently, robust analytical methods are required to distinguish between different stereoisomers, such as enantiomers and diastereomers. This guide focuses on the application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and chiroptical methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of relative stereochemistry in diastereomers. Differences in the spatial arrangement of atoms in diastereomers lead to distinct chemical environments for the nuclei, resulting in unique NMR spectra.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is particularly sensitive to the local electronic environment and through-bond or through-space interactions. For azetidine stereoisomers, key diagnostic features include chemical shifts (δ) and coupling constants (J). Diastereomers will typically exhibit different chemical shifts for analogous protons and distinct coupling constants, reflecting their different dihedral angles.

Table 1: Comparative ¹H NMR Data for Azetidine Diastereomers

Compound/StereoisomerKey Proton Signals (δ, ppm)Coupling Constants (J, Hz)Reference
3-(1'-hydroxyethyl)-1-(3'-phenylpropanoyl)-azetidin-2-one (Diastereomer 1)Data not explicitly tabulated in search resultsData not explicitly tabulated in search results[3][4]
3-(1'-hydroxyethyl)-1-(3'-phenylpropanoyl)-azetidin-2-one (Diastereomer 2)Data not explicitly tabulated in search resultsData not explicitly tabulated in search results[3][4]
3-(pyrazol-1-yl)azetidine derivative 4j4.28 (d), 4.42 (d) (azetidine CH₂)²JHa,Hb = 9.6[5]
N-Boc-2-arylazetidine dimer 3a-D1.63-1.57 (bs), 1.96-1.85 (m), 2.18-2.09 (m), 2.61-2.70 (m), 3.25-3.14 (m), 3.75 (m), 4.35-4.22 (m)Not specified[6]
N-Boc-2-arylazetidine dimer diast-3e1.08 (s), 1.38 (s), 1.56 (s), 2.39 (m), 2.70-2.55 (m), 3.06 (q, J = 8.5), 3.21 (m), 3.53 (m), 3.87 (m), 3.96 (q, J = 7.6)As specified[6]

Note: Direct comparative data for a single pair of diastereomers was not fully available in the initial search results. The table presents data from different sources to illustrate the nature of the expected differences.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Similar to ¹H NMR, diastereomers will show distinct chemical shifts for corresponding carbon atoms.

Table 2: Comparative ¹³C NMR Data for Azetidine Diastereomers

Compound/StereoisomerKey Carbon Signals (δ, ppm)Reference
3-(pyrazol-1-yl)azetidine derivative 4j106.0 (C-4'), 127.8 (C-5'), 140.0 (C-3')[5]
N-Boc-azetidine derivative 4a18.8, 25.8, 28.6, 47.0, 63.0, 80.9, 127.0, 128.0, 129.8, 131.0, 141.4, 158.4[6]
di-tert-Butyl-2-(o-tolyl)azetidine-1,2-dicarboxylate 4d21.0, 27.4, 28.3, 47.4, 47.5, 74.6, 80.1, 81.8, 85.1, 124.9, 125.9, 127.2, 131.0, 134.6, 146.7, 155.9, 156.7[6]

Note: The table provides examples of ¹³C NMR data for different azetidine derivatives. A direct comparison of diastereomers requires data for a specific pair.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. While enantiomers have identical IR spectra, diastereomers can exhibit differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹), due to variations in their molecular symmetry and vibrational coupling. However, conventional IR spectroscopy is generally not the primary method for distinguishing diastereomers, as the differences can be subtle.

It is important to note that standard IR spectroscopy cannot distinguish between enantiomers.[7]

Table 3: Example IR Absorption Data for Azetidine Derivatives

CompoundKey IR Bands (cm⁻¹)Functional GroupReference
Azetidine derivative 8a3314, 1719N-H stretch, C=O stretch[5]
N-Boc-azetidine derivative 4a3370, 2974, 2891, 1698N-H stretch, C-H stretch, C=O stretch[6]
Azetidine-4-one derivatives3295-3167, 1564-1545, 1494-1456N-H stretch, C=C stretch[8]

Chiroptical Spectroscopy: A Powerful Tool for Absolute Configuration

Chiroptical spectroscopic methods are essential for determining the absolute configuration of chiral molecules, including azetidine stereoisomers. These techniques measure the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] It provides a spectrum rich in structural information, making it a powerful tool for determining the absolute configuration and conformation of chiral molecules in solution.[10] VCD has been shown to have significant advantages over other chiroptical methods for distinguishing diastereomers, especially for conformationally flexible molecules.[3][4] The experimental VCD spectrum is typically compared with a theoretical spectrum calculated for a specific stereoisomer to assign the absolute configuration.[3][4]

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

ECD measures the differential absorption of left and right circularly polarized UV-Vis light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. Both techniques are sensitive to the stereochemistry of a molecule. The absolute configuration of 3-(1'-hydroxyethyl)-1-(3'-phenylpropanoyl)-azetidin-2-one, a conformationally flexible chiral compound, was successfully determined using a combination of VCD, ORD, and ECD.[3][4] Chiroptical spectroscopy has become a valuable tool in the pharmaceutical industry for the determination of absolute configurations of chiral drugs.[11]

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the azetidine stereoisomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[1]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[1]

General FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the stereoisomers, paying close attention to the fingerprint region for diastereomers.

Spectroscopic Comparison Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of azetidine stereoisomers.

G Workflow for Spectroscopic Comparison of Azetidine Stereoisomers cluster_0 Initial Analysis cluster_1 Spectroscopic Characterization cluster_2 Data Analysis and Comparison A Synthesized Azetidine Mixture (Stereoisomers) B Separation of Stereoisomers (e.g., Chromatography) A->B C Stereoisomer 1 B->C D Stereoisomer 2 B->D E NMR Spectroscopy (¹H, ¹³C, 2D) C->E F IR Spectroscopy C->F G Chiroptical Spectroscopy (VCD, ECD, ORD) C->G D->E D->F D->G H Compare NMR Spectra (Chemical Shifts, Coupling Constants) E->H I Compare IR Spectra (Fingerprint Region) F->I J Compare Chiroptical Data (Sign and Magnitude of Signals) G->J K Computational Modeling (for VCD/ECD) G->K L Stereochemical Assignment H->L I->L J->L K->L

Caption: General workflow for the separation and spectroscopic comparison of azetidine stereoisomers.

References

Efficacy of Azetidine-Based Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of azetidine-containing compounds represents a significant advancement in the pursuit of novel therapeutics. This guide provides a comprehensive evaluation of the efficacy of azetidine-based inhibitors against established drugs and research compounds across key therapeutic areas: oncology, neuroinflammation, and metabolic disease. Through a detailed comparison of their performance, supported by experimental data and protocols, this document aims to inform and guide future drug discovery and development efforts.

Targeting STAT3 in Oncology: Azetidine-Based Inhibitors vs. Known Drugs

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology due to its critical role in tumor cell proliferation, survival, and angiogenesis.[1] A new class of (R)-azetidine-2-carboxamide analogues has demonstrated significant promise as potent and selective STAT3 inhibitors.

Data Presentation: Quantitative Comparison of STAT3 Inhibitors

The following table summarizes the in vitro and cellular efficacy of novel azetidine-based STAT3 inhibitors compared to the clinical-stage drug Napabucasin (BBI-608) and earlier lead compounds.

Compound/DrugTargetAssayIC₅₀ (µM)K D (nM)Cell-based Activity (EC₅₀, µM)Selectivity (STAT1/5 IC₅₀ > µM)
Azetidine Analogue (7g) STAT3EMSA-8800.9 - 1.9>18
Azetidine Analogue (9k) STAT3EMSA-9600.9 - 1.9>18
Azetidine Analogue (H172) STAT3EMSA0.38 - 0.98-->15.8
Azetidine Analogue (H182) STAT3EMSA0.38 - 0.98-1.0 - 1.9>15.8
Napabucasin (BBI-608) STAT3 (purported)EMSAWeak to moderate effect at 0.5–5 µM---
Lead Compound (BP-1-102) STAT3EMSA6.8-10 - 20-

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency.[2] K D : Dissociation constant. A lower value indicates stronger binding affinity.[2] EC₅₀: Half-maximal effective concentration in cellular assays.[2] EMSA: Electrophoretic Mobility Shift Assay.[2]

The data clearly indicates that the novel azetidine-based inhibitors exhibit sub-micromolar to low micromolar potency against STAT3, a significant improvement over earlier lead compounds. Notably, they demonstrate high selectivity for STAT3 over other STAT family members, which is crucial for minimizing off-target effects.[2] In comparative studies, Napabucasin showed only weak to moderate effects on STAT3 DNA-binding activity.

Signaling Pathway and Inhibitor Action

// Nodes Cytokine [label="Cytokine/Growth Factor", fillcolor="#F1F3F4"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR, JAK)", fillcolor="#F1F3F4"]; STAT3_inactive [label="Inactive STAT3 (monomer)", shape=ellipse, fillcolor="#FFFFFF"]; STAT3_active [label="Active STAT3\n(phosphorylated dimer)", shape=ellipse, fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; DNA [label="DNA\n(Target Gene Promoters)", shape=note, fillcolor="#F1F3F4"]; Gene_Transcription [label="Gene Transcription", fillcolor="#FFFFFF"]; Cellular_Responses [label="Cellular Responses\n(Proliferation, Survival, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azetidine_Inhibitor [label="Azetidine-Based Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binding"]; Receptor -> STAT3_inactive [label="Phosphorylation"]; STAT3_inactive -> STAT3_active [label="Dimerization"]; STAT3_active -> Nucleus [label="Nuclear Translocation"]; Nucleus -> DNA [style=invis]; STAT3_active -> DNA [label="Binding", dir=none, constraint=false]; DNA -> Gene_Transcription [label="Activation"]; Gene_Transcription -> Cellular_Responses; Azetidine_Inhibitor -> STAT3_active [label="Irreversible Binding", color="#34A853", style=dashed, arrowhead=tee]; } caption [label="STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.", fontsize=10, fontname="Arial"];

Experimental Protocols

This protocol is used to assess the ability of a compound to inhibit the binding of STAT3 to its DNA response element.

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Probe Labeling: Radiolabel a double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe) with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: Pre-incubate the nuclear extract with increasing concentrations of the azetidine-based inhibitor for 30 minutes at room temperature.

  • Probe Incubation: Add the radiolabeled probe to the mixture and incubate for another 15-20 minutes.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Visualization: Dry the gel and visualize the bands by autoradiography.

  • Quantification: Quantify the intensity of the bands corresponding to the STAT3:DNA complexes to determine the IC₅₀ value.

This protocol evaluates the in vivo antitumor activity of the inhibitors.

  • Cell Implantation: Subcutaneously inject human cancer cells that harbor constitutively active STAT3 (e.g., MDA-MB-231) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the azetidine-based inhibitor or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor tissue for biomarkers such as p-STAT3 levels.

Experimental Workflow

// Nodes Start [label="Start:\nIdentification of Lead Azetidine Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of Novel Analogues"]; In_Vitro [label="In Vitro Efficacy & Selectivity\n(EMSA, ITC)"]; Cell_Based [label="Cell-Based Assays\n(Viability, Colony Formation, Apoptosis)"]; In_Vivo [label="In Vivo Xenograft Models"]; PK_PD [label="Pharmacokinetics & Pharmacodynamics"]; Lead_Selection [label="Lead Candidate Selection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> In_Vitro; In_Vitro -> Cell_Based; Cell_Based -> In_Vivo; In_Vivo -> PK_PD; PK_PD -> Lead_Selection; } caption [label="A generalized workflow for the discovery and evaluation of novel azetidine-based STAT3 inhibitors.", fontsize=10, fontname="Arial"];

Targeting Monoacylglycerol Lipase (MAGL) in Neuroinflammation

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] Inhibition of MAGL elevates 2-AG levels and reduces the production of pro-inflammatory prostaglandins, making it a compelling target for neurodegenerative and inflammatory diseases.[3]

Data Presentation: Comparative Efficacy of MAGL Inhibitors

This table compares the in vitro efficacy of a novel series of azetidine-based MAGL inhibitors with the well-established research inhibitor JZL184.

Compound/DrugTargetOrganismIC₅₀ (nM)Assay TypeSelectivity over FAAH
Azetidine-piperazine diamide series MAGLHuman, Mouse, RatTo Be DeterminedFluorogenic Substrate AssayTo Be Determined
Azetidinyl carbamate (Compound 10) MAGLHuman12.7hMAGL assay30-50 fold
JZL184 MAGLHuman, Mouse82-AG Hydrolysis in Brain Membranes>300-fold
KML29 MAGLHuman5.9Recombinant Enzyme Assay>8475-fold

FAAH: Fatty Acid Amide Hydrolase.

Azetidine-based compounds have been developed as potent MAGL inhibitors, with some showing nanomolar potency.[4][5] Their selectivity against FAAH, another key enzyme in the endocannabinoid system, is a critical parameter to minimize off-target effects.[5]

Signaling Pathway and Inhibitor Action

// Nodes PL [label="Membrane Phospholipids (PL)", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C (PLC)", shape=invhouse, fillcolor="#FFFFFF"]; DAG [label="Diglycerides (DG)", fillcolor="#F1F3F4"]; DAGL [label="Diglyceride Lipase (DAGL)", shape=invhouse, fillcolor="#FFFFFF"]; twoAG [label="2-Arachidonoylglycerol (2-AG)", shape=ellipse, fillcolor="#FBBC05"]; MAGL [label="Monoacylglycerol Lipase (MAGL)", shape=invhouse, fillcolor="#FFFFFF"]; AA [label="Arachidonic Acid (AA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycerol [label="Glycerol", fillcolor="#FFFFFF"]; CB_Receptors [label="Cannabinoid Receptors\n(CB1, CB2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Pro-inflammatory\nProstaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling [label="Endocannabinoid Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Azetidine_Inhibitor [label="Azetidine-Based Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PL -> PLC -> DAG; DAG -> DAGL -> twoAG; twoAG -> MAGL; MAGL -> AA; MAGL -> Glycerol; twoAG -> CB_Receptors -> Signaling; AA -> Prostaglandins; Azetidine_Inhibitor -> MAGL [label="Inhibition", color="#34A853", style=dashed, arrowhead=tee]; } caption [label="MAGL pathway showing 2-AG degradation and the point of inhibition by azetidine-based compounds.", fontsize=10, fontname="Arial"];

Experimental Protocols

This protocol is used to determine the potency of inhibitors against MAGL.[6]

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.

    • Enzyme Solution: Dilute human recombinant MAGL in the assay buffer.

    • Substrate Solution: Prepare a working solution of 4-nitrophenylacetate (4-NPA).

    • Inhibitor Solutions: Prepare serial dilutions of the azetidine-based inhibitor in DMSO.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, enzyme solution, and inhibitor or vehicle to the wells.

    • Pre-incubate the plate to allow inhibitor-enzyme interaction.

    • Initiate the reaction by adding the 4-NPA substrate solution.

    • Measure the absorbance at 405-415 nm in a kinetic mode to monitor the formation of 4-nitrophenol.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.[6]

This protocol assesses the anti-inflammatory effects of MAGL inhibitors in vivo.

  • Animal Model: Use a standard rodent model of inflammation, such as the carrageenan-induced paw edema model in rats or mice.

  • Inhibitor Administration: Administer the azetidine-based MAGL inhibitor or vehicle control at various doses prior to the induction of inflammation.

  • Induction of Edema: Inject a solution of carrageenan into the plantar surface of the hind paw.

  • Measurement of Edema: Measure the paw volume at regular intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each dose of the inhibitor compared to the vehicle control group.

Targeting DPP-4 in Metabolic Disease: Azetidine-Based Inhibitors vs. Known Drugs

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones, such as GLP-1, thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[7]

Data Presentation: Comparative Efficacy of DPP-4 Inhibitors

While direct head-to-head clinical trial data for azetidine-based DPP-4 inhibitors against approved drugs like Sitagliptin is emerging, preclinical data suggests their potential. The table below provides a general comparison based on available information.

Compound/DrugTargetPotencyKnown AdvantagesKnown Disadvantages
Azetidine-based DPP-4 Inhibitors DPP-4Sub-micromolar IC₅₀ values reported in preclinical studies.[8]Potential for high potency and selectivity.Limited clinical data, long-term safety and efficacy in humans to be established.
Sitagliptin DPP-4Potent and selective inhibitor.Well-established efficacy and safety profile from numerous clinical trials.[9]Generally well-tolerated, but potential for rare side effects like pancreatitis.
Saxagliptin DPP-4Potent and selective inhibitor.Once-daily dosing, established clinical efficacy.[10]Potential for increased risk of heart failure hospitalization in some patients.

Azetidine-based DPP-4 inhibitors have been categorized into subtypes such as 2-cyanoazetidines and 3-fluoroazetidines, with some compounds displaying sub-micromolar potency.[8]

Signaling Pathway and Inhibitor Action

// Nodes Meal [label="Meal Intake", shape=ellipse, fillcolor="#F1F3F4"]; Intestine [label="Intestinal L-cells", fillcolor="#FFFFFF"]; GLP1_active [label="Active GLP-1", shape=ellipse, fillcolor="#FBBC05"]; DPP4 [label="DPP-4 Enzyme", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLP1_inactive [label="Inactive GLP-1", shape=ellipse, fillcolor="#F1F3F4"]; Pancreas [label="Pancreatic β-cells", fillcolor="#FFFFFF"]; Insulin [label="Insulin Secretion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake\nby Tissues", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blood_Glucose [label="Lowered Blood Glucose", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azetidine_Inhibitor [label="Azetidine-Based Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Meal -> Intestine; Intestine -> GLP1_active; GLP1_active -> DPP4; DPP4 -> GLP1_inactive; GLP1_active -> Pancreas; Pancreas -> Insulin; Insulin -> Glucose_Uptake; Glucose_Uptake -> Blood_Glucose; Azetidine_Inhibitor -> DPP4 [label="Inhibition", color="#34A853", style=dashed, arrowhead=tee]; } caption [label="DPP-4 signaling pathway in glucose homeostasis and the action of azetidine-based inhibitors.", fontsize=10, fontname="Arial"];

Experimental Protocols

This assay is used to determine the IC₅₀ values of potential DPP-4 inhibitors.[11]

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

    • DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 in the assay buffer.

    • Substrate Solution: Prepare a solution of H-Gly-Pro-AMC in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the azetidine-based compound in DMSO.

  • Assay Procedure (96-well plate):

    • Mix the inhibitor solution and the DPP-4 enzyme solution in a microplate and incubate for 10 minutes at 37°C.

    • Add the substrate solution to initiate the enzymatic reaction.

    • Incubate for 30 minutes at 37°C.

    • Measure the fluorescence (λex=360 nm, λem=460 nm) in kinetic mode.

  • Data Analysis: Calculate the percent inhibition of DPP-4 activity for each inhibitor concentration and determine the IC₅₀ value.[11]

This in vivo protocol assesses the effect of DPP-4 inhibitors on glucose control.

  • Animal Model: Use a relevant animal model of type 2 diabetes, such as db/db mice or Zucker diabetic fatty (ZDF) rats.

  • Fasting: Fast the animals overnight.

  • Inhibitor Administration: Administer the azetidine-based DPP-4 inhibitor or vehicle control orally.

  • Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a glucose solution orally.

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure the blood glucose concentration in each sample.

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to determine the effect of the inhibitor on glucose tolerance.

References

Safety Operating Guide

Safe Disposal of Methyl Azetidine-3-Carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of methyl azetidine-3-carboxylate and its hydrochloride salt, compounds commonly used in synthetic chemistry and drug discovery. Adherence to these protocols is critical to minimize risks and meet regulatory requirements.

Hazard Profile and Safety Precautions

This compound hydrochloride is classified with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1][2][3]

Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key identifiers for this compound hydrochloride.

IdentifierValueReference
CAS Number100202-39-9[1][2]
Molecular FormulaC₅H₁₀ClNO₂[1]
Molecular Weight151.59 g/mol [1]
GHS PictogramGHS07 (Exclamation Mark)
Hazard CodesH302, H315, H319, H335[1]
Precautionary Code for DisposalP501[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[2] The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Classification:

  • Determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations.[2] Based on its hazard profile, this compound is generally considered hazardous chemical waste.

2. Waste Segregation and Collection:

  • Solid Waste: Collect un- or non-contaminated solid this compound in a dedicated, clearly labeled, and compatible hazardous waste container.

  • Liquid Waste: For solutions containing this compound, collect the waste in a sealed, leak-proof container that is compatible with the solvent used. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that are contaminated with this compound should be collected in a designated solid hazardous waste container.

3. Container Labeling:

  • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound" or "this compound hydrochloride"), and the specific hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.

  • Keep the container away from incompatible materials and sources of ignition.[2]

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The waste must be sent to an approved waste disposal plant for proper treatment and disposal.[2][3]

  • Do not dispose of this compound down the drain or in regular trash.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Storage & Disposal A Generate this compound Waste B Is the waste solid, liquid, or contaminated material? A->B C Collect in labeled solid hazardous waste container B->C Solid D Collect in labeled liquid hazardous waste container B->D Liquid E Collect contaminated materials in solid hazardous waste container B->E Contaminated Material F Store sealed container in designated satellite accumulation area C->F D->F E->F G Arrange for pickup by EHS or licensed contractor F->G H Dispose of at an approved waste disposal plant G->H

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Methyl azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Azetidine-3-Carboxylate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No: 100202-39-9) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1] Contact can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is also harmful if swallowed.[2][4]

Hazard Summary Table

Hazard ClassificationGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation, which may include itching, scaling, reddening, or blistering.[1][2][3]
Eye IrritationCategory 2ACauses serious eye irritation, which may result in redness, pain, or severe eye damage.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation.[1][2][3]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[2][4]

GHS Pictograms and Signal Word

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

PPE Recommendations Table

PPE CategoryRecommended EquipmentSpecification and Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (Butyl rubber or Viton recommended for extended contact). Nitrile gloves are suitable for splash protection only.Nitrile gloves have poor resistance to esters and amines with prolonged contact.[4][5][6] Butyl rubber gloves are recommended for handling esters and amines.[7] Always inspect gloves for degradation before use and change them immediately after contact with the chemical.[4][8]
Laboratory coat.A standard lab coat is recommended to protect clothing and skin.[2]
Respiratory Protection Use in a well-ventilated area or a certified fume hood.If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1][6]

Operational and Disposal Plans

The following step-by-step procedures are designed to ensure the safe handling and disposal of this compound.

Safe Handling Protocol (Operational Plan)
  • Preparation and Engineering Controls:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][9]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

    • Keep the container tightly closed when not in use.[1][9]

  • Handling the Chemical:

    • Avoid all direct contact with the chemical. Do not get it in your eyes, on your skin, or on your clothing.[1][3]

    • Avoid breathing dust, fumes, or vapors.[1][2]

    • Wear the appropriate PPE as specified in the table above.

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2]

  • In Case of a Spill:

    • Evacuate personnel to a safe area.[2]

    • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[2]

    • Collect the spilled material and absorbent into a suitable, labeled container for disposal.[2][9]

    • Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal Protocol

Improper disposal of chemical waste can have serious consequences, including environmental harm and regulatory violations.[10] Never dispose of this compound down the drain.[11][12]

  • Waste Identification and Segregation:

    • Characterize the waste: Determine if it is the pure solid, a solution, or contaminated materials (e.g., gloves, absorbent pads).

    • Segregate this waste from other waste streams. Do not mix it with incompatible chemicals.[2]

  • Containerization and Labeling:

    • Collect all waste containing this compound in a dedicated, compatible, and clearly labeled waste container.[2][10] Plastic containers are generally preferred for chemical waste.[2]

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[10]

    • Keep the waste container closed at all times, except when adding waste.[10]

  • Disposal Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Empty Container Disposal:

    • Triple rinse empty containers with a suitable solvent.

    • Collect the rinsate as hazardous waste.[2]

    • Once cleaned and the label is defaced, the container may be disposed of as regular trash, in accordance with institutional policies.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Work in Fume Hood prep_ppe->prep_workspace handle_chem Handle Chemical prep_workspace->handle_chem handle_spill Spill Occurs handle_chem->handle_spill No collect_waste Collect Waste in Labeled Container handle_chem->collect_waste cleanup_spill Follow Spill Cleanup Protocol handle_spill->cleanup_spill Yes handle_spill->collect_waste No cleanup_spill->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end_op Complete Operation contact_ehs->end_op start Start start->prep_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.